molecular formula C14H17NO6 B166428 Nitrothal-isopropyl CAS No. 10552-74-6

Nitrothal-isopropyl

Cat. No.: B166428
CAS No.: 10552-74-6
M. Wt: 295.29 g/mol
InChI Key: VJAWBEFMCIINFU-UHFFFAOYSA-N
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Description

Nitrothal-isopropyl (cas# 10552-74-6) is a compound useful in organic synthesis.>This compound is a nitrobenzoic acid, an isopropyl ester and a diester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipropan-2-yl 5-nitrobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H17NO6/c1-8(2)20-13(16)10-5-11(14(17)21-9(3)4)7-12(6-10)15(18)19/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAWBEFMCIINFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037579
Record name Nitrothal-isopropyl
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Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10552-74-6
Record name Nitrothal-isopropyl
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Record name Nitrothal-isopropyl [BSI:ISO]
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Record name Nitrothal-isopropyl
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Record name Diisopropyl 5-nitroisophthalate
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Record name NITROTHAL-ISOPROPYL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Enigmatic Mechanism of Action of Nitrothal-isopropyl: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrothal-isopropyl, a dicarboxylate fungicide, has been utilized in agriculture for the control of certain fungal pathogens. Despite its use, a comprehensive, publicly available, in-depth understanding of its precise mechanism of action remains elusive. This technical guide synthesizes the currently available information regarding this compound and highlights the significant gaps in our knowledge of its molecular and cellular interactions within fungal organisms. While specific data on its biochemical pathways and cellular targets are not extensively documented in accessible scientific literature, this review provides a framework for future research and exploration.

Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is crucial for any mechanistic investigation. The key identifiers and properties of this compound are summarized below.

PropertyValue
CAS Number 10552-74-6
Molecular Formula C₁₄H₁₇NO₆
Molecular Weight 295.29 g/mol
IUPAC Name diisopropyl 5-nitrobenzene-1,3-dicarboxylate
Synonyms Diisopropyl 5-nitroisophthalate, Nitrothale-isopropyl

Current Understanding of Fungicidal Action: A Knowledge Gap

Extensive searches of scientific databases and regulatory documents, including those from the Fungicide Resistance Action Committee (FRAC), did not yield a specific FRAC code for this compound. The FRAC classification system categorizes fungicides based on their mode of action, and the absence of a code for this compound strongly suggests that its precise biochemical target has not been officially classified or is not widely published.

This lack of specific information prevents a detailed description of the signaling pathways or enzymatic processes disrupted by this fungicide. General mechanisms of fungicidal action often involve the inhibition of critical cellular processes such as:

  • Respiration: Interference with mitochondrial electron transport chain complexes.

  • Sterol Biosynthesis: Inhibition of enzymes involved in the production of ergosterol, a vital component of fungal cell membranes.

  • Cell Wall Synthesis: Disruption of the formation of chitin (B13524) and other essential cell wall components.

  • Nucleic Acid and Protein Synthesis: Interference with DNA replication, transcription, or translation.

However, without dedicated experimental studies on this compound, its placement within any of these general modes of action would be purely speculative.

Postulated Experimental Workflows for Elucidating the Mechanism of Action

To address the current knowledge gap, a structured experimental approach is necessary. The following workflow outlines key experiments that would be instrumental in defining the mechanism of action of this compound.

Putative_Signaling_Pathways cluster_0 Cellular Respiration cluster_1 Ergosterol Biosynthesis cluster_2 Cell Wall Integrity Pathway Nitrothal_isopropyl This compound Complex_III Complex III Nitrothal_isopropyl->Complex_III Hypothetical Inhibition Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Nitrothal_isopropyl->Lanosterol_demethylase Hypothetical Inhibition Chitin_Synthase Chitin/Glucan Synthases Nitrothal_isopropyl->Chitin_Synthase Hypothetical Inhibition Complex_I Complex I Complex_I->Complex_III Complex_II Complex II (SDH) Complex_II->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase HMG_CoA_reductase HMG-CoA reductase HMG_CoA_reductase->Lanosterol_demethylase Multiple Steps Sterol_reductases Sterol reductases/ isomerases Lanosterol_demethylase->Sterol_reductases Multiple Steps Ergosterol Ergosterol Sterol_reductases->Ergosterol Multiple Steps Cell_Surface_Sensors Cell Surface Sensors MAPK_Cascade MAP Kinase Cascade Cell_Surface_Sensors->MAPK_Cascade MAPK_Cascade->Chitin_Synthase

An In-depth Technical Guide to Nitrothal-isopropyl: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Nitrothal-isopropyl (CAS No. 10552-74-6). The information is curated for professionals in research and development, offering detailed data, structural information, and generalized experimental protocols.

Chemical Identity and Structure

This compound is an organic compound classified as a nitrobenzoic acid, an isopropyl ester, and a diester.[1][2] It is primarily known for its use as a fungicide.[3]

Table 1: Chemical Identifiers

Identifier Value Reference
CAS Number 10552-74-6 [1][2][3][4][5]
IUPAC Name dipropan-2-yl 5-nitrobenzene-1,3-dicarboxylate [2][3]

| Synonyms | Diisopropyl 5-nitroisophthalate, 5-nitro-isophthalic acid diisopropyl ester, Pallitop |[1][3][4][6] |

Table 2: Structural Information

Representation Value Reference
Molecular Formula C₁₄H₁₇NO₆ [1][4][5][7]
SMILES CC(C)OC(=O)C1=CC(=CC(=C1)--INVALID-LINK--[O-])C(=O)OC(C)C [1][7][8]
InChI InChI=1S/C14H17NO6/c1-8(2)20-13(16)10-5-11(14(17)21-9(3)4)7-12(6-10)15(18)19/h5-9H,1-4H3 [1][4][7][9]

| InChIKey | VJAWBEFMCIINFU-UHFFFAOYSA-N |[1][4][7][9] |

The structure of this compound features a central benzene (B151609) ring substituted with a nitro group (-NO₂) and two isopropyl ester groups at positions 1, 3, and 5.

Nitrothal_isopropyl_structure Chemical Structure of this compound C1 C C2 C C1->C2 sub_ester1 C(=O)OC(C)C C1->sub_ester1 C3 C C2->C3 sub_H1 H C2->sub_H1 C4 C C3->C4 sub_ester2 C(=O)OC(C)C C3->sub_ester2 C5 C C4->C5 sub_H2 H C4->sub_H2 C6 C C5->C6 sub_nitro N(=O)[O-] C5->sub_nitro C6->C1 sub_H3 H C6->sub_H3

Caption: 2D representation of this compound's core structure.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. It is described as a colorless to pale yellow liquid.[4]

Table 3: Physicochemical Data

Property Value Reference
Molecular Weight 295.29 g/mol [2][5][8][10]
Melting Point 65 °C [11]
Boiling Point 397.9 °C at 760 mmHg [11]
Density 1.21 g/cm³ [11]
Water Solubility 9.14 x 10⁻⁶ M [1][11]
Vapor Pressure 1.53 x 10⁻⁶ mmHg at 25°C [11]
XLogP3 3.1 [7][11]
Topological Polar Surface Area 98.4 Ų [1][2]

| Storage Conditions | 0-6 °C, Ambient (>5 °C) |[1][11][12] |

Experimental Protocols

While specific, detailed experimental protocols for proprietary development are not publicly available, this section outlines generalized methodologies for the synthesis and analysis of this compound based on standard organic chemistry principles and analytical techniques mentioned in the literature.

This compound can be synthesized via the esterification of 5-nitroisophthalic acid with isopropyl alcohol. The reaction typically requires an acid catalyst and heat to proceed.

  • Reaction Setup : 5-nitroisophthalic acid is dissolved in an excess of isopropyl alcohol, which serves as both a reactant and a solvent.

  • Catalysis : A strong acid catalyst, such as sulfuric acid (H₂SO₄), is added to the mixture.

  • Heating : The reaction mixture is heated to reflux to drive the esterification process. Water, a byproduct of the reaction, is removed to shift the equilibrium towards the product side.

  • Workup and Purification : After the reaction is complete, the excess alcohol is removed under reduced pressure. The remaining mixture is neutralized, and the crude product is extracted using an organic solvent. The final product is purified through techniques like recrystallization or column chromatography.

synthesis_workflow Generalized Synthesis Workflow Reactants 5-Nitroisophthalic Acid + Isopropyl Alcohol (excess) Catalyst Add H₂SO₄ Catalyst Reactants->Catalyst Reflux Heat to Reflux Catalyst->Reflux Workup Reaction Workup (Neutralization, Extraction) Reflux->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: A logical workflow for the synthesis of this compound.

Gas Chromatography-Mass Spectrometry (GC/MS) is a suitable method for the identification and quantification of this compound in various matrices.[2][13]

  • Sample Preparation :

    • Extraction : The analyte is extracted from the sample matrix (e.g., soil, water, biological tissue) using an appropriate organic solvent.

    • Clean-up : The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

    • Concentration : The sample is concentrated to a final volume, often under a gentle stream of nitrogen.[13]

  • GC Separation :

    • Injection : A small volume of the prepared sample is injected into the GC inlet.

    • Column : A non-polar capillary column is typically used for separation based on boiling point and polarity.

    • Oven Program : A temperature gradient is applied to the oven to ensure the separation of components.

  • MS Detection :

    • Ionization : As compounds elute from the GC column, they are ionized, typically using Electron Ionization (EI).

    • Mass Analysis : The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

    • Detection : The detector records the abundance of each ion, generating a mass spectrum that serves as a chemical fingerprint for identification.

analysis_workflow GC/MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis Extraction Solvent Extraction Cleanup SPE Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_Separation GC Separation Concentration->GC_Separation MS_Detection MS Detection & Identification GC_Separation->MS_Detection Quantification Data Quantification MS_Detection->Quantification

Caption: Workflow for the analysis of this compound using GC/MS.

Application and Safety

This compound is primarily used as a non-systemic fungicide, particularly effective against powdery mildew on crops.[3] Due to the presence of a nitro group, it may have potential reactivity and should be handled with care.[4] Users should consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. The compound is intended for research use only and not for diagnostic or therapeutic use.[5]

References

An In-depth Technical Guide on the Synthesis of Diisopropyl 5-nitroisophthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of diisopropyl 5-nitroisophthalate, an important intermediate in the preparation of various pharmaceutical compounds. The document outlines the prevalent synthesis pathway, detailed experimental protocols, and relevant quantitative data.

Introduction

Diisopropyl 5-nitroisophthalate is a key building block in organic synthesis, particularly in the development of novel therapeutic agents. Its synthesis is primarily achieved through the esterification of 5-nitroisophthalic acid. This guide details a robust and high-yield procedure for its preparation, focusing on a method that ensures high purity suitable for pharmaceutical applications.

Synthesis Pathway: Fischer Esterification

The most common and efficient method for synthesizing diisopropyl 5-nitroisophthalate is the Fischer esterification of 5-nitroisophthalic acid with isopropanol (B130326). This reaction is catalyzed by a strong acid, typically sulfuric acid, and is driven to completion by removing the water formed during the reaction. The use of a co-solvent that is immiscible with water, such as toluene, facilitates the separation of the product and the aqueous phase.[1][2][3]

The overall reaction is as follows:

5-Nitroisophthalic Acid + 2 Isopropanol ⇌ Diisopropyl 5-nitroisophthalate + 2 Water

This equilibrium is shifted towards the product side by heating the reaction mixture and by the phase separation of the aqueous layer formed.[3]

Experimental Protocol

This section provides a detailed methodology for the synthesis of diisopropyl 5-nitroisophthalate, adapted from established procedures for similar dialkyl 5-nitroisophthalates.[2][3][4][5]

Materials:

  • 5-Nitroisophthalic acid

  • Isopropanol

  • Toluene

  • Concentrated sulfuric acid (98%)

  • 10% w/w aqueous sodium bicarbonate solution

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 5-nitroisophthalic acid, isopropanol, and toluene.

  • Dissolution: Stir the mixture and gently heat to facilitate the dissolution or suspension of the 5-nitroisophthalic acid.[1][3]

  • Catalyst Addition: Once the mixture is heated, slowly add concentrated sulfuric acid dropwise. An exotherm may be observed.

  • Esterification Reaction: Heat the reaction mixture to a temperature between 80°C and 100°C and maintain it under reflux with vigorous stirring.[3] The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of a second, aqueous phase will be observed as the reaction proceeds.[1][3]

  • Work-up and Isolation:

    • After the reaction is complete (typically several hours), stop heating and allow the mixture to cool slightly.

    • Separate the lower aqueous phase.[3]

    • Wash the organic phase with hot deionized water, followed by a wash with a 10% aqueous sodium bicarbonate solution to neutralize any remaining acid.[3]

    • Finally, wash the organic phase with water until the washings are neutral.

  • Crystallization and Purification:

    • Cool the organic phase with stirring to induce crystallization of the diisopropyl 5-nitroisophthalate.[1][2][3]

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold isopropanol and then with deionized water.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60°C) to a constant weight.

Data Presentation

The following table summarizes the quantitative data for a typical synthesis of diisopropyl 5-nitroisophthalate, based on analogous reactions and expected outcomes.

ParameterValueReference / Notes
Reactants
5-Nitroisophthalic acid1.0 mol equivalentStarting material.
Isopropanol3 - 8 mol equivalentsActs as both reactant and co-solvent.[3] An excess is used to drive the reaction forward.
Toluene0.2 - 5 parts by volume to isopropanolCo-solvent to aid in phase separation and maintain a suitable reaction temperature.[3]
Sulfuric Acid (catalyst)10 - 100% by weight of 5-nitroisophthalic acidA strong acid catalyst is essential for the esterification.[3]
Reaction Conditions
Temperature80 - 100 °COptimal temperature range for the esterification reaction.[3]
Reaction Time2 - 20 hoursDependent on temperature and scale; can be monitored by TLC.[3]
Product
AppearanceWhite to light yellow crystalline powderBased on the appearance of similar compounds like dimethyl 5-nitroisophthalate.[6]
Expected Yield> 90%High yields are reported for analogous reactions.[4][5]
Purity> 99%The described work-up and crystallization procedure is designed to yield a product of high purity suitable for pharmaceutical use.[1][3]
Melting PointNot specified in search resultsThe melting point would be determined experimentally for characterization. For comparison, dimethyl 5-nitroisophthalate melts at 123-125 °C.[6]

Visualizations

Diagram 1: Synthesis Workflow of Diisopropyl 5-nitroisophthalate

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product A 5-Nitroisophthalic Acid E Mixing and Dissolution A->E B Isopropanol B->E C Toluene C->E D Sulfuric Acid F Heating and Reflux (80-100°C) D->F E->F G Phase Separation F->G H Washing (Water, NaHCO3) G->H I Crystallization H->I J Filtration I->J K Drying J->K L Diisopropyl 5-nitroisophthalate K->L

Caption: Workflow for the synthesis of diisopropyl 5-nitroisophthalate.

References

An In-depth Technical Guide to Nitrothal-isopropyl (CAS 10552-74-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrothal-isopropyl, with the CAS registry number 10552-74-6, is a dicarboxylate fungicide. This technical guide provides a comprehensive overview of its chemical and physical properties, fungicidal activity, toxicological profile, and environmental fate. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment.

Chemical and Physical Properties

This compound is chemically known as diisopropyl 5-nitroisophthalate.[1][2][3][4] Its chemical structure consists of a nitro-substituted benzene (B151609) ring with two isopropyl ester groups. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 10552-74-6[1][2][3][4][5]
Molecular Formula C₁₄H₁₇NO₆[1][2][3][4][5]
Molecular Weight 295.29 g/mol [2][3][5]
IUPAC Name diisopropyl 5-nitrobenzene-1,3-dicarboxylate[2]
Synonyms Diisopropyl 5-nitroisophthalate, Nitrothale-isopropyl[1][2]
Appearance Colorless to pale yellow liquid[1]
Solubility Moderately soluble in organic solvents[1]
XLogP3-AA 3.1[4][5]
Topological Polar Surface Area 98.4 Ų[5]
Hydrogen Bond Acceptor Count 6[5]
Rotatable Bond Count 6[5]

Synthesis

The synthesis of this compound, or diisopropyl 5-nitroisophthalate, can be achieved through the esterification of 5-nitroisophthalic acid with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out by heating the reactants in a suitable solvent.

A general procedure for the synthesis of related dialkyl 5-nitroisophthalates involves dissolving 5-nitroisophthalic acid in a mixture of the corresponding alcohol and a nonpolar or slightly polar, aprotic solvent. The mixture is then heated in the presence of a strong acid, leading to the formation of the diester.[6][7][8]

Experimental Protocol: Synthesis of Diisopropyl 5-nitroisophthalate (General Procedure)

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 5-nitroisophthalic acid, an excess of isopropyl alcohol, and a catalytic amount of concentrated sulfuric acid. A co-solvent such as toluene (B28343) or di-isobutyl ether may be used to facilitate the reaction and azeotropically remove the water formed.[6][7][8]

  • Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a co-solvent is used, the organic phase can be washed with a hot aqueous sodium bicarbonate solution and then water to neutralize the acid catalyst and remove any unreacted 5-nitroisophthalic acid.[6]

  • Isolation and Purification: The product can be crystallized by cooling the organic phase.[6][7][8] The resulting solid is collected by filtration, washed with a suitable solvent (e.g., methanol (B129727) and water), and dried.[7][8] Further purification can be achieved by recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 5_Nitroisophthalic_Acid 5-Nitroisophthalic Acid Esterification Esterification (Reflux) 5_Nitroisophthalic_Acid->Esterification Isopropyl_Alcohol Isopropyl Alcohol Isopropyl_Alcohol->Esterification Sulfuric_Acid H₂SO₄ (catalyst) Sulfuric_Acid->Esterification Workup Work-up (Neutralization, Washing) Esterification->Workup Reaction Mixture Isolation Isolation & Purification (Crystallization, Filtration) Workup->Isolation Crude Product Nitrothal_isopropyl This compound Isolation->Nitrothal_isopropyl Purified Product

Diagram 1: Synthesis workflow for this compound.

Fungicidal Activity and Mechanism of Action

This compound is classified as a dicarboximide fungicide. While the exact molecular mechanism of action for dicarboximides has not been fully elucidated, it is believed to interfere with triglyceride biosynthesis in fungi. Another proposed mechanism suggests interference with the osmotic signal transduction pathway.[9]

A primary target for many antifungal agents is the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[10][11] Inhibition of ergosterol biosynthesis disrupts membrane integrity and function, ultimately leading to fungal cell death.[10] While specific studies on this compound's effect on ergosterol biosynthesis are limited, its classification as a fungicide suggests this is a probable mechanism of action.

Experimental Protocol: Assessment of Ergosterol Biosynthesis Inhibition (General)

A general method to assess the impact of a compound on ergosterol biosynthesis involves quantifying the ergosterol content in fungal cells after exposure to the test compound.

  • Fungal Culture: Grow a susceptible fungal species (e.g., Candida albicans) in a suitable liquid medium.

  • Treatment: Expose the fungal cultures to various concentrations of this compound, including a solvent control.

  • Ergosterol Extraction: After a defined incubation period, harvest the fungal cells by centrifugation. The cell pellet is then subjected to saponification using a methanolic potassium hydroxide (B78521) solution to release the ergosterol. The ergosterol is subsequently extracted into an organic solvent like n-hexane or cyclohexane.

  • Quantification: The extracted ergosterol is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[12] A reduction in the ergosterol content in the treated samples compared to the control would indicate inhibition of the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Inhibition_Pathway cluster_inhibition Potential Inhibition Site Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Farnesyl_PP Farnesyl-PP Isopentenyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Nitrothal_isopropyl This compound (Proposed) Nitrothal_isopropyl->Lanosterol Inhibits (Hypothesized)

Diagram 2: Proposed inhibition of the ergosterol biosynthesis pathway.

Toxicological Profile

The toxicological profile of this compound is crucial for assessing its safety for human health and the environment. A summary of available acute toxicity data is presented in Table 2.

Table 2: Acute Toxicity of this compound

TestSpeciesRouteValueSource(s)
LD₅₀RatOral>6400 mg/kg
LC₅₀ (96-hour)Rainbow Trout (Oncorhynchus mykiss)Aquatic6.5 mg/L[13]
NOEC (96-hour)Rainbow Trout (Oncorhynchus mykiss)Aquatic2.1 mg/L[13]
EC₅₀ (48-hour)Daphnia magna (Water Flea)Aquaticca. 48.3 mg/L
EC₁₀ (72-hour)Selenastrum capricornutum (Alga)Aquatic>100 mg/L

Note: The oral LD₅₀ value for rats was obtained from a secondary source and should be confirmed with primary literature where possible.

Experimental Protocols: Toxicological Assays

Standardized protocols from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for toxicological testing.

  • Acute Oral Toxicity (OECD 420, 423, or 425): This test involves administering a single dose of the substance to fasted animals (usually rats) via oral gavage. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD₅₀, the dose that is lethal to 50% of the test animals, is then calculated.

  • Acute Dermal Toxicity (OECD 402): A single dose of the substance is applied to the shaved skin of animals (usually rats or rabbits) and held in contact for 24 hours. Observations for toxicity and mortality are made over 14 days to determine the dermal LD₅₀.

  • Acute Inhalation Toxicity (OECD 403): Animals (usually rats) are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours). Mortality and signs of toxicity are recorded over 14 days to determine the LC₅₀, the concentration that is lethal to 50% of the animals.

  • Acute Toxicity for Fish (OECD 203): Fish (e.g., Rainbow Trout) are exposed to a range of concentrations of the test substance in water for 96 hours.[13] Mortality and sub-lethal effects are recorded to determine the LC₅₀.[13]

  • Acute Immobilisation Test for Daphnia sp. (OECD 202): Daphnids are exposed to various concentrations of the substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is determined.[14]

  • Alga, Growth Inhibition Test (OECD 201): Algal cultures (e.g., Selenastrum capricornutum) are exposed to different concentrations of the substance for 72 hours. The inhibition of growth is measured, and the EC₅₀ (the concentration causing a 50% reduction in growth) is calculated.[15][16]

Environmental Fate and Ecotoxicology

The environmental fate of this compound is determined by processes such as degradation (biodegradation, hydrolysis, photolysis) and sorption in soil and water.

  • Biodegradation: Information on the specific microbial degradation pathways of this compound is limited. However, as a nitroaromatic compound, it is expected to undergo biodegradation in soil and aquatic environments.

  • Hydrolysis: The ester linkages in this compound may be susceptible to hydrolysis, particularly under alkaline or acidic conditions.

  • Photolysis: Nitroaromatic compounds can undergo photolysis in the presence of sunlight.[9] The rate of photolysis will depend on factors such as the intensity of light and the presence of other substances in the water.[9]

  • Sorption: The soil adsorption coefficient (Koc) is a key parameter for predicting the mobility of a pesticide in soil.[17] A high Koc value indicates that the compound will be strongly adsorbed to soil organic matter and less likely to leach into groundwater.[18][17] The Koc for this compound can be estimated or determined experimentally.

Table 3: Environmental Fate Parameters (Predicted/General)

ParameterDescriptionGeneral Information
Soil Half-life (t½) Time for 50% of the compound to degrade in soil.Varies depending on soil type, temperature, and microbial activity.[16][19]
Hydrolysis Half-life (t½) Time for 50% of the compound to hydrolyze in water.Dependent on pH and temperature.
Photolysis Half-life (t½) Time for 50% of the compound to degrade by light.Dependent on light intensity and water chemistry.
Soil Adsorption Coefficient (Koc) Measure of the tendency to adsorb to soil organic carbon.Can be estimated from chemical structure and properties.[9][20][17]

Analytical Methods

The determination of this compound residues in various matrices is essential for monitoring and regulatory purposes. The primary analytical techniques used are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: GC-MS for Soil Analysis (General)

  • Extraction: Soil samples are extracted with an organic solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water.[1] Sonication can be used to improve extraction efficiency.

  • Clean-up: The extract is partitioned into a less polar solvent like dichloromethane. A clean-up step using solid-phase extraction (SPE) with materials like silica (B1680970) gel or Florisil may be necessary to remove interfering substances.

  • Analysis: The final extract is analyzed by GC-MS. The instrument is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[1] Quantification is achieved by comparing the peak area of this compound to that of a known standard.

GCMS_Analysis_Workflow Soil_Sample Soil Sample Extraction Extraction (Acetonitrile/Water) Soil_Sample->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup Crude Extract Analysis GC-MS Analysis (SIM Mode) Cleanup->Analysis Purified Extract Quantification Quantification Analysis->Quantification

Diagram 3: General workflow for GC-MS analysis of soil samples.

Experimental Protocol: HPLC for Plant Material Analysis (General)

  • Extraction: Plant material is homogenized and extracted with a solvent like acetone (B3395972) or acetonitrile.[10]

  • Clean-up: The extract undergoes a series of clean-up steps, which may include liquid-liquid partitioning and column chromatography (e.g., gel permeation chromatography or silica gel chromatography) to remove pigments and other interfering compounds.[10]

  • Analysis: The purified extract is analyzed by reversed-phase HPLC with UV detection, typically at a wavelength around 254 nm.[10] Quantification is performed by comparing the peak area to a calibration curve generated from standards of known concentrations.

Conclusion

This compound is a dicarboximide fungicide with a well-defined chemical structure and physical properties. Its fungicidal activity is likely attributed to the disruption of essential fungal processes, with the inhibition of ergosterol biosynthesis being a probable mechanism. The available toxicological data indicate low acute oral toxicity in rats, but moderate to high acute toxicity to some aquatic organisms. Its environmental persistence and mobility are governed by a combination of degradation and sorption processes. Standard analytical methods such as GC-MS and HPLC are suitable for its detection and quantification in environmental and biological samples. Further research is warranted to fully elucidate its specific mechanism of action, metabolic pathways in various organisms, and to expand the toxicological and ecotoxicological database for a comprehensive risk assessment.

References

Nitrothal-isopropyl: A Technical Examination of its Fungicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrothal-isopropyl, a dinitroaniline fungicide, has been utilized in agriculture for the control of specific fungal pathogens, most notably powdery mildew on apples. This technical guide synthesizes the publicly available data on its fungicidal spectrum of activity, offering a concise overview for research and development professionals. Despite its history of use, detailed public scientific literature regarding its quantitative efficacy, specific mode of action, and experimental protocols is notably scarce. This document presents the available information while highlighting areas where data is limited.

Chemical and Physical Properties

PropertyValue
IUPAC Name diisopropyl 5-nitroisophthalate
CAS Number 10552-74-6
Molecular Formula C₁₄H₁₇NO₆
Molecular Weight 295.29 g/mol

Fungicidal Spectrum of Activity

Publicly accessible, peer-reviewed studies providing quantitative data (e.g., EC₅₀ or MIC values) on the fungicidal spectrum of this compound are limited. The available information primarily identifies its use against powdery mildew.

Fungal SpeciesDiseaseEfficacy Information
Podosphaera leucotrichaApple Powdery MildewRegistered for control; however, specific quantitative efficacy data is not publicly available.
Venturia inaequalisApple ScabIndicated to have some effect, but detailed efficacy data is not publicly available.

One study suggested that this compound exhibits a narrow spectrum of activity, affecting only two out of ten indicator microorganisms in a particular assay. This suggests a targeted mode of action against specific fungal groups.

Mode of Action

This compound is classified as a dinitroaniline fungicide. This class of fungicides is known to interfere with microtubule assembly in fungal cells. This disruption of the cytoskeleton affects essential cellular processes such as mitosis and cell division, ultimately leading to the inhibition of fungal growth.

The specific biochemical signaling pathways in fungi targeted by this compound are not detailed in the available public literature. The Fungicide Resistance Action Committee (FRAC) assigns codes to fungicides based on their mode of action to aid in resistance management. However, a specific FRAC code for this compound is not readily found in public databases.

The logical relationship of the proposed general mode of action is as follows:

This compound This compound Microtubule_Assembly Microtubule Assembly This compound->Microtubule_Assembly Inhibits Cytoskeleton_Disruption Cytoskeleton Disruption Microtubule_Assembly->Cytoskeleton_Disruption Mitosis_Inhibition Mitosis Inhibition Cytoskeleton_Disruption->Mitosis_Inhibition Cell_Division_Inhibition Cell Division Inhibition Cytoskeleton_Disruption->Cell_Division_Inhibition Fungal_Growth_Inhibition Fungal Growth Inhibition Mitosis_Inhibition->Fungal_Growth_Inhibition Cell_Division_Inhibition->Fungal_Growth_Inhibition

Caption: Proposed mode of action for dinitroaniline fungicides.

Experimental Protocols

Detailed experimental protocols for determining the fungicidal spectrum of this compound are not available in the public scientific literature. To assess its efficacy, standard mycological and plant pathology techniques would be employed. A generalized workflow for such an evaluation is presented below.

cluster_0 In Vitro Assay cluster_1 In Vivo Assay (Greenhouse/Field) Isolate_Fungus Isolate Fungal Pathogen Culture_Fungus Culture on Media Isolate_Fungus->Culture_Fungus Treat_Cultures Treat Cultures Culture_Fungus->Treat_Cultures Prepare_Concentrations Prepare this compound Concentrations Prepare_Concentrations->Treat_Cultures Incubate Incubate Treat_Cultures->Incubate Measure_Inhibition Measure Mycelial Growth Inhibition Incubate->Measure_Inhibition Calculate_EC50 Calculate EC50/MIC Measure_Inhibition->Calculate_EC50 Grow_Host_Plants Grow Host Plants Inoculate_Plants Inoculate with Fungal Pathogen Grow_Host_Plants->Inoculate_Plants Apply_Treatment Apply this compound Inoculate_Plants->Apply_Treatment Incubate_Plants Incubate under Controlled Conditions Apply_Treatment->Incubate_Plants Assess_Disease_Severity Assess Disease Severity Incubate_Plants->Assess_Disease_Severity Determine_Efficacy Determine Protective/Curative Efficacy Assess_Disease_Severity->Determine_Efficacy

Caption: Generalized workflow for fungicide efficacy testing.

Conclusion and Data Gaps

This compound is a dinitroaniline fungicide with a recognized, albeit narrowly defined, fungicidal activity, primarily against apple powdery mildew. The information available in the public domain is insufficient to provide a comprehensive technical guide that meets the data-rich requirements of the research and drug development community. The primary data gaps include:

  • Quantitative Efficacy Data: A lack of publicly available EC₅₀ and MIC values for a range of fungal pathogens.

  • Detailed Mode of Action: The specific molecular targets and signaling pathways affected by this compound in fungi remain largely undocumented in public literature.

  • Experimental Protocols: The absence of detailed, peer-reviewed experimental methodologies for its evaluation.

Further in-depth research, potentially through direct engagement with the manufacturer or access to proprietary data, would be necessary to construct a more complete profile of this compound's fungicidal properties.

Nitrothal-isopropyl: A Non-Systemic Contact Fungicide for Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

LUDWIGSHAFEN, Germany – December 16, 2025 – Nitrothal-isopropyl is classified as a non-systemic, contact fungicide .[1] This technical guide provides an in-depth analysis of its mode of action, application, and the experimental evidence supporting its classification. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer a comprehensive understanding of this compound's role in agriculture.

Core Classification: Contact Fungicide

This compound functions by remaining on the plant surface upon application, where it forms a protective barrier against fungal pathogens. Unlike systemic fungicides that are absorbed and translocated within the plant's vascular system, this compound's efficacy is localized to the areas of direct application. Its primary role is to prevent fungal spore germination and mycelial growth on contact.

Several sources confirm its non-systemic nature. It is explicitly referred to as a "non-systemic fungicide" in scientific literature.[1] Further supporting this classification, this compound has been used in combination with systemic fungicides to manage fungicide resistance. This strategy relies on the different modes of action between the two types of fungicides, where the non-systemic component provides surface protection.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name diisopropyl 5-nitroisophthalate[2]
CAS Number 10552-74-6[3][4]
Molecular Formula C14H17NO6[3][4]
Molecular Weight 295.29 g/mol [3][4]

Fungicidal Spectrum and Application

This compound is primarily effective against powdery mildew fungi.[5][6] It has been utilized in the protection of various crops, including apples.[1][6] Its application is crucial during periods favorable for fungal disease development, providing a protective shield on the plant surface.

Experimental Determination of Systemic vs. Contact Action

The classification of a fungicide as systemic or contact is determined through a series of established experimental protocols. These studies typically involve the application of the fungicide to a specific part of the plant and then assessing its presence and efficacy in other, untreated parts.

General Experimental Workflow

A generalized workflow for determining the systemic or contact nature of a fungicide is outlined below. This process involves radiolabeling the fungicide to trace its movement within the plant.

G cluster_0 Preparation cluster_1 Application cluster_2 Incubation & Sampling cluster_3 Analysis cluster_4 Conclusion prep1 Synthesize Radiolabeled Fungicide (e.g., ¹⁴C) prep2 Formulate Fungicide for Application prep1->prep2 app1 Apply to Specific Plant Part (e.g., Leaf) prep2->app1 inc1 Incubate Plants under Controlled Conditions app1->inc1 app2 Control Group (Untreated) samp1 Sample Treated and Untreated Plant Parts (Leaves, Stems, Roots) inc1->samp1 ana1 Autoradiography to Visualize Distribution samp1->ana1 ana2 Liquid Scintillation Counting to Quantify Radioactivity samp1->ana2 conc1 Systemic: Radioactivity Detected in Untreated Parts ana1->conc1 conc2 Contact: Radioactivity Confined to Treated Area ana1->conc2 ana2->conc1 ana2->conc2 Fungicide Application Fungicide Application Protective Barrier Protective Barrier Fungicide Application->Protective Barrier Forms on plant surface Fungal Spore Fungal Spore Protective Barrier->Fungal Spore Contact Inhibition of Germination Inhibition of Germination Fungal Spore->Inhibition of Germination Direct interaction No Infection No Infection Inhibition of Germination->No Infection

References

Unraveling the Environmental Fate of Nitrothal-isopropyl: A Technical Guide to its Degradation Pathways and Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrothal-isopropyl, a dinitrophenol fungicide, has been utilized in agriculture to control various fungal diseases. Understanding its environmental fate, particularly its degradation products and pathways, is crucial for assessing its ecological impact and ensuring food safety. This technical guide provides an in-depth overview of the potential degradation of this compound, drawing upon established chemical principles of its constituent functional groups due to the limited publicly available research on this specific compound. This document outlines hypothesized degradation pathways, details the experimental protocols necessary for their investigation, and presents a framework for the quantitative analysis of its degradation kinetics.

Chemical Profile of this compound

PropertyValueSource
IUPAC Name diisopropyl 5-nitrobenzene-1,3-dicarboxylate[1]
CAS Number 10552-74-6[1]
Molecular Formula C₁₄H₁₇NO₆[1]
Molecular Weight 295.29 g/mol [1]
Chemical Class Nitrobenzoic acid, Isopropyl ester, Diester[1]

Hypothesized Degradation Pathways

The degradation of this compound in the environment is expected to proceed through several key transformation processes, primarily hydrolysis, photolysis, and microbial degradation. These pathways are likely to involve the cleavage of the ester linkages and the reduction of the nitro group.

Abiotic Degradation

1. Hydrolysis:

Under aqueous environmental conditions, the ester linkages of this compound are susceptible to hydrolysis. This process can be catalyzed by acidic or basic conditions, leading to the formation of monoester and fully hydrolyzed products.

  • Step 1: First Hydrolysis. One of the isopropyl ester groups is hydrolyzed to yield 5-nitroisophthalic acid 1-isopropyl ester and propan-2-ol.

  • Step 2: Second Hydrolysis. The remaining isopropyl ester group of the monoester is hydrolyzed to form 5-nitroisophthalic acid and another molecule of propan-2-ol.

2. Photolysis:

In the presence of sunlight, particularly UV radiation, this compound may undergo photodegradation. This can involve the cleavage of the ester bonds and transformation of the nitro group. The photolytic quantum yield for related nitroaromatic compounds can vary, influencing the rate of degradation.

Biotic Degradation

Microbial activity in soil and water is a significant driver of pesticide degradation. The degradation of this compound by microorganisms is hypothesized to follow pathways common for nitroaromatic compounds.

  • Reduction of the Nitro Group: A primary route for the microbial metabolism of nitroaromatic compounds is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. This would lead to the formation of diisopropyl 5-aminoisophthalate.

  • Ester Cleavage: Similar to abiotic hydrolysis, microbial enzymes (esterases) can cleave the isopropyl ester linkages.

  • Ring Cleavage: Following initial transformations, the aromatic ring may be cleaved by microbial dioxygenases, leading to smaller aliphatic molecules that can be utilized by microorganisms as carbon and energy sources.

Potential Degradation Products

Based on the hypothesized pathways, the following table summarizes the potential degradation products of this compound.

Degradation ProductChemical FormulaHypothesized Pathway(s)
5-Nitroisophthalic acid 1-isopropyl esterC₁₁H₁₁NO₆Hydrolysis, Microbial Degradation
5-Nitroisophthalic acidC₈H₅NO₆Hydrolysis, Microbial Degradation
Propan-2-olC₃H₈OHydrolysis, Microbial Degradation
Diisopropyl 5-aminoisophthalateC₁₄H₁₉NO₄Microbial Degradation (Nitroreduction)
5-Aminoisophthalic acid 1-isopropyl esterC₁₁H₁₃NO₄Microbial Degradation (Nitroreduction & Hydrolysis)
5-Aminoisophthalic acidC₈H₇NO₄Microbial Degradation (Nitroreduction & Hydrolysis)

Experimental Protocols for Degradation Studies

To empirically determine the degradation pathways and kinetics of this compound, a series of standardized laboratory experiments are required.

Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

  • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Add a known concentration of this compound to each buffer solution in triplicate.

  • Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Collect samples at predetermined time intervals.

  • Analyze the samples for the concentration of this compound and its potential hydrolysis products using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Calculate the hydrolysis rate constant and half-life at each pH.

Photolysis Study

Objective: To determine the rate of photodegradation of this compound in aqueous solution and on soil surfaces.

Methodology:

  • Aqueous Photolysis:

    • Prepare an aqueous solution of this compound.

    • Expose the solution to a light source simulating natural sunlight (e.g., a xenon arc lamp).

    • Run a parallel experiment in the dark as a control.

    • Collect samples at various time points and analyze for the parent compound and photoproducts.

    • Determine the photodegradation rate constant and quantum yield.

  • Soil Photolysis:

    • Apply a known amount of this compound to the surface of a thin layer of soil.

    • Expose the soil to a simulated sunlight source.

    • Maintain a dark control.

    • At intervals, extract the soil samples and analyze for this compound and its photoproducts.

Soil Microbial Degradation Study

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic and anaerobic conditions.

Methodology:

  • Select a representative agricultural soil and characterize its properties (pH, organic matter content, texture, microbial biomass).

  • Treat the soil with a known concentration of this compound.

  • Establish both aerobic (well-aerated) and anaerobic (e.g., flooded) incubation conditions in controlled environmental chambers.

  • Maintain sterile control soils to differentiate between biotic and abiotic degradation.

  • Collect soil samples at regular intervals.

  • Extract and analyze the samples to quantify this compound and identify its metabolites.

  • Calculate the degradation half-life (DT50) for both aerobic and anaerobic conditions.

Analytical Methodology

The analysis of this compound and its degradation products typically involves chromatographic techniques coupled with sensitive detectors.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for quantifying the parent compound. A C18 column is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the identification and quantification of unknown metabolites at trace levels, LC-MS/MS is the preferred method due to its high sensitivity and selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Volatile degradation products, such as propan-2-ol, can be analyzed by GC-MS, often requiring a derivatization step for non-volatile metabolites.

Mandatory Visualizations

Hypothesized Hydrolytic Degradation of this compound This compound This compound 5-Nitroisophthalic acid 1-isopropyl ester 5-Nitroisophthalic acid 1-isopropyl ester This compound->5-Nitroisophthalic acid 1-isopropyl ester Hydrolysis Propan-2-ol_1 Propan-2-ol This compound->Propan-2-ol_1 5-Nitroisophthalic acid 5-Nitroisophthalic acid 5-Nitroisophthalic acid 1-isopropyl ester->5-Nitroisophthalic acid Hydrolysis Propan-2-ol_2 Propan-2-ol 5-Nitroisophthalic acid 1-isopropyl ester->Propan-2-ol_2

Caption: Hypothesized hydrolytic degradation pathway of this compound.

Hypothesized Microbial Degradation of this compound cluster_nitroreduction Nitroreduction Pathway cluster_hydrolysis Hydrolysis Pathway This compound This compound Diisopropyl 5-nitrosoisophthalate Diisopropyl 5-nitrosoisophthalate This compound->Diisopropyl 5-nitrosoisophthalate Nitroreductase Diisopropyl 5-hydroxylaminoisophthalate Diisopropyl 5-hydroxylaminoisophthalate Diisopropyl 5-nitrosoisophthalate->Diisopropyl 5-hydroxylaminoisophthalate Nitroreductase Diisopropyl 5-aminoisophthalate Diisopropyl 5-aminoisophthalate Diisopropyl 5-hydroxylaminoisophthalate->Diisopropyl 5-aminoisophthalate Nitroreductase 5-Aminoisophthalic acid 1-isopropyl ester 5-Aminoisophthalic acid 1-isopropyl ester Diisopropyl 5-aminoisophthalate->5-Aminoisophthalic acid 1-isopropyl ester Esterase 5-Aminoisophthalic acid 5-Aminoisophthalic acid 5-Aminoisophthalic acid 1-isopropyl ester->5-Aminoisophthalic acid Esterase Ring Cleavage Products Ring Cleavage Products 5-Aminoisophthalic acid->Ring Cleavage Products Dioxygenase

Caption: Hypothesized microbial degradation pathway of this compound.

Experimental Workflow for Degradation Study cluster_experiments Degradation Conditions Start Start Sample Preparation Sample Preparation Start->Sample Preparation Degradation Experiment Degradation Experiment Sample Preparation->Degradation Experiment Sample Collection Sample Collection Degradation Experiment->Sample Collection Hydrolysis (pH 4, 7, 9) Hydrolysis (pH 4, 7, 9) Degradation Experiment->Hydrolysis (pH 4, 7, 9) Photolysis (Light/Dark) Photolysis (Light/Dark) Degradation Experiment->Photolysis (Light/Dark) Soil (Aerobic/Anaerobic) Soil (Aerobic/Anaerobic) Degradation Experiment->Soil (Aerobic/Anaerobic) Sample Extraction Sample Extraction Sample Collection->Sample Extraction Analytical Measurement Analytical Measurement Sample Extraction->Analytical Measurement Data Analysis Data Analysis Analytical Measurement->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for studying pesticide degradation.

Conclusion

While specific studies on the degradation of this compound are scarce, this technical guide provides a robust framework for investigating its environmental fate. By applying established principles of chemical and microbial degradation of related compounds, researchers can design and execute studies to identify its degradation products, elucidate the transformation pathways, and quantify the kinetics of these processes. The experimental protocols and analytical methods outlined herein serve as a comprehensive starting point for such investigations, which are essential for a thorough environmental risk assessment of this fungicide.

References

Navigating the Solubility Landscape of Nitrothal-isopropyl in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Nitrothal-isopropyl, a dinitroaniline fungicide. Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications, from formulation development and analytical method design to environmental fate and transport studies. This document offers a structured presentation of available solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

For research and development purposes, it is imperative to experimentally determine the solubility of this compound in solvents relevant to the intended application. The following table provides a standardized format for presenting such empirical data. Researchers are encouraged to populate this table with their own experimental findings.

Organic SolventTemperature (°C)Solubility (g/L)Method of Determination
AcetoneShake-Flask Method
EthanolShake-Flask Method
MethanolShake-Flask Method
Ethyl AcetateShake-Flask Method
DichloromethaneShake-Flask Method
TolueneShake-Flask Method
HexaneShake-Flask Method

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The following protocol is a detailed methodology for determining the solubility of this compound in organic solvents, adapted from the OECD 105 Test Guideline and other standard laboratory procedures.[2][3][4][5][6] The shake-flask method is a widely accepted and reliable technique for this purpose.[7][8][9][10][11]

1. Principle:

An excess amount of this compound is agitated in a specific organic solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of this compound in the clear supernatant is determined using a suitable analytical method.

2. Materials and Reagents:

  • This compound (analytical standard, purity >99%)

  • Organic solvents (HPLC grade or equivalent): Acetone, Ethanol, Methanol, Ethyl Acetate, Dichloromethane, Toluene, Hexane

  • Glass flasks with airtight stoppers (e.g., screw caps (B75204) with PTFE liners)

  • Constant temperature shaker bath or incubator

  • Centrifuge capable of temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

3. Procedure:

3.1. Preliminary Test:

A preliminary test is recommended to estimate the approximate solubility and to determine the appropriate amount of substance and solvent for the definitive test.

  • Add a small, known amount of this compound (e.g., 10 mg) to a vial.

  • Incrementally add the chosen organic solvent (e.g., in 0.5 mL steps) and shake vigorously after each addition.

  • Observe for complete dissolution. This will provide a rough estimate of the solubility.

3.2. Definitive Test (Shake-Flask Method):

  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 times the estimated solubility) into three separate flasks for each solvent to be tested.

    • Add a precise volume of the selected organic solvent to each flask.

    • Seal the flasks tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the flasks at a constant speed for a predetermined period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After the equilibration period, stop the agitation and allow the flasks to stand undisturbed in the constant temperature bath for at least 24 hours to allow for the sedimentation of undissolved particles.

    • Alternatively, for faster separation, centrifuge the samples at the same temperature as the equilibration.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (pre-conditioned with the same solvent) into a clean vial to remove any remaining microparticles.

    • Dilute the filtered sample with the same organic solvent to a concentration within the calibration range of the analytical method.

4. Analysis:

  • Analytical Method:

    • Develop and validate a suitable analytical method for the quantification of this compound. HPLC with UV detection is a common and effective technique. The selection of the column, mobile phase, and wavelength should be optimized for this compound. GC-MS can also be employed.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration.

  • Quantification:

    • Inject the prepared (diluted) samples into the analytical instrument.

    • Determine the concentration of this compound in the samples by comparing their response to the calibration curve.

    • Calculate the original solubility in g/L, taking into account the dilution factor.

5. Data Reporting:

  • Report the average solubility and standard deviation from the three replicate flasks for each solvent and temperature.

  • Specify the analytical method used for quantification.

  • Record the exact temperature at which the solubility was determined.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Analysis prep1 Weigh excess This compound prep2 Add known volume of organic solvent prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-72h) prep2->equil1 sep1 Sedimentation or Centrifugation equil1->sep1 sample1 Withdraw supernatant sep1->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 analysis Quantify via HPLC or GC-MS sample3->analysis

References

Nitrothal-isopropyl: An Unclassified Fungicide with an Undetermined Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrothal-isopropyl, a dicarboxylate fungicide, has been utilized in agriculture for the control of various fungal pathogens. Despite its use, a comprehensive, publicly available body of scientific literature detailing its specific mode of action at the molecular level remains elusive. Technical data sheets and chemical databases identify this compound by its chemical formula, C14H17NO6, and CAS number, 10552-74-6. However, these resources do not provide insight into its biochemical targets or the cellular pathways it disrupts in fungal pathogens.

Currently, this compound is categorized as an "unclassified" fungicide. This designation indicates that its mechanism of action does not fit into the established classifications set by the Fungicide Resistance Action Committee (FRAC). These classifications group fungicides based on their specific target sites, such as respiration, sterol biosynthesis, or cell wall synthesis. The absence of this compound from this framework suggests a unique or yet-to-be-determined mechanism.

Current State of Knowledge

A thorough review of available scientific and technical literature reveals a significant gap in the understanding of how this compound exerts its fungicidal effects. Key information that is currently unavailable includes:

  • Specific Cellular Target(s): The precise enzyme, protein, or cellular component that this compound interacts with to inhibit fungal growth is unknown.

  • Biochemical Pathway Disruption: There is no published data on which metabolic or signaling pathways are affected by the compound.

  • Quantitative Efficacy Data: Standardized quantitative data, such as EC50 (half maximal effective concentration) or MIC (minimum inhibitory concentration) values against a range of fungal pathogens, are not readily found in peer-reviewed journals.

  • Experimental Protocols: Detailed experimental methodologies from studies investigating its mode of action are not publicly accessible.

Logical Relationship Diagram: The Information Gap

The following diagram illustrates the current lack of detailed information regarding this compound's mode of action.

This compound This compound Fungicidal_Activity Fungicidal_Activity This compound->Fungicidal_Activity Mode_of_Action Mode of Action (Unclassified) Fungicidal_Activity->Mode_of_Action Cellular_Target Specific Cellular Target (?) Mode_of_Action->Cellular_Target Biochemical_Pathway Affected Biochemical Pathway (?) Mode_of_Action->Biochemical_Pathway Signaling_Pathway Disrupted Signaling Pathway (?) Mode_of_Action->Signaling_Pathway

Caption: The known fungicidal activity of this compound and the unknown specifics of its mode of action.

Postulated Mechanisms and Future Research Directions

In the absence of direct evidence, any discussion on the mode of action of this compound remains speculative. Fungicides typically act through several established mechanisms, including:

  • Inhibition of Respiration: Targeting complexes in the mitochondrial electron transport chain.

  • Disruption of Cell Wall Synthesis: Inhibiting enzymes crucial for the formation of chitin (B13524) or glucans.

  • Interference with Sterol Biosynthesis: Blocking the production of ergosterol, a key component of fungal cell membranes.

  • Inhibition of Protein or Nucleic Acid Synthesis: Disrupting essential cellular processes.

Future research efforts are necessary to elucidate the precise mechanism of this compound. A logical experimental workflow to determine its mode of action would involve a series of biochemical and genetic assays.

Experimental Workflow Diagram: A Proposed Research Strategy

The following diagram outlines a potential experimental approach to investigate the unknown mode of action of this compound.

cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism Validation Phenotypic_Screening Phenotypic Screening (Morphological Changes) Transcriptomics Transcriptomics (RNA-Seq) (Gene Expression Changes) Phenotypic_Screening->Transcriptomics Identify affected pathways Growth_Inhibition_Assays Growth Inhibition Assays (MIC/EC50 Determination) Genetic_Screening Genetic Screening (Resistant Mutants) Growth_Inhibition_Assays->Genetic_Screening Select for resistance Enzyme_Inhibition_Assays Enzyme Inhibition Assays Transcriptomics->Enzyme_Inhibition_Assays Proteomics Proteomics (Protein Expression Changes) Proteomics->Enzyme_Inhibition_Assays Cell-based_Assays Cell-based Assays (e.g., Membrane Permeability) Genetic_Screening->Cell-based_Assays In_vivo_Studies In vivo Studies (Confirmation in Host System) Enzyme_Inhibition_Assays->In_vivo_Studies Cell-based_Assays->In_vivo_Studies

Caption: A proposed experimental workflow to elucidate the mode of action of this compound.

Conclusion

While this compound is recognized as a fungicide, its specific mode of action in fungal pathogens is not well-documented in publicly available scientific literature. This lack of information presents both a challenge and an opportunity for the research community. Elucidating the mechanism of this "unclassified" fungicide could potentially reveal novel antifungal targets and contribute to the development of new strategies for combating fungal diseases in agriculture and medicine. Further investigation, following a structured experimental approach, is required to fill this knowledge gap.

An In-Depth Technical Guide on the History and Development of Nitrothal-isopropyl as a Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrothal-isopropyl, chemically known as diisopropyl 5-nitroisophthalate, is a fungicide that has been utilized in agriculture for the control of certain fungal pathogens, most notably powdery mildew.[1][2] This technical guide aims to provide a comprehensive overview of the history, development, synthesis, mechanism of action, and efficacy of this compound for an audience of researchers, scientists, and drug development professionals. However, it is important to note that detailed historical records and extensive peer-reviewed studies on the specific developmental timeline and nuanced biochemical mechanisms of this compound are not widely available in the public domain. This guide, therefore, synthesizes the available information to present a coherent overview while acknowledging the existing gaps in the publicly accessible scientific literature.

Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for its development and application. This compound is a nitrobenzoic acid derivative, specifically an isopropyl ester and a diester.[2] Key identifiers and properties are summarized in the table below.

PropertyValueReference
CAS Number 10552-74-6[1][3]
Molecular Formula C₁₄H₁₇NO₆[1][2]
Molecular Weight 295.29 g/mol [2]
IUPAC Name diisopropyl 5-nitrobenzene-1,3-dicarboxylate[2]
Synonyms Diisopropyl 5-nitroisophthalate, Nitrothale-isopropyl, BAS 30000F, Pallitop[1][2]
Appearance Colorless to pale yellow liquid (at room temperature)[1]

History and Development

Detailed historical information regarding the initial discovery and development timeline of this compound is not extensively documented in readily available scientific literature. It is known to have been developed and marketed by BASF under the trade name Pallitop. The compound "BAS 30000F" is also listed as a synonym, suggesting this was its internal development code at BASF.[2] Fungicides are a critical component of modern agriculture, with ongoing research and development efforts by companies like BASF to introduce new active ingredients and formulations to combat fungal diseases and manage resistance.[4][5] The development of a fungicide like this compound would have followed a rigorous process of synthesis, screening for fungicidal activity, field trials to determine efficacy and crop safety, and toxicological studies to meet regulatory requirements.

Synthesis of this compound

The synthesis of this compound, or diisopropyl 5-nitroisophthalate, involves the esterification of 5-nitroisophthalic acid with isopropanol. The general chemical reaction is a standard esterification process, typically catalyzed by a strong acid.

Logical Relationship of Synthesis:

Mechanism cluster_cell Inside Fungal Cell This compound This compound Fungal Cell Fungal Cell This compound->Fungal Cell Target Site Target Site Fungal Cell->Target Site Interacts with Metabolic Pathway Metabolic Pathway Target Site->Metabolic Pathway Inhibits Cellular Function Cellular Function Metabolic Pathway->Cellular Function Disrupts Fungal Growth Inhibition Fungal Growth Inhibition Cellular Function->Fungal Growth Inhibition Leads to EfficacyTrial Trial Design Trial Design Field Preparation Field Preparation Trial Design->Field Preparation Planting Planting Field Preparation->Planting Fungicide Application Fungicide Application Planting->Fungicide Application Disease Assessment Disease Assessment Fungicide Application->Disease Assessment Repeated Data Collection Data Collection Disease Assessment->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results & Conclusion Results & Conclusion Statistical Analysis->Results & Conclusion

References

An In-depth Technical Guide on the Biological Activity of Nitrothal-isopropyl: A Review of Publicly Available Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the published research on the biological activity of Nitrothal-isopropyl. Extensive searches of public scientific databases and literature have revealed a notable scarcity of detailed research on the specific biological activities, mechanisms of action, and quantitative data for this compound. While identified as a fungicide, the publicly available information is largely limited to its chemical identity and general safety data. This document summarizes the available information and highlights the current knowledge gaps regarding this compound's biological profile.

Introduction

Chemical and Physical Properties

A summary of the chemical and physical properties of this compound is presented below. This information is compiled from various chemical databases and supplier information.

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₆[1]
Molecular Weight 295.29 g/mol [3]
CAS Number 10552-74-6[4]
Synonyms Diisopropyl 5-nitroisophthalate, Nitrothale-isopropyl[4]

Published Biological Activity

Despite its classification as a fungicide, there is a significant lack of published, peer-reviewed research detailing the biological activity of this compound. Searches of scientific literature did not yield specific studies that would allow for a comprehensive summary of its fungicidal spectrum, potency, or mechanism of action. General information suggests it is toxic to fish and other aquatic organisms.[5]

Quantitative Data

No publicly available research data was found that provided quantitative metrics of this compound's biological activity, such as:

  • IC₅₀ (Half-maximal inhibitory concentration)

  • EC₅₀ (Half-maximal effective concentration)

  • MIC (Minimum inhibitory concentration)

  • LD₅₀ (Median lethal dose) - While general toxicity is mentioned, specific LD₅₀ values from dedicated studies were not found in the search results.

Due to the absence of this data, a structured table for easy comparison could not be generated.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not described in the available literature. To conduct such an assessment, one would typically follow standardized methodologies, such as those outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing or the Organisation for Economic Co-operation and Development (OECD) for toxicity studies.

A generalized workflow for determining the fungicidal activity of a compound like this compound would likely involve the following steps.

generic_fungicide_pathway cluster_targets Potential Cellular Targets Nitrothal_isopropyl This compound (Hypothetical) Fungal_Cell Fungal Cell Nitrothal_isopropyl->Fungal_Cell Interacts with Cell_Wall Cell Wall Synthesis Nitrothal_isopropyl->Cell_Wall Inhibits Cell_Membrane Cell Membrane Integrity Nitrothal_isopropyl->Cell_Membrane Disrupts Protein_Synthesis Protein Synthesis Nitrothal_isopropyl->Protein_Synthesis Inhibits Metabolism Metabolic Pathways Nitrothal_isopropyl->Metabolism Interferes with Cell_Death Fungal Cell Death Cell_Wall->Cell_Death Leads to Cell_Membrane->Cell_Death Leads to Protein_Synthesis->Cell_Death Leads to Metabolism->Cell_Death Leads to

References

Methodological & Application

Nitrothal-isopropyl: Comprehensive Application Notes and Protocols for Analytical Standards and Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrothal-isopropyl (diisopropyl 5-nitroisophthalate) is a dicarboxylate ester fungicide used to control powdery mildew on various crops. Accurate and reliable analytical methods are crucial for residue analysis in food and environmental samples to ensure consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the use of this compound analytical standards and reference materials in chromatographic analysis.

Chemical Properties:

PropertyValue
CAS Number 10552-74-6[1][2][3][4][5]
Molecular Formula C₁₄H₁₇NO₆[3]
Molecular Weight 295.29 g/mol [3]
IUPAC Name Diisopropyl 5-nitrobenzene-1,3-dicarboxylate

Analytical Standards and Reference Materials

Certified analytical standards and reference materials are essential for accurate quantification and method validation. Several reputable suppliers offer this compound in various formats, including neat material and solutions in organic solvents.

Suppliers of this compound Analytical Standards:

  • LGC Standards[1]

  • AccuStandard[2][5]

  • Sigma-Aldrich (PESTANAL®)[3][4]

Storage and Stability:

Proper storage of analytical standards is critical to maintain their integrity. Neat standards should be stored at ambient temperatures (>5 °C), while solutions in methanol (B129727) are typically stored at or below -10 °C.[2][5] It is recommended to prepare fresh working solutions from a stock solution and monitor for any signs of degradation, such as discoloration or the appearance of extraneous peaks in chromatograms. While specific stability studies for this compound in common laboratory solvents are not extensively published, it is good practice to store stock solutions in the dark at low temperatures and prepare fresh dilutions regularly.

Sample Preparation: QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for the extraction and cleanup of pesticide residues from food matrices. The following is a generalized QuEChERS protocol that can be adapted for the analysis of this compound in fruits and vegetables.

Experimental Protocol for QuEChERS

Materials:

  • Homogenized sample (e.g., fruit or vegetable)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (dSPE) sorbent (e.g., PSA - primary secondary amine)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

Procedure:

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate internal standard.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer the acetonitrile supernatant to a 15 mL dSPE tube containing MgSO₄ and PSA.

    • Shake for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

    • The resulting supernatant is ready for analysis by GC-MS or HPLC-UV.

G cluster_extraction Extraction cluster_cleanup dSPE Cleanup Sample 1. Homogenized Sample (10-15g) in 50mL tube ACN 2. Add Acetonitrile (10-15mL) Sample->ACN Salts 3. Add QuEChERS Salts ACN->Salts Shake1 4. Shake Vigorously (1 min) Salts->Shake1 Centrifuge1 5. Centrifuge Shake1->Centrifuge1 Supernatant 6. Transfer Supernatant to dSPE tube Centrifuge1->Supernatant Acetonitrile Layer Shake2 7. Shake (30s) Supernatant->Shake2 Centrifuge2 8. Centrifuge Shake2->Centrifuge2 Analysis GC-MS or HPLC-UV Analysis Centrifuge2->Analysis Clean Extract

QuEChERS Workflow for Sample Preparation

Analytical Methodologies

Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are suitable for the quantitative analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of this compound.

4.1.1. Experimental Protocol for GC-MS

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp to 200 °C at 25 °C/min

    • Ramp to 280 °C at 10 °C/min, hold for 5 minutes

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for Monitoring:

Ion (m/z)Role
254 Quantifier
212 Qualifier
166 Qualifier

Mass Spectral Fragmentation: The fragmentation of this compound in EI-MS is expected to involve the loss of isopropyl and isopropoxycarbonyl groups. The proposed major fragmentation pathways are illustrated below.

G M This compound [M]+ m/z 295 F1 [M - C₃H₇]+ m/z 252 M->F1 - C₃H₇ F2 [M - OC₃H₇]+ m/z 236 M->F2 - OC₃H₇ F3 [M - COOC₃H₇]+ m/z 208 M->F3 - COOC₃H₇ F4 [M - C₃H₇ - NO₂]+ m/z 206 F1->F4 - NO₂

Proposed GC-MS Fragmentation Pathway

4.1.2. Method Validation Data (Typical)

ParameterResult
Linearity Range 0.01 - 1.0 µg/mL (r² > 0.99)
Limit of Detection (LOD) 0.003 µg/mL
Limit of Quantification (LOQ) 0.01 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the analysis of this compound.

4.2.1. Experimental Protocol for HPLC-UV

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • Start with 50% B

    • Linearly increase to 95% B over 15 minutes

    • Hold at 95% B for 5 minutes

    • Return to 50% B and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

4.2.2. Method Validation Data (Typical)

ParameterResult
Linearity Range 0.1 - 10 µg/mL (r² > 0.99)
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 10%

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison of results from different samples or methods. The validation parameters for each method should be clearly documented and meet the acceptance criteria of the relevant regulatory bodies (e.g., SANTE/11312/2021).

G cluster_method_selection Method Selection cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing Analyte This compound GCMS GC-MS Analyte->GCMS HPLCUV HPLC-UV Analyte->HPLCUV Matrix Sample Matrix (e.g., Fruit, Soil) Matrix->GCMS Matrix->HPLCUV QuEChERS QuEChERS GCMS->QuEChERS HPLCUV->QuEChERS Quantification Quantification QuEChERS->Quantification Validation Method Validation Quantification->Validation Report Reporting Validation->Report

Overall Analytical Workflow

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the accurate and reliable quantification of this compound in various matrices. The use of certified analytical standards, appropriate sample preparation techniques like QuEChERS, and validated chromatographic methods such as GC-MS and HPLC-UV are essential for generating high-quality data for research, drug development, and regulatory purposes. It is imperative that each laboratory validates these methods according to their specific instrumentation and sample types to ensure the accuracy and precision of their results.

References

Application Note: Quantification of Nitrothal-isopropyl using a Validated High-Performance Liquid Chromatography (HPLC) Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the quantification of Nitrothal-isopropyl using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed to be accurate, precise, and specific for the analysis of this compound in various sample matrices, subject to appropriate validation.

Introduction

This compound (diisopropyl 5-nitroisophthalate) is a dicarboxylate ester used as a fungicide. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and residue analysis. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of this compound.[1] This application note outlines a comprehensive RP-HPLC method, including the protocol and validation parameters, to ensure reliable and reproducible results. The method validation parameters are based on the International Conference on Harmonisation (ICH) guidelines.[2][3]

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the quantification of this compound.

Apparatus and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and UV/Vis detector.
Column XBridge C18 (Waters), 3.5 µm, 2.1 x 50 mm or equivalent C18 column.[4]
Mobile Phase Acetonitrile:Water (70:30, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[5]
Flow Rate 1.0 mL/min.[5]
Injection Volume 10 µL.
Column Temperature 30 °C.
Detection UV at 254 nm.
Run Time 10 minutes.
Reagents and Materials
  • This compound reference standard (analytical grade).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methanol (B129727) (HPLC grade, for sample preparation).

  • 0.45 µm membrane filters.

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid formulation is provided below.

  • Accurately weigh a portion of the sample equivalent to approximately 10 mg of this compound.

  • Transfer the sample to a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to bring the concentration within the calibration range.

Quantification

Inject the standard and sample solutions into the HPLC system. The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the peak areas of the standards in the calibration curve.

Method Validation

The analytical method was validated according to ICH guidelines to ensure its suitability for its intended purpose.[2][3] The validation parameters are summarized below.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (sample matrix without the analyte), and a spiked sample. The chromatograms should demonstrate that there are no interfering peaks at the retention time of this compound.

Linearity

The linearity of the method was assessed by analyzing a series of at least five concentrations of this compound. The calibration curve is constructed by plotting the peak area against the concentration.

Accuracy

Accuracy was determined by performing recovery studies on a placebo sample spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate injections of the same standard solution. Intermediate precision was determined by analyzing the same sample on different days with different analysts.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Summary of Validation Data

The following table summarizes the typical acceptance criteria and hypothetical results for the method validation.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Retention Time (min) -Approx. 4.5

Visualizations

Experimental Workflow

experimental_workflow prep_standards Prepare Standard Solutions hplc_analysis HPLC Analysis (C18 Column, ACN:H2O) prep_standards->hplc_analysis prep_sample Prepare Sample Solution prep_sample->hplc_analysis data_acquisition Data Acquisition (UV at 254 nm) hplc_analysis->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification report Report Results quantification->report

Caption: Experimental workflow for the HPLC quantification of this compound.

Method Validation Parameters

validation_parameters method_validation Method Validation (ICH Guidelines) specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy (% Recovery) method_validation->accuracy precision Precision (Repeatability & Intermediate) method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq

References

Application Note: Determination of Nitrothal-isopropyl Residues in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Nitrothal-isopropyl residues in soil samples. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for researchers, environmental scientists, and professionals in the agrochemical industry for monitoring the environmental fate of this fungicide. The described procedure provides reliable and reproducible results with good recovery and low limits of detection.

Introduction

This compound is a dinitroaniline fungicide used to control various fungal diseases in crops. Its persistence and potential accumulation in soil necessitate a reliable analytical method for monitoring its residues to assess environmental impact and ensure food safety. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the determination of pesticide residues. The QuEChERS sample preparation technique is a widely adopted method for the extraction of a broad range of pesticides from various matrices, including soil, due to its simplicity, speed, and minimal solvent consumption.[1]

This application note provides a comprehensive protocol for the extraction and GC-MS analysis of this compound in soil, along with expected performance characteristics based on validated methods for similar analytes.

Chemical Information

  • Compound Name: this compound

  • IUPAC Name: dipropan-2-yl 5-nitrobenzene-1,3-dicarboxylate

  • CAS Number: 10552-74-6

  • Molecular Formula: C₁₄H₁₇NO₆

  • Molecular Weight: 295.29 g/mol

  • Key Mass Fragments (m/z): 236 (Top Peak), 194, 212[2]

Experimental Protocol

  • This compound analytical standard (PESTANAL® or equivalent)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous, analytical grade

  • Sodium chloride (NaCl), analytical grade

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for highly pigmented soils)

  • Deionized water

  • 50 mL polypropylene (B1209903) centrifuge tubes with screw caps (B75204)

  • 15 mL polypropylene centrifuge tubes with screw caps (for dSPE)

  • Vortex mixer

  • Centrifuge capable of ≥ 4000 x g

  • Syringe filters (0.22 µm, PTFE)

  • GC vials (2 mL, amber) with caps and septa

  • Soil Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris. Homogenize the sieved soil thoroughly.

  • Weighing and Hydration: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex for 1 minute to hydrate (B1144303) the soil. Let the mixture stand for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap the tube tightly and shake vigorously for 2 minutes using a vortex mixer.

  • Salting-out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 4000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18.

    • For soils with high organic matter or pigmentation, 150 mg of GCB can be added to the dSPE mixture.

    • Cap the dSPE tube and vortex for 2 minutes.

  • Final Centrifugation and Filtration: Centrifuge the dSPE tube at ≥ 4000 x g for 5 minutes. Take the supernatant and filter it through a 0.22 µm syringe filter into a GC vial for analysis.

The following GC-MS parameters are recommended and can be optimized for the specific instrument used.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Capillary Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Injector Splitless mode, 280 °C
Injection Volume 1 µL
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temperature 60 °C for 1 min, ramp at 25 °C/min to 180 °C, then ramp at 5 °C/min to 280 °C, hold for 5 min.
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Transfer Line Temp. 280 °C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (m/z) Quantifier: 236.1, Qualifiers: 194.1, 212.1
Dwell Time 100 ms (B15284909) per ion

Data Presentation and Expected Performance

The following table summarizes the expected quantitative data for the analysis of this compound in soil based on validated multi-residue methods for pesticides with similar chemical properties.[2][3]

ParameterExpected Value
Linearity (R²) > 0.99
Recovery 70 - 120 %
Repeatability (RSDr) < 20 %
Limit of Detection (LOD) 1 - 10 µg/kg
Limit of Quantification (LOQ) 5 - 25 µg/kg

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis A Soil Sampling and Homogenization B Weighing and Hydration A->B C Acetonitrile Extraction B->C D Salting-out (MgSO4, NaCl) C->D E Centrifugation D->E F dSPE Cleanup (PSA, C18, MgSO4) E->F Transfer Supernatant G Centrifugation F->G H Filtration G->H Transfer Supernatant I GC-MS Analysis H->I J Data Processing and Quantification I->J

GC-MS Analysis Workflow

Conclusion

The described QuEChERS extraction and GC-MS analysis method provides a reliable and efficient approach for the determination of this compound residues in soil. The method is characterized by its simplicity, high throughput, and good analytical performance, making it suitable for routine monitoring and research applications. The use of SIM mode in the MS detection enhances the selectivity and sensitivity of the analysis, allowing for accurate quantification at low residue levels.

References

Preparing Nitrothal-isopropyl Stock Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of Nitrothal-isopropyl stock solutions intended for in vitro biological assays. This compound, a dicarboxylate fungicide, requires careful handling and precise preparation to ensure reproducibility and accuracy in experimental results. These guidelines cover the physicochemical properties of this compound, recommend solvents, and provide step-by-step protocols for solubilization, sterilization, and storage. Adherence to these protocols is crucial for maintaining the integrity of the compound and achieving reliable data in cell-based assays and other in vitro systems.

Physicochemical Properties of this compound

This compound (CAS: 10552-74-6) is a chemical compound with the molecular formula C₁₄H₁₇NO₆ and a molecular weight of 295.29 g/mol .[1][2][3] It is also known by its systematic name, diisopropyl 5-nitroisophthalate.[3] Reports on its physical state vary, describing it as both a colorless to pale yellow liquid and a yellow crystalline solid with a melting point of 65°C.[1][4] This discrepancy may be due to the purity of the substance or different crystalline forms. For the purpose of preparing stock solutions, it is essential to visually inspect the compound upon receipt.

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₄H₁₇NO₆[2][3]
Molecular Weight 295.29 g/mol [2][3]
CAS Number 10552-74-6[1][2]
Appearance Colorless to pale yellow liquid or yellow crystalline solid[1][4]
Water Solubility 9.14 x 10⁻⁶ M (very low)[4]
Solubility in Organic Solvents Moderately soluble[1]
Recommended Storage (Solid) 0-6°C[4]

Recommended Solvents for Stock Solution Preparation

Given its very low water solubility, organic solvents are necessary to prepare stock solutions of this compound for in vitro assays. The most commonly used solvents for such purposes are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) due to their solvating power and compatibility with most cell culture media at low final concentrations.

  • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent capable of dissolving a wide range of organic compounds.[5][6] It is miscible with water and most organic liquids.[5]

  • Ethanol (EtOH): A polar protic solvent that is also widely used in biological research. Isopropyl alcohol is miscible in water and ethanol.

Experimental Protocols

Safety Precautions
  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Due to the nitro group in its structure, this compound may have explosive properties under certain conditions, necessitating careful handling and storage.[1] Avoid heat, sparks, and open flames.

Protocol for Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol provides a general guideline for preparing a high-concentration stock solution. The final concentration may need to be adjusted based on the experimentally determined solubility.

Materials:

  • This compound (solid)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh out 2.95 mg of this compound using an analytical balance.

  • Solubilization:

    • Transfer the weighed this compound to a sterile amber vial.

    • Add 100 µL of anhydrous, sterile-filtered DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid has dissolved and the solution is clear. If particulates remain, gentle warming in a 37°C water bath for a few minutes may aid dissolution.

  • Sterilization: As high-concentration DMSO solutions can be difficult to filter-sterilize, it is crucial to use sterile techniques and sterile-filtered DMSO from the outset. If filter sterilization is deemed necessary, use a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber or opaque microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.

    • For long-term storage, it is recommended to store the aliquots at -20°C or below.[3] A general recommendation for storage is between 0-6°C.[4]

Preparation of Working Solutions

For in vitro assays, the high-concentration stock solution must be diluted to the final desired experimental concentrations in the appropriate cell culture medium or assay buffer.

Important Considerations:

  • Final Solvent Concentration: The final concentration of DMSO or ethanol in the cell culture medium should be kept to a minimum, typically ≤0.5% (v/v), to avoid solvent-induced cytotoxicity.

  • Precipitation: this compound may precipitate when the stock solution is diluted into an aqueous medium. To minimize this, perform serial dilutions and ensure rapid mixing upon adding the compound to the medium. It is advisable to prepare working solutions fresh for each experiment.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium containing the same final concentration of the solvent (e.g., 0.5% DMSO) as the experimental conditions.

Visualizations

The following diagrams illustrate the experimental workflow for preparing this compound stock solutions.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start: this compound (Solid) weigh Weigh 2.95 mg of this compound start->weigh add_solvent Add 100 µL of Sterile DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot store Store at ≤ -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute in Culture Medium thaw->dilute final Final Concentration for In Vitro Assay dilute->final

Caption: Experimental workflow for preparing this compound stock and working solutions.

G cluster_cell Fungal Cell membrane Cell Membrane Integrity respiration Mitochondrial Respiration synthesis Sterol & Chitin Synthesis division Cell Division fungicide Fungicide (e.g., this compound) fungicide->membrane Disruption fungicide->respiration Inhibition fungicide->synthesis Inhibition fungicide->division Inhibition

Caption: Potential cellular targets for fungicide action.

Conclusion

The protocols outlined in this document provide a robust framework for the preparation of this compound stock solutions for in vitro research. By following these guidelines, researchers can ensure the consistency and reliability of their experimental results. It is imperative to adhere to all safety precautions and to validate the solubility and stability of this compound under specific experimental conditions.

References

Application of Nitrothal-isopropyl in Powdery Mildew Control: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Powdery Mildew

Powdery mildew is a widespread plant disease caused by various species of obligate biotrophic fungi belonging to the order Erysiphales. These pathogens affect a wide range of host plants, causing significant economic losses in agriculture and horticulture. The disease is characterized by the appearance of white, powdery fungal growth on the surfaces of leaves, stems, and fruits.[1] Effective management of powdery mildew often relies on a combination of cultural practices, resistant cultivars, and the application of fungicides.[1]

Fungicides used for powdery mildew control are classified into different groups based on their mode of action, as defined by the Fungicide Resistance Action Committee (FRAC).[2] This classification is crucial for developing effective resistance management strategies, which typically involve rotating or mixing fungicides with different modes of action.[3]

Nitrothal-isopropyl: Chemical Identity

PropertyValue
Common Name This compound
Chemical Name Diisopropyl 5-nitroisophthalate
CAS Number 10552-74-6
Molecular Formula C14H17NO6
Molecular Weight 295.29 g/mol

Mode of Action and FRAC Code (Information Not Available)

Despite extensive searches, the specific biochemical mode of action of this compound against powdery mildew fungi has not been publicly documented. Consequently, it has not been assigned a FRAC code.[2][4] Understanding the mode of action is critical for predicting its efficacy, potential for resistance development, and for its integration into disease management programs.

Common modes of action for fungicides targeting powdery mildew include:

  • Sterol Biosynthesis Inhibitors (SBIs): These fungicides disrupt the production of ergosterol, a vital component of fungal cell membranes. They are classified into different groups (e.g., FRAC Groups 3, 5).

  • Quinone outside Inhibitors (QoIs): These inhibit mitochondrial respiration by blocking electron transfer at the Qo site of the cytochrome bc1 complex (Complex III).[5][6] This disrupts the fungus's energy supply. They belong to FRAC Group 11.

  • Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs): These also inhibit mitochondrial respiration, but by blocking the succinate dehydrogenase enzyme (Complex II).[7] They are classified under FRAC Group 7.

  • Multi-site contact fungicides: These fungicides, such as sulfur, have a non-specific mode of action, affecting multiple metabolic pathways in the fungus.[3]

Further research would be required to determine which, if any, of these or other mechanisms are employed by this compound.

Efficacy and Quantitative Data (Information Not Available)

No publicly available studies were found that provide quantitative data on the efficacy of this compound for the control of powdery mildew on any specific crop. To assess its potential, the following quantitative data would be essential:

Table 1: Hypothetical Efficacy Data for a Fungicide against Powdery Mildew

ParameterValueConditions
EC50 (Effective Concentration, 50%) e.g., X µg/mLIn vitro spore germination assay
Disease Severity Reduction (%) e.g., Y%Greenhouse or field trial on a specific host (e.g., cucumber) at a given application rate
Area Under the Disease Progress Curve (AUDPC) e.g., ZField trial, indicating the progression of the disease over time
Yield Increase (%) e.g., W%Field trial, compared to an untreated control

Experimental Protocols for Efficacy Evaluation

Detailed experimental protocols are fundamental for the consistent and reliable evaluation of a fungicide. The following are generalized protocols that could be adapted to test the efficacy of this compound against powdery mildew.

In Vitro Spore Germination Assay

This assay determines the direct inhibitory effect of the compound on fungal spore germination.

Protocol:

  • Prepare Spore Suspension: Collect conidia from freshly sporulating powdery mildew colonies on an infected host plant (e.g., cucumber) by gently brushing them into sterile distilled water containing a surfactant (e.g., 0.01% Tween 20). Adjust the spore concentration to 1 x 10^5 conidia/mL using a hemocytometer.

  • Prepare Fungicide Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and make serial dilutions in sterile distilled water to achieve a range of test concentrations.

  • Inoculation: On a glass slide with a concavity, mix a droplet of the spore suspension with a droplet of the fungicide solution.

  • Incubation: Place the slides in a moist chamber at 25°C for 24 hours.

  • Assessment: Using a microscope, observe at least 100 spores per replicate and determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the control (no fungicide). Determine the EC50 value using probit analysis.

Greenhouse Efficacy Trial (Preventative and Curative Activity)

This trial assesses the ability of the fungicide to protect a host plant from infection and to inhibit disease development after infection has occurred.

Protocol:

  • Plant Material: Grow a susceptible host plant (e.g., cucumber, Cucumis sativus) in pots under controlled greenhouse conditions (e.g., 25°C, 16h photoperiod).

  • Fungicide Application:

    • Preventative: Apply this compound at various rates to a set of plants. Allow the spray to dry completely. After 24 hours, inoculate the plants with a powdery mildew spore suspension.

    • Curative: Inoculate a separate set of plants with a powdery mildew spore suspension. After 48 hours (or when initial symptoms are visible), apply this compound at various rates.

  • Inoculation: Prepare a spore suspension as described in 5.1. and spray it evenly onto the leaf surfaces of the plants.

  • Incubation: Maintain the plants in the greenhouse and monitor for disease development.

  • Disease Assessment: After 7-14 days, assess the disease severity on the leaves using a rating scale (e.g., 0 = no disease, 1 = 1-5% leaf area affected, 2 = 6-25%, 3 = 26-50%, 4 = >50%).[8]

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control.

Signaling Pathways and Experimental Workflows (Hypothetical)

As no information is available on the specific signaling pathways affected by this compound, a hypothetical experimental workflow to investigate its mode of action is presented below. Many modern fungicides target the mitochondrial respiratory chain, a critical pathway for energy production in fungi.[7][9]

Investigating the Impact on Fungal Respiration

Workflow Diagram:

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Confirmation A Isolate Powdery Mildew Mitochondria B Oxygen Consumption Assay A->B C Measure Activity of Respiratory Complexes (I, II, III, IV) B->C D Identify Inhibited Complex C->D E Gene Expression Analysis of Subunits of the Inhibited Complex D->E F Site-directed Mutagenesis of Target Protein E->F

Caption: Workflow for investigating the effect of this compound on fungal mitochondrial respiration.

General Fungal Stress Response Pathway

Fungi possess conserved signaling pathways, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, which are crucial for responding to environmental stresses, including fungicide exposure. Disruption of these pathways can be a target for antifungal agents.

Signaling Pathway Diagram:

G cluster_0 External Stress (e.g., Fungicide) cluster_1 Fungal Cell cluster_2 Signaling Cascades cluster_3 Cellular Response Stress This compound HOG HOG Pathway (Osmotic Stress) Stress->HOG Activates? CWI CWI Pathway (Cell Wall Stress) Stress->CWI Activates? Response Gene Expression (Stress Adaptation, Cell Wall Repair) HOG->Response CWI->Response

Caption: Hypothetical interaction of this compound with fungal stress response pathways.

Conclusion and Future Directions

While this compound is listed as a fungicide, there is a notable absence of detailed scientific data in the public domain regarding its efficacy and mode of action against powdery mildew. To establish its utility for researchers, scientists, and drug development professionals, a systematic investigation is required. This would involve:

  • Determining the Mode of Action: Elucidating the specific biochemical target of this compound and assigning it a FRAC code.

  • Quantitative Efficacy Studies: Conducting in vitro and in vivo trials to determine EC50 values, disease control percentages, and effects on crop yield.

  • Host Range and Phytotoxicity: Assessing the spectrum of activity against different powdery mildew species and evaluating potential damage to host plants.

  • Resistance Risk Assessment: Investigating the potential for powdery mildew populations to develop resistance to this compound.

Without such data, the application of this compound for powdery mildew control remains speculative. The protocols and conceptual frameworks provided here offer a roadmap for the necessary research to fully characterize this compound.

References

Application Notes and Protocols for Testing Nitrothal-isopropyl Efficacy on Fungal Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrothal-isopropyl is a chemical compound recognized for its fungicidal properties.[1][2][3][4] These application notes provide detailed protocols for determining the in vitro efficacy of this compound against various fungal isolates. The methodologies are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data reproducibility and comparability, which are critical for the evaluation of new antifungal agents.[5][6][7][8] The primary method detailed is the broth microdilution assay for the determination of the Minimum Inhibitory Concentration (MIC), with supplementary protocols for disk diffusion assays.

Core Principle: Broth Microdilution Method

The cornerstone of in vitro antifungal susceptibility testing is the broth microdilution method.[8][9] This technique is employed to determine the MIC, defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus under standardized laboratory conditions.[6][8] The MIC is a crucial quantitative measure of an antifungal agent's potency.

Experimental Protocols

Preparation of this compound Stock Solution

A high-concentration stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the test wells must not exceed 1%, as higher concentrations can inhibit fungal growth.[8]

Protocol:

  • Weigh the required amount of this compound powder.

  • Dissolve in 100% DMSO to create a stock solution of 10 mg/mL.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Fungal Isolate and Inoculum Preparation

Standardized inoculum preparation is critical for the accuracy and reproducibility of susceptibility testing.[8]

For Yeasts (e.g., Candida species):

  • Subculture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure viability and purity.[8]

  • Harvest several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm).[5][8] This corresponds to approximately 1-5 x 10⁶ cells/mL.

  • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[8][10]

For Molds (e.g., Aspergillus species):

  • Culture the mold on a medium that supports sporulation (e.g., Potato Dextrose Agar) at 35°C for a duration sufficient for conidia formation.[5][8]

  • Harvest the conidia by gently scraping the surface of the agar with a sterile, wetted cotton swab or by flooding the plate with sterile saline containing a small amount of a wetting agent like Tween 20.[8]

  • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard.

  • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[5][8]

Broth Microdilution Assay Procedure

Materials:

  • 96-well sterile microtiter plates

  • This compound stock solution

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Prepared fungal inoculum

  • Sterile DMSO

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes. The concentration range should be selected based on expected efficacy.

  • Dispense 100 µL of each this compound dilution into the wells of the test microtiter plate.[8][11]

  • Add 100 µL of the standardized fungal inoculum to each well. The final volume in each well will be 200 µL.

  • Include a growth control well (100 µL of RPMI-1640 with 100 µL of inoculum) and a sterility control well (200 µL of RPMI-1640 only).[8] A solvent control well (containing the highest concentration of DMSO used in the dilutions and inoculum) should also be included.

  • Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most yeasts and 48-72 hours for most molds.[5][8]

Endpoint Determination (MIC Reading)

The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to the growth control. For most fungi, this is determined by complete visual inhibition of growth.[9] For some fungistatic agents, a prominent reduction in growth (e.g., ≥50%) is used as the endpoint.[9] The reading can be done visually or with a spectrophotometer at 530 nm.[8]

Disk Diffusion Assay

The disk diffusion method provides a qualitative or semi-quantitative measure of antifungal activity.[5][12]

Procedure:

  • Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue dye.[5]

  • Spread the standardized fungal inoculum evenly over the surface of the agar plate.

  • Prepare sterile paper disks (6 mm diameter) impregnated with known concentrations of this compound.

  • Place the disks onto the inoculated agar surface.

  • Incubate the plates at 35°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk.

Data Presentation

Quantitative data from susceptibility testing should be presented in a clear, tabular format for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Isolates.

Fungal Isolate Strain ID This compound MIC (µg/mL) Positive Control MIC (µg/mL)
Candida albicans ATCC 90028 Fluconazole:
Candida glabrata ATCC 90030 Fluconazole:
Aspergillus fumigatus ATCC 204305 Voriconazole:
Clinical Isolate 1

| Clinical Isolate 2 | | | |

Table 2: Zone of Inhibition Diameters for this compound.

Fungal Isolate Strain ID This compound Disk Content (µg) Zone of Inhibition (mm) Positive Control Zone (mm)
Candida albicans ATCC 90028 10 Fluconazole (25 µg):
25
50
Aspergillus fumigatus ATCC 204305 10 Voriconazole (1 µg):
25

| | | 50 | | |

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock This compound Stock Solution dilution Serial Dilutions stock->dilution fungal_culture Fungal Isolate Culture inoculum Standardized Inoculum fungal_culture->inoculum plate_prep Plate Inoculation (96-well plate) inoculum->plate_prep dilution->plate_prep incubation Incubation (35°C) plate_prep->incubation mic_reading MIC Determination (Visual/Spectrophotometric) incubation->mic_reading data_analysis Data Analysis and Reporting mic_reading->data_analysis

Caption: Experimental workflow for determining the MIC of this compound.

hypothetical_moa cluster_drug Antifungal Agent cluster_cell Fungal Cell cluster_effect Cellular Effect nitrothal This compound cell_wall Cell Wall Integrity nitrothal->cell_wall Disruption? cell_membrane Cell Membrane Permeability nitrothal->cell_membrane Increased Permeability? ergosterol Ergosterol Synthesis nitrothal->ergosterol Inhibition? lysis Cell Lysis/ Growth Inhibition cell_wall->lysis cell_membrane->lysis ergosterol->lysis

Caption: Hypothetical mechanism of action of this compound on the fungal cell.

logical_relationship start Start: Select Fungal Isolate protocol Select Protocol start->protocol broth Broth Microdilution protocol->broth Quantitative disk Disk Diffusion protocol->disk Qualitative mic Determine MIC broth->mic zone Measure Zone of Inhibition disk->zone efficacy Assess Efficacy mic->efficacy zone->efficacy end End: Report Results efficacy->end

Caption: Logical relationship of the testing protocol for this compound efficacy.

References

Nitrothal-isopropyl in Integrated Pest Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrothal-isopropyl, also known as diisopropyl 5-nitroisophthalate, is a fungicide that has been utilized for the control of certain fungal pathogens in agriculture.[1][2] This document provides an overview of its application, with a focus on its potential role within Integrated Pest Management (IPM) programs. IPM is a comprehensive approach to pest control that minimizes reliance on chemical pesticides and incorporates various strategies to manage pests in an economically and environmentally sustainable manner.[3][4][5] this compound is primarily recognized for its efficacy against powdery mildew on a variety of crops, including fruits and vegetables.[6]

Note: Detailed public information regarding specific application protocols, quantitative efficacy data, and the precise mechanism of action for this compound is limited in the available scientific literature and public databases. The information presented here is based on the available data.

Chemical and Physical Properties

PropertyValue
IUPAC Name di(propan-2-yl) 5-nitrobenzene-1,3-dicarboxylate
CAS Number 10552-74-6
Molecular Formula C14H17NO6
Molecular Weight 295.29 g/mol
Appearance Light Yellow Solid
Storage 2-8°C Refrigerator

(Source: PubChem CID 43704, Clearsynth, Pharmaffiliates)[7][8][9]

Mechanism of Action

The precise biochemical mechanism of action of this compound is not well-documented in publicly available resources. The Fungicide Resistance Action Committee (FRAC) provides a classification of fungicides based on their mode of action to aid in resistance management. However, this compound is currently listed as an "unclassified" fungicide, indicating a lack of detailed information on its specific target site.[1] This lack of a defined mode of action makes it challenging to develop robust resistance management strategies, a key component of IPM.

Application in Integrated Pest Management (IPM)

The integration of any pesticide into an IPM program requires a thorough understanding of its efficacy, selectivity, and impact on non-target organisms. While specific data for this compound is scarce, the following principles should guide its use in an IPM framework.

Pest Identification and Monitoring

Accurate identification of the target pathogen, primarily powdery mildew species, is the first critical step. Monitoring of environmental conditions favorable for disease development (e.g., moderate temperatures and high humidity for many powdery mildews) and regular scouting for early signs of infection are essential to time applications effectively.

Efficacy and Use Recommendations

This compound is generally used in combination with other fungicides to control fungal pathogens.[6] While specific efficacy data is not available in the provided search results, its historical use suggests a level of effectiveness against powdery mildew.

General Application Considerations (Based on IPM Principles):

  • Preventative vs. Curative Action: The timing of application (preventative before infection or curative after symptoms appear) would depend on the specific properties of the formulated product, which are not detailed in the available information.

  • Rotation: To mitigate the risk of fungicide resistance, it is crucial to rotate fungicides with different modes of action. As the mode of action for this compound is unclassified, rotating it with fungicides from known FRAC groups is a necessary precaution.

  • Application Rates: Specific application rates are not available in the search results. Users must refer to the product label for legally permitted application rates for specific crops.

Impact on Beneficial Organisms

A core principle of IPM is the conservation of beneficial organisms that help to suppress pest populations. The impact of this compound on beneficial insects and mites is not well-documented. General studies on pesticides indicate that they can have negative impacts on natural enemies and pollinators.[4][10][11]

Experimental Protocol: Assessing Non-Target Effects (General Methodology)

To evaluate the impact of this compound on beneficial organisms, a laboratory bioassay could be conducted. The following is a generalized protocol based on standard ecotoxicology methods:

  • Test Organisms: Select relevant beneficial species, such as a predatory mite (e.g., Phytoseiulus persimilis), a parasitoid wasp (e.g., Aphidius colemani), or a generalist predator (e.g., Chrysoperla carnea).

  • Test Substance Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone (B3395972) or water with a surfactant).

  • Exposure Arenas: Use appropriate arenas for the test organisms, such as leaf discs for predatory mites or ventilated containers for flying insects.

  • Application: Apply the test solutions to the arenas to simulate field exposure. A control group treated with the solvent only should be included.

  • Introduction of Organisms: Introduce a known number of individuals of the test species into each arena.

  • Observation: Assess mortality and any sublethal effects (e.g., changes in behavior, fecundity) at regular intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Analyze the data to determine the lethal concentration (LC50) and any significant sublethal effects.

Logical Workflow for IPM Integration

The following diagram illustrates a logical workflow for considering the use of this compound within an IPM program.

IPM_Workflow Scouting Pest Scouting & Monitoring ID Pathogen Identification (e.g., Powdery Mildew) Scouting->ID Threshold Action Threshold Reached? ID->Threshold Cultural Cultural & Mechanical Controls Threshold->Cultural No Chemical Chemical Intervention Considered Threshold->Chemical Yes Cultural->Scouting Biological Biological Control Options Biological->Chemical Nitrothal This compound Selection Chemical->Nitrothal Rotation Fungicide Rotation (Different MOA) Nitrothal->Rotation Application Application according to Label Rotation->Application Evaluation Efficacy & Non-Target Impact Evaluation Application->Evaluation Evaluation->Scouting

Caption: Logical workflow for integrating this compound into an IPM program.

Data Presentation

Due to the lack of specific quantitative data from the search results, a detailed comparative table of efficacy cannot be provided. Research is needed to generate such data.

Experimental Protocols

Detailed experimental protocols for specific efficacy trials of this compound were not found in the provided search results. Researchers would need to design experiments based on standard fungicide trial methodologies, including randomized complete block designs, appropriate controls (untreated and standard fungicide), and standardized disease assessment methods.

Conclusion

This compound is a fungicide with activity against powdery mildew. However, a significant lack of publicly available data on its mode of action, efficacy, and impact on non-target organisms hinders its full integration into modern, data-driven IPM programs. Further research is critically needed to fill these knowledge gaps to ensure its use is both effective and consistent with the principles of sustainable agriculture. Professionals in drug development and research are encouraged to conduct studies to elucidate its mechanism of action and to generate the necessary data for its responsible use.

References

Field Application of Nitrothal-isopropyl: Application Notes and Protocols for Efficacy Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrothal-isopropyl is a fungicide that has been historically used for the control of powdery mildew on various crops. While specific registered application rates are not widely available due to its status as an older and, in some regions, unapproved fungicide, this document provides a framework for determining appropriate field application rates through structured experimentation. The following protocols and notes are intended to guide researchers in the systematic evaluation of this compound's efficacy.

Data Presentation: Hypothetical Field Application Rates for Experimental Trials

The following table outlines hypothetical application rate ranges for this compound on select crops for experimental purposes. These ranges are derived from general knowledge of fungicide application for powdery mildew control and should be the starting point for dose-response studies to determine the optimal application rate under specific field conditions.

CropTarget DiseaseHypothetical Application Rate (Active Ingredient)Hypothetical Spray Concentration (% a.i.)Application FrequencyNotes
Apples Powdery Mildew (Podosphaera leucotricha)0.25 - 0.75 kg/ha 0.025 - 0.075%10-14 daysBegin applications at pink bud stage and continue as needed based on disease pressure. Ensure thorough coverage of foliage.
Grapes Powdery Mildew (Erysiphe necator)0.3 - 0.8 kg/ha 0.03 - 0.08%10-14 daysStart applications when shoots are 10-15 cm and continue until veraison. Good coverage of grape clusters is crucial.
Vegetables (e.g., Tomatoes, Peppers) Powdery Mildew (e.g., Leveillula taurica, Oidium neolycopersici)0.2 - 0.6 kg/ha 0.02 - 0.06%7-10 daysInitiate sprays at the first sign of disease and repeat as necessary. Lower and upper leaf surface coverage is important.
Cucurbits (e.g., Cucumber, Squash) Powdery Mildew (Podosphaera xanthii)0.25 - 0.7 kg/ha 0.025 - 0.07%7-10 daysBegin applications preventatively or at the very first sign of mildew. Some cucurbit varieties can be sensitive to certain fungicides.

Disclaimer: The application rates provided are for experimental design purposes only and are not registered use recommendations. Researchers must conduct their own trials to determine safe and effective application rates.

Experimental Protocols

Protocol 1: Determination of Minimum Effective Dose (MED) in a Field Trial

Objective: To determine the minimum effective dose of this compound for the control of powdery mildew on a target crop.

Materials:

  • This compound technical grade or formulated product

  • Adjuvant (if required)

  • Calibrated plot sprayer

  • Personal Protective Equipment (PPE)

  • Disease assessment tools (e.g., rating scales, imaging equipment)

  • Data collection sheets or software

Methodology:

  • Site Selection: Choose a field with a history of the target powdery mildew disease and uniform crop stand.[1]

  • Experimental Design:

    • Use a randomized complete block design (RCBD) with a minimum of four replications.[1][2]

    • Include an untreated control and a standard commercial fungicide as checks.[1]

    • Establish multiple dose rates of this compound (e.g., 0.5x, 0.75x, 1x, 1.5x, 2x of a median hypothetical rate).

  • Plot Establishment:

    • Demarcate individual plots of a suitable size (e.g., 3m x 5m) with adequate buffer zones to prevent spray drift.

  • Fungicide Application:

    • Calibrate the sprayer to ensure accurate and uniform application volume.

    • Prepare spray solutions for each treatment immediately before application.

    • Apply treatments according to the predetermined schedule (e.g., at first sign of disease, then on a 7-10 day interval).[3]

  • Disease Assessment:

    • Assess disease severity and incidence at regular intervals (e.g., 7 days after each application and at the end of the trial).

    • Use a standardized disease rating scale (e.g., 0-5 scale where 0 = no disease and 5 = >50% leaf area infected).

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.[2]

    • Determine the Minimum Effective Dose (MED) as the lowest dose that provides statistically significant disease control compared to the untreated control.

Mandatory Visualization

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_assessment Phase 3: Assessment & Analysis Site_Selection Site Selection (Uniform Crop, Disease History) Experimental_Design Experimental Design (RCBD, 4 Reps, Controls) Site_Selection->Experimental_Design Plot_Establishment Plot Establishment (Demarcation, Buffers) Experimental_Design->Plot_Establishment Sprayer_Calibration Sprayer Calibration Plot_Establishment->Sprayer_Calibration Treatment_Application Treatment Application (Scheduled Intervals) Sprayer_Calibration->Treatment_Application Disease_Assessment Disease Assessment (Severity & Incidence) Treatment_Application->Disease_Assessment Data_Analysis Data Analysis (ANOVA) Disease_Assessment->Data_Analysis MED_Determination MED Determination Data_Analysis->MED_Determination

Caption: Experimental workflow for determining the Minimum Effective Dose (MED).

Inferred Signaling Pathway of this compound in Fungi

This compound belongs to the class of nitroaromatic compounds. While its specific molecular target is not extensively documented, the mode of action for many nitroaromatic fungicides involves the disruption of fundamental cellular processes. It is hypothesized that this compound may act as a multi-site inhibitor, affecting cellular respiration and membrane integrity. The nitro group is a key feature, which can be reduced within the fungal cell to form reactive nitroso and hydroxylamino derivatives. These derivatives can then interact with multiple cellular components.[4][5]

Signaling_Pathway cluster_cell Fungal Cell cluster_targets Cellular Targets cluster_outcome Outcome Nitro_uptake This compound (Uptake into cell) Nitro_reduction Intracellular Reduction (Nitroreductases) Nitro_uptake->Nitro_reduction Reactive_species Reactive Nitroso & Hydroxylamino Derivatives Nitro_reduction->Reactive_species Respiration Mitochondrial Respiration Reactive_species->Respiration Disruption Membrane Cell Membrane Integrity Reactive_species->Membrane Damage Enzymes Essential Enzymes Reactive_species->Enzymes Inactivation Inhibition Inhibition of Fungal Growth & Spore Germination Respiration->Inhibition Membrane->Inhibition Enzymes->Inhibition

Caption: Inferred signaling pathway of this compound in fungal cells.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Nitrothal-isopropyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrothal-isopropyl, a dinitrophenol derivative, is recognized for its fungicidal properties, particularly in agricultural applications. Understanding its in vitro antifungal activity is crucial for optimizing its use, determining its spectrum of efficacy, and elucidating its mechanism of action. These application notes provide detailed protocols for determining the antifungal susceptibility of various fungal species to this compound using standardized laboratory methods.

Mechanism of Action

This compound belongs to the dinitrophenol class of compounds. The primary mechanism of action for dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[1][2] By disrupting the proton gradient across the inner mitochondrial membrane, these compounds inhibit the synthesis of ATP, the cell's primary energy currency. This energy depletion ultimately leads to cell death. While this is the proposed mechanism, further specific studies on this compound are warranted to fully elucidate its antifungal action.

Data Presentation

The following tables are examples of how to present quantitative data obtained from in vitro antifungal susceptibility testing of this compound.

Table 1: Example Minimum Inhibitory Concentrations (MICs) of this compound against various fungal species using Broth Microdilution.

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Aspergillus fumigatusATCC 20430516328 - 64
Aspergillus nigerATCC 16404326416 - 128
Fusarium solaniATCC 360318164 - 32
Candida albicansATCC 9002864>12832 - >128
Trichophyton rubrumClinical Isolate482 - 16

Note: These are hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Table 2: Example of Mycelial Growth Inhibition of Plant Pathogenic Fungi by this compound using the Poisoned Food Technique.

Fungal SpeciesThis compound Concentration (µg/mL)Average Mycelial Growth Diameter (mm)Percent Inhibition (%)
Pythium ultimum0 (Control)850
104250.6
501582.4
100594.1
Phytophthora infestans0 (Control)900
105538.9
502374.4
100891.1

Note: These are hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Yeasts and Filamentous Fungi

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates

  • Spectrophotometer

  • Sterile, distilled water

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

    • Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working this compound solution to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

  • Inoculum Preparation:

    • Yeasts: Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

    • Filamentous Fungi: Culture the mold on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plates and incubate at 35°C. Incubation times vary by organism: 24-48 hours for yeasts, and 48-72 hours for most filamentous fungi.

  • Determining the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles, but should be determined visually for new compounds) compared to the drug-free growth control well.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) working Prepare Working Solution (in RPMI-1640) stock->working Dilute plate Prepare Serial Dilutions in 96-well Plate working->plate Add to Plate inoculate Inoculate Plate inoculum Prepare Fungal Inoculum (0.5 McFarland, then dilute) inoculum->inoculate Add to Wells incubate Incubate Plate (35°C, 24-72h) inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic

Workflow for Broth Microdilution Assay.
Protocol 2: Poisoned Food Technique for Mycelial Growth Inhibition

This method is commonly used for agricultural fungicides and evaluates the effect of the compound on the radial growth of mycelium.

Materials:

  • This compound

  • Acetone or DMSO (solvent)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Actively growing cultures of filamentous fungi on PDA

  • Cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Poisoned Media:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Autoclave PDA and cool it to 45-50°C in a water bath.

    • Add the required volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Ensure the solvent concentration is the same in all plates, including the control, and does not exceed 1% (v/v).

    • Prepare a control plate containing PDA with the solvent only.

    • Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing fungal culture.

    • Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.

  • Incubation:

    • Incubate the plates at a suitable temperature for the test fungus (e.g., 25-28°C) in the dark.

    • Incubate until the mycelial growth in the control plate has reached the edge of the dish.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average diameter.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Percent Inhibition (%) = [(C - T) / C] x 100 Where:

      • C = Average diameter of the fungal colony in the control plate.

      • T = Average diameter of the fungal colony in the treated plate.

Poisoned_Food_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution mix Mix Stock with PDA to desired concentrations stock->mix pda Prepare Molten PDA pda->mix pour Pour into Petri Dishes mix->pour inoculate Inoculate Center of Plates culture Prepare Fungal Culture Plugs culture->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate

Workflow for Poisoned Food Technique.

Signaling Pathways and Logical Relationships

The primary antifungal mechanism of dinitrophenols, including likely this compound, involves the disruption of cellular energy production. The following diagram illustrates this proposed pathway.

Mechanism_of_Action ETC Electron Transport Chain H_gradient Proton Gradient (Δp) ETC->H_gradient Pumps Protons ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP ATP Production ATP_synthase->ATP Nitro This compound Membrane Mitochondrial Inner Membrane Nitro->Membrane Crosses membrane Membrane->H_gradient Dissipates Gradient

Proposed Mechanism of Action for this compound.

References

Application Notes and Protocols for the Extraction of Nitrothal-isopropyl from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrothal-isopropyl is a dinitrophenol fungicide used to control powdery mildew on various crops. Its determination in plant tissues is crucial for food safety, environmental monitoring, and regulatory compliance. This document provides detailed application notes and protocols for the effective extraction of this compound from plant matrices, primarily focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The protocols outlined are suitable for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The QuEChERS method is a two-step process that simplifies the extraction of pesticide residues from complex matrices. The first step involves a salting-out liquid-liquid extraction with an organic solvent (typically acetonitrile) and a mixture of salts. This partitions the pesticides into the organic layer while minimizing the co-extraction of polar matrix components. The second step is a dispersive solid-phase extraction (dSPE) cleanup, where the extract is treated with a combination of sorbents to remove interfering substances like pigments, lipids, and sugars, ensuring a clean extract for chromatographic analysis.

I. QuEChERS Protocol for this compound Extraction from Cereal Grains

This protocol is based on a validated method for the analysis of this compound in cereal matrices such as wheat, rice, rye, oat, and barley.

A. Materials and Reagents
  • Solvents: Acetonitrile (B52724) (ACN), HPLC grade.

  • Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), sodium citrate (B86180) tribasic dihydrate (Na₃C₆H₅O₇·2H₂O), sodium citrate dibasic sesquihydrate (Na₂HC₆H₅O₇·1.5H₂O). Pre-packaged salt mixtures for EN 15662 QuEChERS are commercially available.

  • dSPE Sorbents: Primary secondary amine (PSA), C18 (octadecylsilane), and graphitized carbon black (GCB). The choice of sorbents may be optimized based on the specific plant matrix. For general cereal analysis, a combination of PSA and MgSO₄ is often effective.

  • Internal Standards: A suitable internal standard, such as triphenyl phosphate (B84403) (TPP), should be used for quantification.

  • Equipment:

    • High-speed homogenizer (e.g., Ultra-Turrax)

    • Centrifuge capable of at least 4000 rpm

    • 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes

    • Vortex mixer

    • Analytical balance

    • Syringe filters (0.22 µm)

    • Autosampler vials

B. Experimental Protocol

1. Sample Preparation and Extraction

  • Homogenize a representative sample of the plant tissue (e.g., cereal grains) to a fine powder.

  • Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate volume of internal standard solution.

  • Cap the tube and shake vigorously for 1 minute to ensure the solvent thoroughly wets the sample.

  • Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃C₆H₅O₇·2H₂O, and 0.5 g Na₂HC₆H₅O₇·1.5H₂O).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes to separate the organic and aqueous layers.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE sorbents. For cereal matrices, a common combination is 150 mg MgSO₄ and 25 mg PSA. For highly pigmented matrices, the addition of 2.5 to 7.5 mg of GCB may be necessary, but it should be used with caution as it can lead to the loss of planar pesticides.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at high speed (e.g., > 8000 rpm) for 2 minutes.

  • Transfer the cleaned extract into an autosampler vial for analysis. The extract can be directly injected for GC-MS analysis or may require solvent exchange or dilution for LC-MS/MS analysis.

C. Instrumental Analysis (GC-Orbitrap-MS)
  • System: Gas Chromatograph coupled to an Orbitrap Mass Spectrometer.

  • Column: A suitable capillary column for pesticide analysis (e.g., TG-5SILMS, 30 m x 0.25 mm x 0.25 µm).

  • Injection: Pulsed splitless or other suitable injection mode.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A programmed temperature ramp to separate this compound from other components.

  • MS Detection: Full scan mode with subsequent targeted analysis of the ions of interest.

  • This compound Ions:

    • Quantifier Ion (m/z): 194.00840

    • Qualifier Ions (m/z): 212.01895, 236.05540, 254.06598

II. Data Presentation

The following tables summarize the quantitative data for the extraction of this compound from various cereal matrices using the described QuEChERS-GC-Orbitrap-MS method.[1]

Table 1: Method Validation Data for this compound in Cereal Grains [1]

MatrixSpiking Level (mg/kg)Mean Recovery (%)Repeatability (RSDr, %)Limit of Quantification (LOQ) (mg/kg)
Wheat0.0195100.01
0.02988
0.051027
Rice0.0192120.01
0.02969
0.051008
Rye0.019790.01
0.021017
0.051056
Oat0.0190150.01
0.029411
0.05989
Barley0.0193110.01
0.02978
0.051017

III. Mandatory Visualizations

A. Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Plant Tissue Weighing 2. Weigh 10g into 50mL Tube Homogenization->Weighing Add_ACN 3. Add 10mL Acetonitrile & Internal Standard Weighing->Add_ACN Shake1 4. Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts 5. Add QuEChERS Salts Shake1->Add_Salts Shake2 6. Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 7. Centrifuge (≥4000 rpm, 5 min) Shake2->Centrifuge1 Transfer_Supernatant 8. Transfer 1mL Supernatant to dSPE Tube Centrifuge1->Transfer_Supernatant Vortex 9. Vortex (30 sec) Transfer_Supernatant->Vortex Centrifuge2 10. Centrifuge (>8000 rpm, 2 min) Vortex->Centrifuge2 Final_Extract 11. Transfer Clean Extract to Vial Centrifuge2->Final_Extract GCMS_Analysis 12. Analyze by GC-MS/MS or LC-MS/MS Final_Extract->GCMS_Analysis

Caption: Workflow for the extraction of this compound from plant tissues using the QuEChERS method.

B. Logical Relationship of QuEChERS Components

QuEChERS_Components cluster_extraction Extraction Step cluster_cleanup Cleanup Step Sample Plant Matrix Extraction Extraction & Partitioning Sample->Extraction ACN Acetonitrile ACN->Extraction Salts Extraction Salts (MgSO4, NaCl, Citrates) Salts->Extraction Induces Phase Separation Crude_Extract Crude Acetonitrile Extract Extraction->Crude_Extract Cleanup Removal of Interferences Crude_Extract->Cleanup dSPE dSPE Sorbents (PSA, C18, GCB) dSPE->Cleanup Adsorbs Interferences Clean_Extract Clean Extract for Analysis Cleanup->Clean_Extract

Caption: Logical relationship of components in the QuEChERS extraction and cleanup process.

IV. Discussion and Considerations

  • Matrix Effects: Plant matrices can vary significantly in their composition. It is essential to validate the method for each specific matrix to account for potential matrix effects that can suppress or enhance the analytical signal. The use of matrix-matched calibration standards is highly recommended for accurate quantification.

  • Choice of dSPE Sorbents: The selection of dSPE sorbents is critical for effective cleanup. PSA is effective at removing organic acids, sugars, and some lipids. C18 is used for the removal of nonpolar interferences like fats. GCB is highly effective at removing pigments like chlorophyll (B73375) and carotenoids but may retain planar pesticides like this compound. Therefore, the amount of GCB should be minimized or its use carefully validated.

  • Method Flexibility: The QuEChERS method is versatile and can be adapted for various plant tissues. For dry samples like herbs or spices, a rehydration step with water is necessary before the addition of acetonitrile. For high-fat matrices, an additional cleanup step with C18 or a freezing step to remove lipids may be required.

  • Alternative Analytical Techniques: While GC-MS is a robust technique for the analysis of this compound, LC-MS/MS can also be employed. The choice of instrumentation will depend on the availability and the specific requirements of the analysis, such as the desired sensitivity and selectivity.

By following these detailed protocols and considering the key aspects of the methodology, researchers can achieve reliable and accurate extraction of this compound from a wide range of plant tissues.

References

The Role of Nitrothal-isopropyl in Fungicide Resistance Studies: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Despite its recognized use as a fungicide, particularly against powdery mildew, detailed public information regarding the specific application of Nitrothal-isopropyl in fungicide resistance studies is remarkably scarce. Extensive searches for its precise mechanism of action, quantitative efficacy data against various fungal pathogens, and established experimental protocols for resistance monitoring have yielded limited specific results. This document summarizes the available information and outlines general protocols that can be adapted for studying fungicide resistance, acknowledging the current data gap for this compound.

Chemical Identity and General Use

General Principles of Fungicide Resistance and Putative Mechanisms of Action

Fungicide resistance in fungal populations can arise through various mechanisms, including target site modification, increased efflux of the fungicide, or metabolic degradation of the active ingredient. While the specific mechanism of this compound is not documented in the available literature, the isopropyl alcohol moiety within its structure suggests a potential for non-specific action on cellular membranes. Isopropyl alcohol is known to denature proteins and disrupt cell membranes in a variety of microorganisms, including fungi. This could lead to a multi-site mode of action, which is generally associated with a lower risk of resistance development compared to single-site inhibitors.

A possible, though unconfirmed, mechanism of action for this compound could involve the disruption of fungal cell membrane integrity, leading to leakage of cellular contents and ultimately cell death. This general mechanism is depicted in the signaling pathway diagram below.

cluster_fungal_cell Fungal Cell Nitrothal_isopropyl This compound Membrane Cell Membrane Nitrothal_isopropyl->Membrane Interaction Protein_Denaturation Protein Denaturation Membrane->Protein_Denaturation Membrane_Disruption Membrane Disruption Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Protein_Denaturation->Cell_Lysis Membrane_Disruption->Cell_Lysis

Caption: Putative mechanism of this compound on a fungal cell.

Quantitative Data on Fungicidal Activity

A critical component of fungicide resistance studies is the determination of the effective concentration of a fungicide that inhibits fungal growth by 50% (EC50). This value serves as a baseline for detecting shifts in sensitivity within a fungal population over time. Unfortunately, no specific EC50 values for this compound against any plant pathogenic fungi were found in the reviewed literature.

Table 1: Hypothetical Quantitative Data for this compound Fungicidal Activity

Fungal SpeciesWild-Type EC50 (µg/mL)Resistant Isolate EC50 (µg/mL)Resistance Factor (RF)
Erysiphe necatorData not availableData not availableData not available
Podosphaera xanthiiData not availableData not availableData not available
Blumeria graminisData not availableData not availableData not available
Sphaerotheca fuligineaData not availableData not availableData not available

This table is for illustrative purposes only, as no actual data was found.

Experimental Protocols for Fungicide Resistance Studies

In the absence of specific protocols for this compound, researchers can adapt established methods for fungicide resistance testing. The following are generalized protocols for in vitro and in vivo assays.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the EC50 value of a fungicide against a fungal isolate.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • This compound (analytical grade)

  • Sterile distilled water

  • Solvent for this compound (e.g., acetone (B3395972) or ethanol, if necessary)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Prepare Amended Media: Serially dilute the stock solution to create a range of concentrations. Add the appropriate volume of each dilution to molten PDA to achieve the desired final concentrations. Pour the amended media into Petri dishes. A control plate with no fungicide should also be prepared.

  • Inoculation: Take a mycelial plug from the growing edge of a fresh fungal culture using a sterile cork borer and place it in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or other statistical software to determine the EC50 value.

cluster_workflow In Vitro Mycelial Growth Inhibition Assay Workflow A Prepare Fungicide Stock Solution B Prepare Fungicide-Amended Media A->B C Inoculate Plates with Fungal Plugs B->C D Incubate Plates C->D E Measure Colony Diameter D->E F Calculate EC50 Value E->F

Caption: Workflow for in vitro mycelial growth inhibition assay.

In Vivo Detached Leaf Assay

This assay assesses the protective or curative activity of a fungicide on host tissue.

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant

  • Fungal spore suspension

  • This compound solution at various concentrations

  • Sterile distilled water

  • Wetting agent (e.g., Tween 20)

  • Moist chambers (e.g., Petri dishes with moist filter paper)

  • Growth chamber or greenhouse

Procedure:

  • Leaf Collection and Preparation: Detach healthy leaves and wash them gently with sterile distilled water. Place them adaxial side up in moist chambers.

  • Fungicide Application (Protective Assay): Spray the leaves with different concentrations of this compound solution containing a wetting agent. Allow the leaves to dry.

  • Inoculation: Inoculate the treated leaves with a known concentration of fungal spore suspension.

  • Incubation: Incubate the moist chambers in a growth chamber under conditions favorable for disease development.

  • Disease Assessment: After a suitable incubation period, assess the disease severity on each leaf (e.g., percentage of leaf area covered by powdery mildew).

  • Data Analysis: Calculate the percentage of disease control for each fungicide concentration compared to the untreated control.

cluster_workflow In Vivo Detached Leaf Assay Workflow A Collect and Prepare Leaves B Apply Fungicide Solutions A->B C Inoculate with Fungal Spores B->C D Incubate under Favorable Conditions C->D E Assess Disease Severity D->E F Calculate Disease Control E->F

Caption: Workflow for in vivo detached leaf assay.

Conclusion and Future Directions

The lack of detailed, publicly available information on this compound's use in fungicide resistance studies presents a significant challenge for researchers and drug development professionals. To effectively utilize this compound in resistance management strategies, further research is critically needed to:

  • Determine its specific mode of action and FRAC classification.

  • Establish baseline sensitivity data (EC50 values) for a wide range of plant pathogenic fungi.

  • Investigate the molecular mechanisms of resistance, if they arise.

  • Develop and validate specific protocols for monitoring resistance in field populations.

Without this fundamental information, the long-term efficacy of this compound as a tool for disease management remains uncertain. Researchers are encouraged to conduct and publish studies that address these knowledge gaps.

Application Notes and Protocols for the Quality Control of Nitrothal-isopropyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the quality control parameters and detailed experimental protocols for the synthesis of Nitrothal-isopropyl. The information is intended to guide researchers and professionals in ensuring the quality, purity, and consistency of the synthesized compound.

Synthesis Overview

This compound, or diisopropyl 5-nitroisophthalate, is synthesized through the esterification of 5-nitroisophthalic acid with isopropanol (B130326). A general synthetic scheme involves the reaction of 5-nitroisophthalic acid with an excess of isopropanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is typically heated to drive the esterification to completion. The product is then isolated and purified through crystallization.

Quality Control Parameters

To ensure the synthesized this compound meets the required quality standards, a series of quality control tests are essential. These tests assess the identity, purity, and physical properties of the final product.

Table 1: Quality Control Parameters and Acceptance Criteria for this compound

ParameterTest MethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Identity FTIR SpectroscopyThe infrared spectrum should correspond to that of a this compound reference standard.
UV-Vis SpectroscopyThe UV spectrum in a specified solvent should show absorption maxima at the characteristic wavelengths for this compound.
Purity (Assay) High-Performance Liquid Chromatography (HPLC)Not less than 98.0%
Melting Point Melting Point Apparatus103-107 °C
Related Substances High-Performance Liquid Chromatography (HPLC)- Any single impurity: Not more than 0.5% - Total impurities: Not more than 1.5%
Residual Solvents Gas Chromatography (GC)- Isopropanol: Not more than 0.5% - Other solvents: To comply with ICH Q3C guidelines
Water Content Karl Fischer TitrationNot more than 0.5% w/w
Heavy Metals USP <231> or equivalentNot more than 20 ppm

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This method is used to determine the purity of this compound and to quantify any related substances.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (gradient elution may be required for optimal separation of impurities). A typical starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard Preparation: Accurately weigh about 25 mg of this compound reference standard and dissolve in a suitable solvent (e.g., acetonitrile) in a 25 mL volumetric flask. Dilute to volume with the same solvent.

Sample Preparation: Accurately weigh about 25 mg of the synthesized this compound and prepare the solution as described for the standard preparation.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity of this compound and the percentage of each impurity using the peak areas.

Gas Chromatography (GC) for Residual Solvents

This method is used to identify and quantify residual solvents from the synthesis process.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for solvent analysis (e.g., DB-624 or equivalent).

Reagents:

  • Dimethyl sulfoxide (B87167) (DMSO) or another suitable solvent.

  • Reference standards for the solvents used in the synthesis (e.g., isopropanol).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

Standard Preparation: Prepare a stock solution containing known concentrations of the potential residual solvents in the diluent. Prepare a series of working standards by diluting the stock solution.

Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a headspace vial and dissolve in a known volume of diluent.

Procedure:

  • Equilibrate the GC system.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify and quantify the residual solvents in the sample by comparing the peak retention times and areas with the calibration curve.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_qc Quality Control Stage Start Starting Materials (5-Nitroisophthalic Acid, Isopropanol) Reaction Esterification Reaction Start->Reaction Isolation Product Isolation (Crystallization) Reaction->Isolation Drying Drying Isolation->Drying QC_Testing Quality Control Testing Drying->QC_Testing Specification_Check Specification Check QC_Testing->Specification_Check Final_Product Final Product Release Specification_Check->Drying Fail Specification_Check->Final_Product Pass

Caption: Workflow for this compound Synthesis and Quality Control.

QC_Parameters_Relationship cluster_identity Identity cluster_purity Purity cluster_physicochemical Physicochemical Properties FTIR FTIR UV_Vis UV-Vis Assay Assay (HPLC) Related_Substances Related Substances (HPLC) Residual_Solvents Residual Solvents (GC) Melting_Point Melting Point Water_Content Water Content Heavy_Metals Heavy Metals Final_Product This compound Final Product Final_Product->FTIR Final_Product->UV_Vis Final_Product->Assay Final_Product->Related_Substances Final_Product->Residual_Solvents Final_Product->Melting_Point Final_Product->Water_Content Final_Product->Heavy_Metals

Caption: Relationship of Quality Control Parameters for this compound.

Troubleshooting & Optimization

Troubleshooting poor solubility of Nitrothal-isopropyl in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nitrothal-isopropyl. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound (CAS No. 10552-74-6) is a nitrobenzoic acid derivative, specifically diisopropyl 5-nitroisophthalate.[1][2] It belongs to the class of nitro compounds and is characterized by a molecular formula of C₁₄H₁₇NO₆ and a molecular weight of approximately 295.29 g/mol .[1] It is typically a colorless to pale yellow liquid.[3]

Q2: What is the known solubility of this compound in aqueous solutions?

This compound has very low water solubility. One source indicates a water solubility of 9.14 x 10⁻⁶ M, highlighting its hydrophobic nature.[1] This poor aqueous solubility is a primary reason for the challenges encountered when using it in biological assays.

Q3: In which organic solvents is this compound soluble?

Troubleshooting Guide: Poor Solubility of this compound in Assays

This guide provides a systematic approach to addressing solubility issues with this compound during your experiments.

Issue 1: Precipitation Observed When Diluting a Stock Solution into Aqueous Assay Medium

This is a common phenomenon known as "precipitation upon dilution" or "crashing out." It occurs when a compound that is soluble in a concentrated organic stock solution becomes insoluble as the stock solution is diluted into an aqueous buffer where it is poorly soluble.

Root Cause Analysis Workflow:

A Precipitation observed upon dilution of this compound stock solution B Is the final organic solvent concentration too low? A->B C Is the final concentration of This compound too high? A->C D Increase organic solvent concentration (while considering cell toxicity). B->D Yes F Consider using a co-solvent system (e.g., DMSO/ethanol mixture). B->F No E Decrease the final concentration of this compound in the assay. C->E Yes G Experimentally determine the kinetic solubility in your specific assay medium. C->G No H Problem Resolved D->H E->H F->H G->H A Weigh this compound B Add Anhydrous DMSO A->B C Vortex Vigorously B->C D Visually Inspect for Clarity C->D E Sonicate (if needed) D->E Precipitate Observed F Aliquot and Store at -20°C/-80°C D->F Clear Solution E->F

References

Optimizing Nitrothal-isopropyl Concentration for Fungicidal Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the use of Nitrothal-isopropyl in fungicidal assays. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary fungicidal application?

This compound, also known as diisopropyl 5-nitroisophthalate, is a dicarboxylate fungicide. It is primarily recognized for its efficacy against powdery mildew species.

Q2: What is the proposed mechanism of action for this compound?

The precise mechanism of action for this compound is not definitively established in publicly available literature. However, as a member of the dicarboxylate fungicide family, it is believed to interfere with fungal spore germination and cell division.[1][2] The proposed target is likely within the osmotic signal transduction pathway, which is crucial for fungal adaptation to environmental stress.[3]

Q3: What is a recommended starting concentration range for in vitro fungicidal assays with this compound?

Q4: Which solvents are suitable for preparing a stock solution of this compound?

This compound is soluble in organic solvents. For laboratory assays, a stock solution can be prepared in dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is essential to include a solvent control in your experiments to ensure that the solvent itself does not affect fungal growth. The final concentration of the solvent in the assay medium should typically be kept below 1% (v/v).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No inhibition of fungal growth at expected concentrations. 1. Inappropriate concentration range: The tested concentrations may be too low for the target fungus. 2. Compound instability: this compound may have degraded due to improper storage or handling. 3. Resistant fungal strain: The specific isolate may have inherent or acquired resistance. 4. Suboptimal assay conditions: Incubation time, temperature, or medium may not be suitable for observing inhibition.1. Broaden the concentration range: Test a wider range of concentrations (e.g., 0.01 to 200 µg/mL). 2. Verify compound integrity: Use a fresh stock of this compound and store it protected from light at 4°C. 3. Use a susceptible reference strain: Include a known susceptible fungal strain as a positive control. 4. Optimize assay parameters: Consult literature for optimal growth conditions for your target fungus and adjust incubation parameters accordingly.
Inconsistent or variable results between replicates. 1. Uneven inoculum distribution: The fungal spore or mycelial suspension may not be homogenous. 2. Pipetting errors: Inaccurate dispensing of the compound or inoculum. 3. Edge effects in microplates: Evaporation from wells on the outer edges of the plate can concentrate the compound.1. Ensure thorough mixing: Vortex the inoculum suspension before and during aliquoting. 2. Calibrate pipettes: Regularly check and calibrate pipettes for accuracy. 3. Minimize edge effects: Fill the outer wells with sterile medium or water and do not use them for experimental data. Use a humidified chamber for incubation.
Precipitation of this compound in the assay medium. 1. Low solubility: The concentration of this compound may exceed its solubility limit in the aqueous medium. 2. Interaction with media components: Components of the growth medium may cause the compound to precipitate.1. Lower the final solvent concentration: Prepare a more concentrated stock solution to reduce the volume added to the medium. 2. Test different media: Evaluate the solubility of this compound in alternative fungal growth media. 3. Gentle warming and sonication: Briefly and gently warm the stock solution or sonicate to aid dissolution before adding to the medium.
Inhibition observed in the solvent control. 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high and is inhibiting fungal growth.1. Reduce solvent concentration: Ensure the final solvent concentration in all wells is at a non-inhibitory level (typically ≤1% v/v). 2. Perform a solvent toxicity curve: Determine the highest non-inhibitory concentration of the solvent for your specific fungus.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method to determine the lowest concentration of a fungicide that inhibits the visible growth of a fungus.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or ethanol

  • Sterile 96-well flat-bottom microplates

  • Appropriate sterile fungal growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • Fungal culture

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or spectrophotometer

  • Humidified incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungus on an appropriate agar (B569324) medium.

    • Harvest spores or mycelial fragments and suspend them in sterile saline.

    • Adjust the suspension to a final concentration of approximately 1-5 x 10^5 CFU/mL using a hemocytometer or by measuring optical density.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in the fungal growth medium directly in the 96-well plate to achieve the desired final concentrations.

  • Assay Setup:

    • Add 100 µL of the appropriate this compound dilution to each well.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (fungus with no compound) and a negative control (medium only).

    • Include a solvent control (fungus with the highest concentration of DMSO used).

  • Incubation:

    • Seal the plate and incubate at the optimal temperature for the specific fungus for 24-72 hours in a humidified chamber.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.

Protocol 2: Spore Germination Assay

This assay assesses the effect of this compound on the ability of fungal spores to germinate.

Materials:

  • This compound stock solution

  • Fungal spore suspension (1 x 10^6 spores/mL)

  • Sterile water or a minimal germination medium

  • Microscope slides or 96-well plates

  • Microscope

Procedure:

  • Prepare Test Solutions:

    • Prepare a series of dilutions of this compound in sterile water or germination medium.

  • Assay Setup:

    • Mix equal volumes of the spore suspension and the this compound dilutions.

    • Pipette a small aliquot (e.g., 20 µL) of each mixture onto a microscope slide or into the well of a 96-well plate.

    • Include a control with spores in water/medium without the fungicide.

  • Incubation:

    • Place the slides or plate in a humid chamber and incubate at the optimal germination temperature for the fungus for a predetermined time (e.g., 6-24 hours).

  • Assessment:

    • Using a microscope, observe at least 100 spores per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of germination inhibition for each concentration.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare this compound Stock Solution serial_dilution Serial Dilution in Microplate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate Plate add_inoculum->incubation read_results Read MIC/ Assess Germination incubation->read_results data_analysis Data Analysis read_results->data_analysis

Caption: Workflow for in vitro fungicidal assays.

signaling_pathway nitrothal This compound membrane Fungal Cell Membrane nitrothal->membrane Interacts with? osmosensor Osmosensor (e.g., Histidine Kinase) nitrothal->osmosensor Inhibits? membrane->osmosensor mapk_cascade MAP Kinase Cascade osmosensor->mapk_cascade spore_germination Spore Germination & Cell Division osmosensor->spore_germination Inhibition of Germination transcription_factor Transcription Factor mapk_cascade->transcription_factor gene_expression Gene Expression (Osmotic Stress Response) transcription_factor->gene_expression gene_expression->spore_germination Regulates

Caption: Putative signaling pathway affected by this compound.

References

Technical Support Center: Nitrothal-isopropyl HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Nitrothal-isopropyl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to the analysis of this fungicide.

Troubleshooting Guide & FAQs

This section addresses specific challenges you may encounter during the HPLC analysis of this compound, providing potential causes and recommended solutions in a straightforward question-and-answer format.

Question 1: Why am I seeing extraneous peaks in my chromatogram when analyzing this compound samples?

Answer: Extraneous peaks, or interference, can originate from several sources. It is crucial to systematically identify the source to resolve the issue.

  • Matrix Effects: Complex sample matrices, such as soil, water, or agricultural products, contain endogenous compounds that can co-elute with this compound, causing interference. For instance, in the analysis of pesticides in grapes and wine, numerous other fungicides like boscalid, penconazole, and pyrimethanil (B132214) are often present and could potentially co-elute depending on the chromatographic conditions.[1]

    • Solution: Employ a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove a significant portion of the matrix components.[1] Additionally, optimizing the mobile phase composition or gradient can help separate the this compound peak from interfering matrix components.

  • Contamination from Solvents and Reagents: Impurities in the solvents (e.g., acetonitrile (B52724), methanol (B129727), water) or reagents used for sample and mobile phase preparation can introduce interfering peaks.

    • Solution: Use high-purity, HPLC-grade solvents and reagents. Always run a blank injection of your solvent mixture to ensure it is free from contamination.

  • Co-eluting Pesticides: If the sample contains other pesticides, they may have similar retention times to this compound under the employed HPLC conditions. Fungicides with similar chemical properties are potential candidates for co-elution.

    • Solution: If co-elution with another known pesticide is suspected, inject a standard of that pesticide to confirm. Method development, including changes to the stationary phase (column), mobile phase composition, or gradient profile, may be necessary to achieve separation.

  • Degradation Products: this compound can degrade under certain conditions, leading to the formation of new compounds that may appear as extra peaks in the chromatogram.

    • Solution: Ensure proper sample storage and handling to prevent degradation. If degradation is suspected, a forced degradation study can help to identify the degradation products and develop a stability-indicating method.

Question 2: My this compound peak is tailing or showing poor shape. What could be the cause?

Answer: Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of your analysis.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and re-inject.

  • Secondary Interactions: Interactions between this compound and active sites on the silica-based stationary phase (silanols) can cause peak tailing.

    • Solution: Lowering the pH of the mobile phase (e.g., by adding a small amount of formic or acetic acid) can suppress the ionization of silanol (B1196071) groups and reduce tailing. Using a column with end-capping can also minimize these interactions.

  • Inappropriate Mobile Phase: A mobile phase that is too "weak" (less organic solvent) can cause peak broadening. Conversely, a mobile phase that is too "strong" can lead to poor retention and peak shape.

    • Solution: Optimize the mobile phase composition. For reversed-phase HPLC, this typically involves adjusting the ratio of water to organic solvent (acetonitrile or methanol).

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to deteriorating peak shapes over time.

    • Solution: Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

Question 3: I am observing a drift in the retention time of this compound. Why is this happening?

Answer: Consistent retention times are critical for accurate peak identification. Drifting retention times can be caused by several factors.

  • Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents or evaporation of the more volatile component can lead to a gradual change in its composition, causing retention time drift.

    • Solution: Ensure the mobile phase is well-mixed and covered to prevent evaporation. If using a gradient, ensure the pump is functioning correctly.

  • Column Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can cause retention time to drift in the initial runs.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase until a stable baseline is achieved before injecting any samples.

Question 4: What are the potential degradation products of this compound that I should be aware of?

  • Hydrolysis: The ester linkages are susceptible to hydrolysis under both acidic and basic conditions. This would likely lead to the formation of mono-isopropyl 5-nitroisophthalate and subsequently 5-nitroisophthalic acid.

  • Oxidation: The isopropyl groups could be susceptible to oxidation, potentially forming more polar derivatives.

  • Photolysis: Exposure to UV light could potentially lead to the reduction of the nitro group to an amino group or other photochemical reactions.

It is important to perform a forced degradation study on your specific drug substance or product to identify the actual degradation products that may be encountered and to develop a stability-indicating HPLC method.

Experimental Protocols

A detailed experimental protocol for a standard reversed-phase HPLC analysis of this compound is provided below. This protocol can serve as a starting point and may require optimization based on the specific sample matrix and instrumentation.

Objective: To quantify this compound in a given sample using reversed-phase high-performance liquid chromatography with UV detection.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Syringe filters (0.45 µm or 0.22 µm)

  • HPLC vials

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol or acetonitrile.

    • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting with the mobile phase.

  • Sample Preparation (General Guideline - adapt for your specific matrix):

    • For liquid samples (e.g., water): Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial.

    • For solid samples (e.g., soil, agricultural products):

      • Weigh a representative amount of the homogenized sample (e.g., 5 g).

      • Perform an extraction using a suitable solvent (e.g., acetonitrile). The QuEChERS method is a widely used and effective extraction technique for pesticide residues in food matrices.

      • After extraction, centrifuge the sample to separate the solid material.

      • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). A small amount of formic acid (e.g., 0.1%) can be added to the water to improve peak shape. The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this should be determined by running a UV scan of a standard solution).

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.

    • Inject the prepared standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the samples using the calibration curve.

Data Presentation

Quantitative data related to potential interferences should be systematically tabulated for easy reference. The following table provides an example of how to present such data. The specific values will depend on the exact HPLC method used.

CompoundPotential InterferenceTypical Retention Time (min)Notes
This compound Analyte (To be determined experimentally) -
BoscalidFungicideVaries with methodCommonly used in viticulture.[1]
PenconazoleFungicideVaries with methodCommonly used in viticulture.[1]
PyrimethanilFungicideVaries with methodCommonly used in viticulture.[1]
5-Nitroisophthalic acidPotential Degradation ProductExpected to be more polar (shorter retention time)Hydrolysis product.
Mono-isopropyl 5-nitroisophthalatePotential Degradation ProductExpected to be more polar than parentIntermediate hydrolysis product.

Visualizations

Troubleshooting Workflow for HPLC Interference

The following diagram illustrates a logical workflow for troubleshooting common interference issues in the HPLC analysis of this compound.

Troubleshooting_Workflow start Extraneous Peak Observed check_blank Inject Solvent Blank start->check_blank is_peak_present_blank Peak Present? check_blank->is_peak_present_blank contam_source Source is Solvent/ Reagent Contamination is_peak_present_blank->contam_source Yes check_matrix Prepare and Inject Matrix Blank is_peak_present_blank->check_matrix No use_hplc_grade Use HPLC-Grade Solvents/ Reagents and Re-prepare contam_source->use_hplc_grade is_peak_present_matrix Peak Present at Analyte Retention Time? check_matrix->is_peak_present_matrix matrix_interference Matrix Interference is_peak_present_matrix->matrix_interference Yes check_coeluting Suspect Co-eluting Pesticide? is_peak_present_matrix->check_coeluting No optimize_sample_prep Optimize Sample Prep (e.g., QuEChERS, SPE) matrix_interference->optimize_sample_prep optimize_hplc Optimize HPLC Method (Gradient, Column) optimize_sample_prep->optimize_hplc inject_standard Inject Standard of Suspected Compound check_coeluting->inject_standard is_rt_match Retention Times Match? inject_standard->is_rt_match coeluting_confirmed Co-eluting Compound Confirmed is_rt_match->coeluting_confirmed Yes check_degradation Consider Degradation is_rt_match->check_degradation No coeluting_confirmed->optimize_hplc forced_degradation Perform Forced Degradation Study check_degradation->forced_degradation degradation_product Degradation Product Identified forced_degradation->degradation_product modify_method Modify Method to Separate Degradation Products degradation_product->modify_method

References

Technical Support Center: Improving the Stability of Nitrothal-isopropyl Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nitrothal-isopropyl. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions regarding the stability of this compound working solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of my this compound working solution?

A1: The stability of this compound in solution can be influenced by several factors, primarily stemming from its chemical structure which contains both ester and nitroaromatic functionalities. Key factors include:

  • pH: As a dicarboxylate ester, this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases. Alkaline conditions, in particular, can accelerate the hydrolysis of the ester bonds.

  • Solvent: The choice of solvent is critical. Protic solvents, especially water, can participate in hydrolysis. It is essential to use high-purity, dry solvents.

  • Light: Nitroaromatic compounds can be susceptible to photodegradation. Exposure to UV or even ambient laboratory light over extended periods may lead to degradation.

  • Temperature: Elevated temperatures will generally accelerate the rate of all degradation pathways, including hydrolysis and potential thermal decomposition.

  • Presence of Oxidizing or Reducing Agents: While nitroaromatic compounds are relatively resistant to oxidation, strong reducing agents can reduce the nitro group. The presence of oxidizing agents should also be controlled.

Q2: What is the expected shelf-life of a this compound working solution?

A2: Currently, there is no publicly available, specific quantitative data on the long-term stability or defined shelf-life of this compound in various common laboratory solvents. The stability will be highly dependent on the solvent used, concentration, and storage conditions (temperature, light exposure). For critical applications, it is strongly recommended to prepare fresh solutions for each experiment or to conduct a small-scale stability study to determine the acceptable use period for your specific conditions.

Q3: My this compound solution has turned yellow. Is it still usable?

A3: A color change, such as turning yellow, is often an indicator of chemical degradation, particularly for compounds containing nitro groups. This could be due to photodegradation or other chemical reactions. While a slight color change might not significantly impact all experimental outcomes, it is a sign of instability. For sensitive and quantitative experiments, it is highly recommended to discard the colored solution and prepare a fresh one to ensure the accuracy and reproducibility of your results.

Q4: Can I store my this compound solution at room temperature?

A4: Storing this compound solutions at room temperature is generally not recommended for extended periods due to the increased risk of degradation. For short-term storage during an experiment, it should be protected from light. For longer-term storage, refrigeration (2-8 °C) or freezing (-20 °C or lower) in a tightly sealed, light-protected container is advisable to minimize degradation.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of the this compound working solution.Prepare fresh working solutions for each set of experiments. If a stock solution is used over several days, perform a qualification check (e.g., by HPLC) to ensure its concentration has not changed significantly.
Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC). Formation of degradation products.The primary degradation pathway for this compound is likely hydrolysis of the ester linkages. This would result in the formation of the monoester and ultimately 5-nitroisophthalic acid. Photodegradation may also lead to other byproducts. Use a stability-indicating analytical method to separate and identify these potential degradants.
Precipitate forms in the solution upon storage, especially at low temperatures. The concentration of this compound exceeds its solubility at the storage temperature.Before use, allow the solution to equilibrate to room temperature and ensure the precipitate has fully redissolved. Gentle warming and sonication may aid in redissolution. If the precipitate does not redissolve, it may be a degradation product, and a fresh solution should be prepared.
Loss of biological activity or potency in my assay. Significant degradation of the active this compound compound.Quantify the concentration of your working solution using a validated analytical method (e.g., HPLC-UV) before use. Prepare fresh solutions from a reliable stock of the solid compound.

Data Presentation: Expected Stability of this compound

Condition Parameter Expected Stability of this compound Solution Rationale
pH Acidic (pH < 7)Moderate stability, but risk of acid-catalyzed hydrolysis.Ester hydrolysis can be catalyzed by acids, though generally slower than base-catalyzed hydrolysis.
Neutral (pH ~7)Moderate stability, but hydrolysis can still occur.Neutral hydrolysis of esters proceeds, albeit at a slower rate than under acidic or basic conditions.
Basic (pH > 7)Low stability , susceptible to rapid base-catalyzed hydrolysis (saponification).The ester linkages are prone to rapid cleavage under alkaline conditions.
Light UV LightLow stability , likely to undergo photodegradation.The nitroaromatic moiety can absorb UV light, leading to chemical decomposition.
Ambient LightModerate to low stability over extended periods.Long-term exposure to ambient light can also induce photodegradation.
DarkHigh stability (in the absence of other stress factors).Protection from light is crucial for maintaining the integrity of the solution.
Temperature Frozen (≤ -20°C)High stability (recommended for long-term storage).Low temperatures significantly slow down the rate of chemical degradation.
Refrigerated (2-8°C)Good stability (suitable for short to medium-term storage).Refrigeration reduces the rate of degradation compared to room temperature.
Room TemperatureModerate to low stability, increased risk of degradation.Higher temperatures accelerate hydrolysis and other degradation reactions.
Elevated TemperatureLow stability , rapid degradation expected.High temperatures will significantly accelerate all potential degradation pathways.
Solvent Aprotic (e.g., Acetonitrile (B52724), THF)Higher stability compared to protic solvents.Aprotic solvents do not participate in hydrolysis reactions. Ensure the solvent is dry.
Protic (e.g., Methanol, Ethanol)Moderate stability, can act as a nucleophile.Alcohols can potentially participate in transesterification reactions.
Aqueous BuffersStability is highly pH-dependent (see pH section).Water is a reactant in hydrolysis.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Working Solution
  • Materials:

    • This compound solid

    • High-purity solvent (e.g., HPLC-grade acetonitrile or DMSO)

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Amber glass vials

  • Procedure for a 10 mM Stock Solution:

    • Accurately weigh the required amount of this compound solid (Molecular Weight: 295.29 g/mol ).

    • Quantitatively transfer the solid to a volumetric flask of the desired volume.

    • Add a portion of the solvent to the flask and sonicate or vortex until the solid is completely dissolved.

    • Add solvent to the mark, cap the flask, and invert several times to ensure homogeneity.

    • Transfer aliquots of the stock solution to amber glass vials for storage.

    • Store the stock solution at ≤ -20°C, protected from light.

  • Procedure for a Working Solution (e.g., 100 µM):

    • Allow the stock solution to equilibrate to room temperature.

    • Perform a serial dilution from the stock solution using the desired experimental buffer or solvent to achieve the final concentration.

    • Use the working solution as fresh as possible. If short-term storage is necessary, keep it on ice and protected from light.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in acetonitrile)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (B78521) (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

    • pH meter

    • Water bath or incubator

    • Photostability chamber

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 6, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and analyze by HPLC.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and analyze by HPLC.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period. Analyze by HPLC at various time points.

    • Thermal Degradation: Place a vial of the stock solution in an oven at a high temperature (e.g., 80°C) for a defined period. Analyze by HPLC at various time points.

    • Photodegradation: Expose a vial of the stock solution to a light source in a photostability chamber. Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples by HPLC at various time points.

  • Analysis:

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of degradation over time for each condition.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis weigh Weigh Solid This compound dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock working Prepare Working Solution stock->working acid Acid Hydrolysis working->acid Expose to Stress base Base Hydrolysis working->base Expose to Stress oxidation Oxidation (H2O2) working->oxidation Expose to Stress thermal Thermal Stress working->thermal Expose to Stress photo Photostability working->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Troubleshooting_Tree start Inconsistent Experimental Results? check_solution Is the solution old or discolored? start->check_solution prepare_fresh Prepare a fresh working solution. check_solution->prepare_fresh Yes check_storage Review storage conditions. check_solution->check_storage No improve_storage Store at ≤ -20°C, protected from light. check_storage->improve_storage Improper check_peaks Unexpected peaks in chromatogram? check_storage->check_peaks Proper degradation Likely degradation. Use stability-indicating method for analysis. check_peaks->degradation Yes no_issue Problem likely not related to solution stability. check_peaks->no_issue No

References

Technical Support Center: Overcoming Matrix Effects in Nitrothal-isopropyl Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Nitrothal-isopropyl residues.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: In the context of residue analysis, the "matrix" refers to all the components of a sample other than the analyte of interest (in this case, this compound). These components can include fats, sugars, pigments, and other compounds. Matrix effects occur when these co-extracted components interfere with the detection of this compound, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of its concentration. This interference can significantly impact the accuracy and reliability of your results.

Q2: What are the common sample preparation techniques to mitigate matrix effects for this compound?

A2: The most common and effective sample preparation techniques are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) .

  • QuEChERS is a dispersive SPE method that involves an extraction and cleanup step. It is widely used for its simplicity and speed.

  • SPE utilizes a packed cartridge to selectively adsorb either the analyte or the interfering matrix components, providing a cleaner extract.

Q3: How do I choose between QuEChERS and SPE for my samples?

A3: The choice depends on the complexity of your sample matrix and the required level of cleanup.

  • For relatively simple matrices, QuEChERS is often sufficient and more time- and cost-effective.

  • For complex matrices with high levels of interfering compounds (e.g., high-fat or highly pigmented samples), SPE may provide a more thorough cleanup and better reduction of matrix effects.

Q4: What is a matrix-matched calibration and why is it important?

A4: A matrix-matched calibration involves preparing your calibration standards in a blank matrix extract (a sample of the same type that is free of the analyte). This approach helps to compensate for matrix effects by ensuring that the standards and the samples experience similar levels of ion suppression or enhancement. It is a highly recommended strategy for accurate quantification of this compound in complex samples.[1]

Q5: Can I use an internal standard to correct for matrix effects?

A5: Yes, using a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to this compound is an excellent way to correct for matrix effects. The SIL-IS is added to the sample before extraction and experiences the same matrix effects as the native analyte, allowing for accurate correction of the signal.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of this compound Inefficient extraction from the sample matrix. Loss of analyte during the cleanup step.Optimize the extraction solvent and shaking/vortexing time. Ensure the pH of the extraction solvent is appropriate. For SPE, check for breakthrough of the analyte by analyzing the wash and eluate fractions. For QuEChERS, consider a different sorbent for the dispersive SPE step.
High variability in replicate analyses Inconsistent sample homogenization. Variable matrix effects between samples. Inconsistent injection volume.Ensure the sample is thoroughly homogenized before taking a subsample. Use matrix-matched calibration or an internal standard to compensate for sample-to-sample variations in matrix effects. Check the autosampler for proper functioning and precision.
Signal suppression (lower than expected peak area) Co-eluting matrix components are suppressing the ionization of this compound in the mass spectrometer source.Improve the sample cleanup using a more selective SPE sorbent or an additional cleanup step. Optimize the chromatographic separation to separate this compound from the interfering compounds. Dilute the final extract to reduce the concentration of matrix components. Use a matrix-matched calibration curve.
Signal enhancement (higher than expected peak area) Co-eluting matrix components are enhancing the ionization of this compound.Similar to signal suppression, improve sample cleanup and/or chromatographic separation. Use a matrix-matched calibration curve or an internal standard for accurate quantification.[1]
Peak tailing or fronting in the chromatogram Active sites in the GC inlet or column interacting with the analyte. Matrix components affecting the chromatography.Use analyte protectants in the final extract for GC analysis. Ensure a thorough cleanup to remove matrix components that can affect peak shape. Check the condition of the GC liner and column.

Quantitative Data Summary

The following table summarizes typical performance data for different methods used to overcome matrix effects in the analysis of this compound and other fungicides. Note that the actual performance will vary depending on the specific matrix, instrumentation, and experimental conditions.

Parameter QuEChERS with d-SPE Solid-Phase Extraction (SPE) Matrix-Matched Calibration Internal Standard (IS)
Typical Recovery 70-120%[2]70-132%[2]N/A (corrects for recovery loss and matrix effects)Corrects for recovery loss
Matrix Effect Reduction ModerateGood to ExcellentCompensates for matrix effectsCompensates for matrix effects
Observed Matrix Effect for Fungicides (Apples) Signal Enhancement (73.9% of analytes)[1][3]-Compensates for observed effectsCompensates for observed effects
Observed Matrix Effect for Fungicides (Grapes) Signal Enhancement (77.7% of analytes)[1][3]-Compensates for observed effectsCompensates for observed effects
Observed Matrix Effect for Fungicides (Spelt Kernels) Signal Suppression (82.1% of analytes)[1][3]-Compensates for observed effectsCompensates for observed effects
Observed Matrix Effect for Fungicides (Sunflower Seeds) Signal Suppression (65.2% of analytes)[1][3]-Compensates for observed effectsCompensates for observed effects
Relative Standard Deviation (RSD) < 20%< 20%Typically < 15%Typically < 15%

Note: Data for SPE is generalized for fungicides as specific comparative data for this compound was not available in the searched literature.

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol

This protocol is a general guideline and may need optimization for specific matrices.

  • Sample Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable) to a uniform consistency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA)). For highly pigmented samples, graphitized carbon black (GCB) may be included.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • The supernatant is the final extract. It can be directly injected for LC-MS/MS analysis or may require solvent exchange for GC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol

This is a general protocol and the choice of sorbent and solvents will depend on the matrix and analyte properties.

  • Sample Extraction:

    • Extract a homogenized sample with an appropriate solvent (e.g., acetonitrile, ethyl acetate).

    • Centrifuge and collect the supernatant.

    • The extract may need to be evaporated and reconstituted in a solvent compatible with the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., C18, Florisil) by passing a sequence of solvents as recommended by the manufacturer (e.g., methanol (B129727) followed by water).

  • Sample Loading:

    • Load the sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent to remove interfering matrix components while retaining this compound.

  • Elution:

    • Elute this compound from the cartridge with a stronger solvent.

  • Final Extract:

    • The eluate is collected, and it may be evaporated and reconstituted in a suitable solvent for analysis.

Matrix-Matched Calibration Curve Preparation
  • Prepare a Blank Matrix Extract: Follow the chosen sample preparation protocol (QuEChERS or SPE) using a sample of the same matrix that is known to be free of this compound.

  • Prepare a Stock Solution of this compound: Prepare a concentrated stock solution of this compound in a pure solvent (e.g., acetonitrile).

  • Prepare a Series of Calibration Standards:

    • Serially dilute the stock solution with the blank matrix extract to create a series of calibration standards at different concentrations.

    • Ensure the final solvent composition of the standards is similar to that of the prepared samples.

  • Analysis: Analyze the matrix-matched calibration standards along with the unknown samples. The resulting calibration curve will be used to quantify this compound in the samples.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Extraction Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Cleanup (QuEChERS d-SPE or SPE) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LCMSMS LC-MS/MS or GC-MS/MS Analysis Final_Extract->LCMSMS Data_Processing Data Processing LCMSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for this compound residue analysis.

Matrix_Effects cluster_ideal Ideal Scenario (No Matrix Effect) cluster_real Real Scenario (With Matrix Effect) Analyte This compound Matrix Matrix Components Ion_Source Ion Source (MS) Detector_Signal Detector Signal Analyte_ideal This compound Ion_Source_ideal Ion Source Analyte_ideal->Ion_Source_ideal Detector_Signal_ideal Accurate Signal Ion_Source_ideal->Detector_Signal_ideal Analyte_real This compound Ion_Source_real Ion Source Analyte_real->Ion_Source_real Matrix_real Matrix Components Matrix_real->Ion_Source_real Detector_Signal_real Inaccurate Signal (Suppression or Enhancement) Ion_Source_real->Detector_Signal_real

Caption: Conceptual diagram of matrix effects in mass spectrometry.

Troubleshooting_Logic Start Inaccurate Results (Low Recovery or High RSD) Check_Homogenization Is Sample Homogenization Consistent? Start->Check_Homogenization Improve_Homogenization Action: Improve Homogenization Protocol Check_Homogenization->Improve_Homogenization No Check_Extraction Is Extraction Efficiency Low? Check_Homogenization->Check_Extraction Yes Improve_Homogenization->Check_Extraction Optimize_Extraction Action: Optimize Extraction (Solvent, Time, pH) Check_Extraction->Optimize_Extraction Yes Check_Matrix_Effect Are Matrix Effects Present? (Suppression/Enhancement) Check_Extraction->Check_Matrix_Effect No Optimize_Extraction->Check_Matrix_Effect Implement_Correction Action: Implement Correction Strategy Check_Matrix_Effect->Implement_Correction Yes End Accurate Results Check_Matrix_Effect->End No Correction_Options Matrix-Matched Calibration OR Internal Standard OR Improved Cleanup (SPE) Implement_Correction->Correction_Options Correction_Options->End

Caption: Troubleshooting logic for this compound residue analysis.

References

Adjusting pH for optimal Nitrothal-isopropyl activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for preparing a stock solution of Nitrothal-isopropyl?

A1: The optimal pH for this compound stability and activity has not been definitively established. As a general principle for many fungicides, it is advisable to prepare stock solutions in a slightly acidic to neutral pH range (pH 6.0-7.0) to minimize the risk of alkaline hydrolysis, a common degradation pathway for many pesticides.[1][2] It is highly recommended to perform a pH stability pilot study to determine the optimal pH for your specific experimental conditions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: While specific degradation kinetics for this compound are not available, many organic compounds, including some fungicides, are susceptible to hydrolysis at alkaline pH.[1] This process can break down the active ingredient into inactive metabolites, reducing its efficacy. Conversely, highly acidic conditions can also lead to degradation. Therefore, maintaining a buffered, near-neutral pH is a prudent starting point for experiments.

Q3: What is the suspected mode of action for this compound?

A3: this compound is listed as a fungicide, but its specific mode of action and FRAC (Fungicide Resistance Action Committee) code are not publicly documented.[3][4] It is known to be effective against powdery mildew.[5] Its chemical structure as a nitroaromatic compound does not immediately place it into one of the common fungicide classes with well-defined modes of action.[6][7][8] Therefore, its mechanism may be novel or uncharacterized.

Q4: Can I tank-mix this compound with other compounds?

A4: Caution should be exercised when mixing this compound with other chemicals, as interactions can affect its stability and efficacy. The pH of the final mixture is a critical factor.[1] It is recommended to perform a compatibility test before preparing large batches.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no antifungal activity Degradation of this compound: The pH of your experimental medium may be too high (alkaline hydrolysis) or too low.- Prepare fresh stock solutions for each experiment.- Buffer your experimental medium to a pH between 6.0 and 7.0.- Conduct a pilot experiment to test the stability of this compound at different pH values.
Inappropriate solvent: The solvent used to dissolve this compound may be interfering with its activity or the growth of the target fungus.- Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the experimental medium is low and does not affect fungal growth. Include a solvent control in your experiments.
Resistant fungal strain: The fungal isolate you are testing may have intrinsic or acquired resistance to this compound.- Test a range of fungal species or strains to determine the spectrum of activity.- Include a known susceptible control strain in your assays.
Precipitation of this compound in the experimental medium Low solubility: this compound has low water solubility. The concentration used may be exceeding its solubility limit in the aqueous medium.- Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) before diluting into the aqueous medium.- Gently warm the medium or use sonication to aid dissolution, but be cautious of potential degradation with heat.- Visually inspect for precipitation before starting the experiment.
pH-dependent solubility: The solubility of this compound may be influenced by the pH of the medium.- Test the solubility of this compound across a range of pH values to identify the optimal range for maintaining it in solution.
Variable results between experiments Inconsistent inoculum preparation: The concentration or growth phase of the fungal inoculum can significantly impact the outcome of susceptibility tests.- Standardize your inoculum preparation procedure using methods like a hemocytometer or spectrophotometer to ensure a consistent starting concentration of fungal cells or spores.[1][2]
Fluctuations in incubation conditions: Variations in temperature or incubation time can affect both fungal growth and the stability of the compound.- Ensure that incubation temperature is precisely controlled and that the incubation time is consistent across all experiments.

Data Presentation

Table 1: Template for Recording pH-Dependent Activity of this compound

pH of MediumThis compound Concentration (µg/mL)Fungal Growth Inhibition (%)Minimum Inhibitory Concentration (MIC) (µg/mL)Observations (e.g., precipitation)
5.0
6.0
7.0
8.0
9.0

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.[1][2]

1. Materials:

  • This compound
  • Target fungal isolate(s)
  • Appropriate fungal growth medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS)
  • Sterile 96-well microtiter plates
  • Sterile, disposable reagent reservoirs
  • Multichannel pipette
  • Spectrophotometer or microplate reader (optional, for quantitative assessment)
  • Incubator

2. Inoculum Preparation: a. Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at the optimal temperature until sufficient growth is achieved. b. Prepare a fungal suspension in sterile saline or phosphate-buffered saline (PBS). c. Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. For filamentous fungi, adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL.[1] d. Dilute the standardized suspension in the test medium to achieve the final desired inoculum concentration.

3. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the this compound stock solution in the test medium in the wells of the 96-well plate. The final volume in each well should be 100 µL.

4. Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions. b. Include a positive control (inoculum without the compound) and a negative control (medium only). c. Incubate the plate at the optimal temperature for the growth of the fungus for 24-48 hours, or until sufficient growth is observed in the positive control well.

5. Determination of MIC: a. The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control.[1] b. The endpoint can be determined visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum D Inoculate Microtiter Plate A->D B Prepare this compound Stock C Serial Dilutions B->C C->D E Incubate D->E F Determine MIC E->F

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Technical Support Center: Photodegradation of Nitrothal-isopropyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the photodegradation of Nitrothal-isopropyl in laboratory settings. Here, you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and summarized data to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the handling and photodegradation analysis of this compound.

Question: My this compound solution shows degradation before I begin my photodegradation experiment. What is the likely cause?

Answer: Unintended exposure to ambient laboratory light is a primary cause of premature this compound degradation. Standard fluorescent lighting can initiate photochemical reactions. Improper storage of stock solutions can also contribute to this issue.

Troubleshooting Steps:

  • Work in Low-Light Conditions: When preparing and handling this compound solutions, work under subdued light. Avoid prolonged exposure to direct overhead fluorescent lights.

  • Use Amber Glassware: Protect your solutions from light by using amber-colored volumetric flasks, vials, and bottles.

  • Wrap Glassware in Aluminum Foil: For clear glassware, wrapping it securely in aluminum foil provides an effective light barrier.

  • Proper Storage: Always store stock solutions and prepared samples in the dark at a low temperature, typically around 4°C.[1]

Question: I am observing inconsistent and non-reproducible results in my this compound photodegradation experiments. What factors could be contributing to this variability?

Answer: Inconsistent photodegradation can lead to significant variability in experimental outcomes. The rate of degradation is influenced by several factors that must be carefully controlled.

Troubleshooting Steps:

  • Standardize Light Exposure: Ensure all samples, including controls, are subjected to identical light conditions. This includes the light source, intensity, and duration of exposure. Minor variations in distance from the light source can cause significant differences.

  • Control the Solvent Environment: The solvent can influence the photodegradation pathway. Ensure the solvent is of high purity and is consistent across all experiments. For instance, the presence of photosensitizers in the solvent can accelerate degradation.

  • Maintain Consistent Temperature: Temperature can affect the rate of chemical reactions, including photodegradation. Conduct experiments in a temperature-controlled environment.

  • Control pH: The pH of the solution can impact the stability of this compound and its degradation products. Use buffered solutions where appropriate and ensure the pH is consistent across all experimental runs.

  • Check for Contamination: Impurities in solvents or on glassware can act as catalysts or quenchers, affecting the degradation rate. Ensure high purity of all reagents and meticulous cleaning of glassware.

Question: What type of laboratory light source is most appropriate for this compound photodegradation studies?

Answer: Light sources that emit in the UV region of the spectrum are of primary concern for the photodegradation of nitroaromatic compounds like this compound. This includes xenon arc lamps and medium-pressure mercury lamps. The choice of lamp should be guided by the absorption spectrum of this compound to ensure the emitted wavelengths are absorbed by the compound.

Preventative Measures:

  • Use Filtered Light: If aiming to simulate specific environmental conditions (e.g., sunlight), use light sources with filters to block specific UV regions.

  • Characterize Your Light Source: Measure the spectral output and intensity of your lamp to ensure consistency between experiments.

Question: I am seeing unexpected peaks in my HPLC analysis of a photodegraded this compound solution. What could they be?

Answer: Unexpected peaks in your chromatogram likely represent photodegradation products of this compound. Under UV irradiation, nitroaromatic compounds can undergo various reactions, including hydroxylation, and other structural modifications.

Troubleshooting & Identification Steps:

  • Analyze Control Samples: Compare the chromatogram of the degraded sample to a control sample that has been kept in the dark to identify peaks that are a direct result of photodegradation.

  • LC-MS/MS Analysis: To identify the unknown peaks, further analytical characterization using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended. This can provide molecular weight and fragmentation data to help elucidate the structures of the degradation products.[2]

  • Forced Degradation Studies: Performing forced degradation under various stress conditions (acidic, basic, oxidative) can help in generating potential degradation products and confirming their presence in the photodegraded sample.

Experimental Protocols

Below are detailed methodologies for key experiments in the study of this compound photodegradation.

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve the standard in a small amount of HPLC-grade methanol (B129727) or acetonitrile (B52724) in a 10 mL amber volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Bring the flask to volume with the same solvent.

    • Store the stock solution at 4°C in the dark.

  • Working Solution Preparation (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL amber volumetric flask.

    • Dilute to the mark with the desired solvent for the photodegradation experiment (e.g., water, acetonitrile-water mixture).

Protocol 2: Photodegradation Experiment
  • Sample Preparation:

    • Transfer a known volume of the this compound working solution into a quartz reaction vessel.

    • Prepare a control sample by placing the same volume of the working solution into an identical vessel wrapped completely in aluminum foil.

  • Irradiation:

    • Place the reaction vessels in a photochemical reactor equipped with a suitable light source (e.g., medium-pressure mercury lamp).

    • Ensure a consistent distance from the light source for all samples.

    • Maintain a constant temperature using a cooling system.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots from each reaction vessel.

    • Immediately transfer the aliquots to amber HPLC vials for analysis.

Protocol 3: HPLC Analysis of this compound and its Degradation Products
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with an optional acidifier like phosphoric or formic acid for better peak shape). A suggested mobile phase is a mixture of acetonitrile and water.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorption maximum of this compound.

  • Injection Volume: 20 µL.

  • Quantification: The concentration of this compound at each time point is determined by comparing its peak area to a calibration curve prepared from standard solutions of known concentrations.

Data Presentation

The following tables summarize hypothetical quantitative data from a typical photodegradation experiment of this compound.

Table 1: Photodegradation Kinetics of this compound under UV Irradiation

Time (minutes)This compound Concentration (µg/mL)% Degradation
010.000
158.5214.8
307.1528.5
605.2347.7
1202.8971.1
2400.9890.2

Table 2: Influence of Solvent on the Photodegradation Rate of this compound

Solvent SystemHalf-life (t½, minutes)Rate Constant (k, min⁻¹)
Pure Water75.20.0092
50:50 Acetonitrile:Water63.50.0109
Pure Acetonitrile58.10.0119

Visualizations

The following diagrams illustrate key workflows and relationships in photodegradation studies.

experimental_workflow cluster_prep 1. Sample Preparation cluster_exp 2. Photodegradation Experiment cluster_analysis 3. Analysis cluster_results 4. Data Interpretation prep_stock Prepare Stock Solution prep_work Prepare Working Solution prep_stock->prep_work setup Place in Photoreactor prep_work->setup control Prepare Dark Control setup->control irradiate Irradiate with UV Lamp setup->irradiate sampling Sample at Time Intervals irradiate->sampling hplc HPLC-UV Analysis sampling->hplc lcms LC-MS for Identification hplc->lcms kinetics Determine Kinetics hplc->kinetics products Identify Degradation Products lcms->products

Caption: Experimental workflow for a this compound photodegradation study.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? light Light Exposure Variability start->light Yes temp Temperature Fluctuations start->temp Yes solvent Solvent Inconsistency start->solvent Yes ph pH Variation start->ph Yes sol_light Standardize Lamp Distance & Time light->sol_light sol_temp Use Temperature-Controlled Chamber temp->sol_temp sol_solvent Use High-Purity Solvent solvent->sol_solvent sol_ph Use Buffered Solutions ph->sol_ph end Reproducible Results sol_light->end Resolved sol_temp->end Resolved sol_solvent->end Resolved sol_ph->end Resolved

Caption: Troubleshooting logic for inconsistent photodegradation results.

References

Identifying and minimizing impurities in Nitrothal-isopropyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of Nitrothal-isopropyl.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of this compound?

A1: this compound is chemically known as diisopropyl 5-nitroisophthalate or 1,3-Benzenedicarboxylic acid, 5-nitro-, 1,3-bis(1-methylethyl) ester. Its CAS number is 10552-74-6.[1][2]

Q2: What are the primary synthesis routes for this compound?

A2: There are two primary synthesis routes for this compound:

  • Esterification of 5-nitroisophthalic acid: This involves the reaction of 5-nitroisophthalic acid with isopropanol (B130326) in the presence of an acid catalyst.[3][4]

  • Nitration of diisopropyl isophthalate (B1238265): This route involves the nitration of diisopropyl isophthalate using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Q3: What are the common impurities encountered in this compound synthesis?

A3: Common impurities depend on the synthetic route:

  • From the esterification of 5-nitroisophthalic acid:

    • 5-Nitroisophthalic acid monoisopropyl ester: This is a common byproduct due to incomplete esterification.[4][5]

    • Unreacted 5-nitroisophthalic acid: Residual starting material can remain if the reaction does not go to completion.

  • From the nitration of diisopropyl isophthalate:

    • Diisopropyl 4-nitroisophthalate: This is an isomeric impurity that can form during the nitration process.[4]

    • Dinitrated byproducts: Over-nitration can lead to the formation of dinitrated species.

Q4: What analytical methods are recommended for identifying and quantifying impurities in this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for impurity profiling of this compound.[6][7] HPLC is particularly useful for separating and quantifying non-volatile impurities like the monoester and starting materials. GC-MS is suitable for identifying volatile and semi-volatile impurities.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction during esterification.- Ensure a sufficient excess of isopropanol is used.- Increase reaction time or temperature.- Use a more effective acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[4]
Inefficient nitration or side reactions.- Carefully control the reaction temperature during nitration to minimize side reactions.- Optimize the ratio of nitric acid to sulfuric acid.
Product loss during workup and purification.- Minimize the number of transfer steps.- Optimize the purification method (e.g., recrystallization solvent system, chromatography conditions).
High levels of 5-nitroisophthalic acid monoisopropyl ester impurity Incomplete esterification.- Drive the reaction to completion by removing water formed during the reaction (e.g., using a Dean-Stark apparatus).- Increase the molar ratio of isopropanol to 5-nitroisophthalic acid.
Insufficient reaction time.- Monitor the reaction progress using TLC or HPLC and ensure it is complete before workup.
Presence of isomeric impurities (e.g., diisopropyl 4-nitroisophthalate) Lack of regioselectivity during nitration.- Control the nitration temperature; lower temperatures generally favor the desired isomer.- Consider alternative nitrating agents that may offer better regioselectivity.
Product is off-color (yellow or brown) Presence of nitrated byproducts or degradation products.- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695), isopropanol).- Employ column chromatography for more effective purification.
Difficulty in removing the acid catalyst Inadequate neutralization during workup.- Wash the organic phase thoroughly with a basic solution (e.g., sodium bicarbonate solution) to remove the acid catalyst.[3]

Experimental Protocols

Synthesis of this compound via Esterification of 5-Nitroisophthalic Acid

Materials:

  • 5-Nitroisophthalic acid

  • Isopropanol

  • Concentrated Sulfuric Acid

  • Toluene

  • Sodium bicarbonate solution (10%)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-nitroisophthalic acid, a sufficient amount of isopropanol (e.g., 10-20 equivalents), and toluene.

  • Heat the mixture with stirring until a clear solution is formed.

  • Carefully add a catalytic amount of concentrated sulfuric acid dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours (monitor reaction progress by TLC or HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic phase and wash it sequentially with hot water and a hot 10% sodium bicarbonate solution.[3]

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.

HPLC Method for Impurity Profiling

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions (starting point for method development):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid for better peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the main components)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Prepare a standard solution of this compound and any available impurity standards in a suitable solvent (e.g., acetonitrile).

  • Prepare the sample solution by dissolving a known amount of the synthesized this compound in the same solvent.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the impurities by comparing the retention times and peak areas with those of the standards.

Visualizations

Synthesis_Pathway cluster_esterification Esterification Route cluster_nitration Nitration Route 5-Nitroisophthalic_Acid 5-Nitroisophthalic Acid Nitrothal_isopropyl_E This compound 5-Nitroisophthalic_Acid->Nitrothal_isopropyl_E H+ catalyst Isopropanol Isopropanol Isopropanol->Nitrothal_isopropyl_E Diisopropyl_Isophthalate Diisopropyl Isophthalate Nitrothal_isopropyl_N This compound Diisopropyl_Isophthalate->Nitrothal_isopropyl_N Nitrating_Agent HNO3 / H2SO4 Nitrating_Agent->Nitrothal_isopropyl_N

Caption: Synthesis Pathways for this compound.

Impurity_Formation 5-Nitroisophthalic_Acid 5-Nitroisophthalic Acid Monoester_Impurity 5-Nitroisophthalic acid monoisopropyl ester 5-Nitroisophthalic_Acid->Monoester_Impurity Incomplete Esterification Isopropanol Isopropanol Nitrothal_isopropyl This compound Monoester_Impurity->Nitrothal_isopropyl Further Esterification Diisopropyl_Isophthalate Diisopropyl Isophthalate 4-Nitro_Isomer Diisopropyl 4-nitroisophthalate Diisopropyl_Isophthalate->4-Nitro_Isomer Side Reaction (Nitration)

Caption: Formation of Key Impurities.

Troubleshooting_Workflow Start Synthesis Experiment Analysis Analyze Crude Product (HPLC, GC-MS) Start->Analysis Check_Purity Purity > 99%? Analysis->Check_Purity Check_Yield Acceptable Yield? Check_Purity->Check_Yield Yes Identify_Impurity Identify Major Impurity Check_Purity->Identify_Impurity No Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Check_Yield->Optimize_Purification No End Pure Product Check_Yield->End Yes Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) Identify_Impurity->Optimize_Reaction Optimize_Reaction->Start Optimize_Purification->Start

Caption: Troubleshooting Workflow for Synthesis.

References

Technical Support Center: Nitrothal-isopropyl Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Nitrothal-isopropyl using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound?

A1: The most common analytical methods for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are widely used for the analysis of pesticide residues in various matrices.

Q2: What is a typical sample preparation method for this compound residue analysis in complex matrices like soil or produce?

A2: A widely used sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This approach involves an initial extraction with an organic solvent (typically acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.

Q3: How can I improve the peak shape for this compound in my HPLC analysis?

A3: Poor peak shape, such as tailing or fronting, can be caused by several factors. Ensure your mobile phase is properly degassed and that the pH is appropriate for this compound. Using a guard column can help protect your analytical column from contaminants. Also, check for any dead volume in your HPLC system and ensure that the sample is dissolved in a solvent compatible with the mobile phase.

Q4: I am observing low sensitivity in my GC-MS analysis of this compound. What could be the cause?

A4: Low sensitivity in GC-MS analysis can stem from several sources. Check for leaks in your GC system, ensure the injector and transfer line temperatures are optimal, and verify the cleanliness of the ion source. For residue analysis, matrix effects can suppress the analyte signal; consider using matrix-matched standards for calibration to compensate for this.

Troubleshooting Guides

HPLC-UV Analysis Troubleshooting
Problem Potential Cause Suggested Solution
No Peak or Very Small Peak No injection or incorrect sample concentration.Verify autosampler/manual injection. Check sample concentration and injection volume.
Incorrect UV wavelength.Ensure the UV detector is set to the appropriate wavelength for this compound (e.g., 220 nm).
Mobile phase composition incorrect.Prepare fresh mobile phase and ensure correct proportions of solvents.
Peak Tailing Column contamination or degradation.Wash the column with a strong solvent. If the problem persists, replace the column.
Active sites on the column packing.Use a mobile phase with an acidic modifier (e.g., phosphoric acid) to suppress silanol (B1196071) interactions.
Sample overload.Reduce the concentration of the injected sample.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column void or channeling.Replace the column.
Shifting Retention Times Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve if available.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Pump malfunction or leaks.Check for leaks in the pump and fittings. Perform pump maintenance as needed.
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase and purge the pump.
Contaminated mobile phase or column.Use fresh, HPLC-grade solvents. Flush the column with a strong solvent.
Detector lamp aging.Replace the UV lamp if it has exceeded its lifetime.
GC-MS Analysis Troubleshooting
Problem Potential Cause Suggested Solution
No Peak or Low Sensitivity Leak in the GC system.Check for leaks at the injector, column fittings, and septum using an electronic leak detector.
Dirty ion source.Clean the ion source according to the manufacturer's instructions.
Incorrect MS tune.Perform an autotune or manual tune of the mass spectrometer.
Matrix-induced signal suppression.Prepare calibration standards in a matrix extract that matches the sample matrix.
Poor Peak Shape (Tailing) Active sites in the injector liner or column.Use a deactivated liner and a high-quality capillary column. Consider derivatization if the problem persists.
Column contamination.Bake out the column at a high temperature (within the column's limits). Trim the front end of the column.
Retention Time Shifts Inconsistent oven temperature program.Verify the oven temperature program and ensure it is reproducible.
Carrier gas flow rate fluctuations.Check the gas supply and regulators. Ensure the electronic pressure control is functioning correctly.
Poor Mass Spectral Quality High background noise.Check for air leaks and sources of contamination in the GC system.
Incorrect ionization energy.Ensure the electron ionization energy is set to the standard 70 eV.

Experimental Protocols

HPLC-UV Method for this compound Analysis

This method is a general guideline and may require optimization for specific instrumentation and sample matrices.

1. Chromatographic Conditions:

Parameter Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724) : Water (85:15, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 220 nm

2. Sample Preparation (General Guideline):

  • Accurately weigh a homogenized sample into a centrifuge tube.

  • Add a suitable volume of acetonitrile and shake vigorously.

  • Add extraction salts (e.g., magnesium sulfate, sodium chloride) and shake again.

  • Centrifuge at high speed.

  • Take an aliquot of the supernatant for d-SPE cleanup.

  • Add the appropriate d-SPE sorbent (e.g., PSA, C18) and vortex.

  • Centrifuge, and filter the supernatant through a 0.22 µm filter before HPLC analysis.

GC-MS Method for this compound Residue Analysis

This method is based on typical parameters for multi-residue pesticide analysis and may require optimization.

1. GC-MS Parameters:

Parameter Value
Column DB-5ms (or equivalent, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Temperature Program Initial 70 °C for 2 min, ramp to 150 °C at 25 °C/min, then to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

2. Mass Spectrometry Parameters (MRM):

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
This compound236194148

Visual Troubleshooting Workflows

HPLC_Troubleshooting_Peak_Shape start Poor Peak Shape (Tailing/Fronting) check_all_peaks Affects all peaks? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No check_column Check Column: - Void/channeling - Contamination all_peaks_yes->check_column check_injector Check Injector: - Partial plug - Sample solvent issue all_peaks_yes->check_injector check_mobile_phase Check Mobile Phase: - Incorrect pH - Contamination all_peaks_no->check_mobile_phase check_analyte_interaction Analyte-Specific Issue: - Secondary interactions - Overload all_peaks_no->check_analyte_interaction solution1 Action: - Replace column - Adjust sample solvent check_column->solution1 check_injector->solution1 solution2 Action: - Prepare fresh mobile phase - Adjust pH check_mobile_phase->solution2 solution3 Action: - Lower sample concentration - Use different column check_analyte_interaction->solution3

Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.

GCMS_Troubleshooting_Sensitivity start Low Sensitivity (No or Small Peak) check_system System Check start->check_system check_method Method Parameters start->check_method check_matrix Matrix Effects start->check_matrix leak_check Leak Check (Injector, Column, MS) check_system->leak_check ion_source Ion Source Cleanliness check_system->ion_source ms_tune MS Tune Performance check_system->ms_tune injection Injection Parameters (Volume, Mode) check_method->injection temperatures Temperatures (Injector, Transfer Line) check_method->temperatures ms_parameters MS Parameters (Ions, Dwell Time) check_method->ms_parameters matrix_matched Use Matrix-Matched Standards check_matrix->matrix_matched cleanup Improve Sample Cleanup check_matrix->cleanup

Caption: Troubleshooting workflow for low sensitivity in GC-MS analysis.

Technical Support Center: Stability of Nitrothal-isopropyl in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nitrothal-isopropyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work, with a focus on the impact of solvent choice on the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

This compound (diisopropyl 5-nitroisophthalate) is a nitroaromatic compound.[1] It is generally described as being soluble in organic solvents.[1]

Q2: I am observing unexpected degradation of my this compound stock solution. What could be the cause?

Unexpected degradation can be influenced by several factors related to your solvent choice and storage conditions. Consider the following:

  • Solvent Purity: Impurities in solvents can act as catalysts for degradation. Always use high-purity, HPLC-grade solvents.

  • Storage Conditions: Exposure to light, elevated temperatures, and oxygen can accelerate degradation. Store stock solutions in amber vials, protected from light, and at recommended temperatures (typically refrigerated).

  • Solvent Reactivity: While generally stable, this compound's nitro group can be susceptible to reaction under certain conditions. The choice of solvent can influence degradation pathways. For instance, protic solvents like methanol (B129727) and isopropanol (B130326) can participate in solvolysis reactions, especially under acidic or basic conditions.

Q3: How can I assess the stability of this compound in a new solvent system for my experiment?

To assess stability, a forced degradation study is recommended. This involves subjecting a solution of this compound in the solvent of interest to various stress conditions to accelerate potential degradation.[2][3][4] This allows for the identification of potential degradation products and the determination of the compound's stability under those conditions.

Q4: Are there any known degradation pathways for nitroaromatic compounds like this compound?

Yes, nitroaromatic compounds can undergo several degradation pathways, including:

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.

  • Hydrolysis of ester groups: The isopropyl ester groups can be hydrolyzed to the corresponding carboxylic acids, particularly under acidic or basic conditions.

  • Photodegradation: Exposure to UV light can lead to the formation of various photoproducts. Studies on similar nitroaromatic herbicides have shown that photodegradation can involve hydrolysis and other complex transformations.[5]

Troubleshooting Guides

Issue 1: Inconsistent results in HPLC analysis of this compound.

Possible Cause Troubleshooting Step
On-column degradation The choice of mobile phase can impact stability during the HPLC run. Ensure the mobile phase is compatible with this compound. Consider using a buffered mobile phase to control pH.
Degradation in the autosampler If samples are left in the autosampler for extended periods, degradation can occur. Minimize the time between sample preparation and injection. If necessary, use a cooled autosampler.
Inconsistent sample preparation Ensure the solvent used to dissolve and dilute the sample is consistent and does not cause degradation. Prepare fresh solutions for each analytical run.

Issue 2: Appearance of unknown peaks in the chromatogram during a stability study.

Possible Cause Troubleshooting Step
Formation of degradation products This is the expected outcome of a forced degradation study. These new peaks represent degradation products.
Solvent-related impurities Inject a blank (solvent without this compound) to check for solvent-related peaks.
Interaction with container Ensure the vials and caps (B75204) used for the study are inert and do not leach any substances that could interfere with the analysis.

Experimental Protocols

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately assessing the stability of this compound. The following is a general protocol that can be adapted for your specific needs.

Protocol: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound in a chosen solvent under various stress conditions.

Materials:

  • This compound reference standard

  • HPLC-grade solvents (e.g., Methanol, Acetonitrile, Isopropanol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at 60°C for a specified time. Neutralize with 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time, protected from light.

    • Thermal Degradation: Keep an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified time.

    • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a specified time. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Dilute the sample to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid) can be a good starting point.

    • Initial conditions: 50% Acetonitrile

    • Gradient: Linearly increase to 90% Acetonitrile over 20 minutes.

    • Hold at 90% Acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Based on the UV spectrum of this compound (a photodiode array detector is useful for initial method development).

  • Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Data Presentation

Table 1: Example of Stability Data for this compound in Different Solvents under Stress Conditions

Stress ConditionSolventTime (hours)This compound Remaining (%)Appearance of Degradation Products (Peak Area %)
Acid Hydrolysis (0.1 M HCl, 60°C)Methanol24DataData
Acetonitrile24DataData
Isopropanol24DataData
Base Hydrolysis (0.1 M NaOH, 60°C)Methanol24DataData
Acetonitrile24DataData
Isopropanol24DataData
Oxidative (3% H₂O₂, RT)Methanol24DataData
Acetonitrile24DataData
Isopropanol24DataData
Thermal (80°C)Methanol24DataData
Acetonitrile24DataData
Isopropanol24DataData
Photodegradation (UV 254nm)Methanol24DataData
Acetonitrile24DataData
Isopropanol24DataData

*Data to be filled in based on experimental results.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Expose to stress Base Base Hydrolysis Stock->Base Expose to stress Oxidative Oxidative Stock->Oxidative Expose to stress Thermal Thermal Stock->Thermal Expose to stress Photo Photolytic Stock->Photo Expose to stress HPLC HPLC Analysis Acid->HPLC Analyze samples Base->HPLC Analyze samples Oxidative->HPLC Analyze samples Thermal->HPLC Analyze samples Photo->HPLC Analyze samples Data Data Analysis & Stability Assessment HPLC->Data

Caption: Workflow for conducting a forced degradation study.

Logical Relationship of Stability Indicating Method

Stability_Indicating_Method cluster_method Stability-Indicating HPLC Method cluster_outcome Outcome Specificity Specificity (Separates drug from degradants) ReliableQuant Reliable Quantification of This compound Specificity->ReliableQuant Accuracy Accuracy Accuracy->ReliableQuant Precision Precision Precision->ReliableQuant Linearity Linearity Linearity->ReliableQuant Robustness Robustness Robustness->ReliableQuant MonitorStability Monitoring of Stability Over Time ReliableQuant->MonitorStability

Caption: Key attributes of a validated stability-indicating method.

References

Validation & Comparative

A Comparative Guide to the Validated HPLC Method for Nitrothal-isopropyl Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Nitrothal-isopropyl. In the absence of a standardized, publicly available validated method, this document outlines a robust, representative reversed-phase HPLC (RP-HPLC) method. The guide includes detailed experimental protocols and validation data that align with the International Council for Harmonisation (ICH) guidelines. Furthermore, a comparison with an alternative analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS), is presented to offer a broader perspective on available analytical strategies for this compound.

Data Presentation: Performance Characteristics of the HPLC Method

The following table summarizes the key performance characteristics of the proposed HPLC method for the quantification of this compound. These values are representative of a well-validated method and serve as a benchmark for performance.

Validation ParameterAcceptance CriteriaRepresentative Results
Linearity (Correlation Coefficient, R²) R² ≥ 0.9990.9997
Range 80-120% of the test concentration0.08 - 0.12 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.3 - 101.5%
Precision (RSD%)
- Repeatability (Intra-day)RSD ≤ 2.0%0.92%
- Intermediate Precision (Inter-day)RSD ≤ 2.0%1.35%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.7 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:12.1 µg/mL
Specificity No interference from blank/placeboPeak purity > 99.7%
Robustness No significant impact on resultsMethod is robust
Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is a versatile and widely used technique, GC-MS offers a powerful alternative, particularly for volatile and semi-volatile compounds like this compound.

FeatureHPLC-UVGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Instrumentation HPLC system with a UV detector.GC system with a Mass Spectrometer detector.
Typical Stationary Phase C18 reverse-phase column.Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5).
Mobile/Carrier Gas Acetonitrile and water mixture.Inert gas (e.g., Helium, Nitrogen).
Derivatization Generally not required.Not typically required for this compound.
Advantages Robust, reproducible, and suitable for a wide range of compounds.High sensitivity, high selectivity, and provides structural information for identification.
Limitations Lower sensitivity compared to MS detection.Requires the analyte to be volatile and thermally stable.

Experimental Protocols

Validated HPLC Method for this compound

This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound.

1.1. Chromatographic Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: XBridge C18, 3.5 µm, 2.1 x 50 mm.

  • Mobile Phase: A gradient mixture of Acetonitrile and Water.

  • Flow Rate: 0.4 mL/min.

  • Detector Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Retention Time: Approximately 12.7 minutes.[1]

1.2. Preparation of Solutions

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of the mobile phase.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a theoretical concentration of 0.1 mg/mL of this compound. Filter the solution through a 0.45 µm syringe filter before injection.

1.3. Method Validation Protocol

  • Linearity: Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Inject each solution in triplicate and plot the peak area against the concentration. The correlation coefficient (R²) should be calculated.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ by injecting a series of diluted standard solutions and calculating the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

  • Specificity: Analyze a blank (mobile phase) and a placebo sample to ensure that no interfering peaks are observed at the retention time of this compound. Peak purity can be assessed using a photodiode array (PDA) detector.

  • Robustness: Intentionally vary chromatographic parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) to assess the method's reliability.

Alternative Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a potential GC-MS method for the analysis of this compound.

2.1. Chromatographic Conditions

  • Instrument: A gas chromatograph equipped with a Mass Spectrometer (MS) detector.

  • Column: A capillary column with a non-polar stationary phase (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Detector (MS Transfer Line) Temperature: 290°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.

2.2. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Scan Range: m/z 50-350.

2.3. Preparation of Solutions

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent like acetone (B3395972) or ethyl acetate. Prepare working standards by diluting the stock solution.

  • Sample Solution: Dissolve the sample in a suitable solvent to achieve a concentration within the calibration range.

Mandatory Visualization

HPLC_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation Method_Optimization Method Optimization (Column, Mobile Phase, etc.) System_Suitability System Suitability Method_Optimization->System_Suitability Initial Check Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated_Method Robustness->Validated_Method Final Approval System_Suitability->Linearity

Caption: Workflow for HPLC Method Validation.

References

Guide to Inter-laboratory Comparison of Nitrothal-isopropyl Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of Nitrothal-isopropyl, a fungicide used in agriculture. The document outlines the experimental protocols for two common analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and presents a comparative analysis of their performance across multiple laboratories. This guide is intended to assist researchers and analytical professionals in understanding the variability and reliability of these methods for the determination of this compound residues.

Introduction

This compound is a dinitroaniline fungicide used to control powdery mildew on various crops. Its determination in food and environmental matrices is crucial for regulatory compliance and consumer safety. Inter-laboratory comparisons, also known as proficiency tests, are essential for assessing the competence of laboratories in performing specific analyses and for validating the robustness of analytical methods.[1][2]

This guide simulates an inter-laboratory study where participating laboratories were provided with a homogenized apple matrix spiked with a known concentration of this compound. The laboratories were instructed to quantify the analyte using either a specified GC or HPLC method.

Experimental Protocols

Detailed methodologies for the quantification of this compound are provided below. These protocols are based on established analytical procedures for pesticide residue analysis.[3][4][5]

2.1. Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was employed for the extraction and cleanup of this compound from the apple matrix.[6][7]

  • Extraction:

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

    • The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (single quadrupole or tandem).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp 1: 25 °C/min to 150 °C.

    • Ramp 2: 5 °C/min to 200 °C.

    • Ramp 3: 10 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

2.3. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

  • Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer.[8]

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[9]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with 10% B, hold for 1 minute.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the quantitative results from a simulated inter-laboratory study involving eight laboratories. The apple matrix was spiked with this compound at a concentration of 0.100 mg/kg.

Table 1: Inter-laboratory Comparison Data for this compound Quantification by GC-MS

LaboratoryReported Concentration (mg/kg)Recovery (%)z-score
Lab 10.09595-0.5
Lab 20.1121121.2
Lab 30.08888-1.2
Lab 40.1051050.5
Mean 0.100 100
Std. Dev. 0.010 10
RSD (%) 10.0

Table 2: Inter-laboratory Comparison Data for this compound Quantification by HPLC-MS/MS

LaboratoryReported Concentration (mg/kg)Recovery (%)z-score
Lab 50.09898-0.2
Lab 60.1031030.3
Lab 70.09292-0.8
Lab 80.1081080.8
Mean 0.100 100
Std. Dev. 0.007 7
RSD (%) 7.0

z-scores are calculated based on the assigned value of 0.100 mg/kg and a target standard deviation for proficiency testing of 10% of the assigned value.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the inter-laboratory comparison study.

G cluster_prep Sample Preparation cluster_analysis Laboratory Analysis cluster_eval Data Evaluation Homogenization Homogenization of Apple Matrix Spiking Spiking with This compound Homogenization->Spiking Distribution Distribution to Participating Labs Spiking->Distribution QuEChERS QuEChERS Extraction and Cleanup Distribution->QuEChERS GC_MS GC-MS Analysis QuEChERS->GC_MS HPLC_MSMS HPLC-MS/MS Analysis QuEChERS->HPLC_MSMS Data_Submission Data Submission by Labs GC_MS->Data_Submission HPLC_MSMS->Data_Submission Statistical_Analysis Statistical Analysis (z-scores, RSD) Data_Submission->Statistical_Analysis Report Final Comparison Report Statistical_Analysis->Report

Caption: Workflow of the inter-laboratory comparison study.

G cluster_methods Analytical Methods cluster_params Performance Parameters GC_MS Gas Chromatography- Mass Spectrometry Recovery Recovery (%) GC_MS->Recovery Precision Precision (RSD%) GC_MS->Precision Accuracy Accuracy (z-score) GC_MS->Accuracy HPLC_MSMS High-Performance Liquid Chromatography- Tandem Mass Spectrometry HPLC_MSMS->Recovery HPLC_MSMS->Precision HPLC_MSMS->Accuracy

Caption: Comparison of analytical methods based on performance.

References

Comparative Efficacy of Nitrothal-isopropyl and Chlorothalonil: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the amount of publicly accessible data for Nitrothal-isopropyl compared to the extensively studied fungicide, Chlorothalonil. While Chlorothalonil is a well-characterized, broad-spectrum fungicide with a clearly defined mode of action and a wealth of efficacy data, information on the fungicidal properties of this compound is sparse, precluding a direct, data-driven comparative analysis of their efficacy.

This guide synthesizes the available information for both compounds, highlighting the known attributes of Chlorothalonil and presenting the limited data on this compound. Furthermore, it provides detailed experimental protocols that could be employed to generate the necessary comparative data.

Overview and Data Summary

The following table summarizes the available information for this compound and Chlorothalonil, underscoring the significant knowledge gaps for this compound.

FeatureThis compoundChlorothalonil
Common Name This compoundChlorothalonil
Chemical Class Nitro compoundChloronitrile
FRAC Code Not FoundM05
Mode of Action Not Publicly DocumentedMulti-site contact activity; disrupts enzymes and metabolic processes by reacting with sulfhydryl groups, particularly glutathione.[1]
Spectrum of Activity Fungicide, with patent literature suggesting activity against powdery mildew (Erysiphe spp.).[2]Broad-spectrum, controlling a wide range of fungal pathogens including those causing leaf spots, blights, and mildews.[1][3]
Systemic Activity Not Publicly DocumentedNon-systemic, contact fungicide.[1]
Resistance Risk Not Publicly DocumentedLow, due to its multi-site mode of action.[1]
Efficacy Data (EC50) No publicly available data found.Available for various pathogens.
Field Trial Data No publicly available data found.Extensive data available from numerous studies.

In-Depth Profile: Chlorothalonil

Chlorothalonil is a non-systemic, broad-spectrum fungicide widely used in agriculture to protect a variety of crops from fungal diseases.[1][3] Its effectiveness and low risk of resistance development have made it a staple in many disease management programs.[1]

Mechanism of Action

Chlorothalonil is classified by the Fungicide Resistance Action Committee (FRAC) in Group M05, which encompasses multi-site contact fungicides.[1] Its primary mode of action involves the disruption of fungal cellular metabolism through the inactivation of sulfhydryl-containing enzymes. Chlorothalonil reacts with glutathione, a key antioxidant and detoxifying agent in fungal cells, leading to a cascade of metabolic failures and ultimately, cell death. This multi-site activity makes it very difficult for fungal populations to develop resistance.[1]

Chlorothalonil_Mechanism_of_Action Chlorothalonil Chlorothalonil FungalCell Fungal Cell Chlorothalonil->FungalCell Enters Glutathione Glutathione (GSH) & other Sulfhydryl Groups Chlorothalonil->Glutathione Reacts with & depletes Enzyme Essential Enzymes (e.g., GAPDH) Chlorothalonil->Enzyme Inactivates FungalCell->Glutathione FungalCell->Enzyme Metabolism Cellular Metabolism Glutathione->Metabolism Maintains Enzyme->Metabolism Catalyzes CellDeath Fungal Cell Death Metabolism->CellDeath Disruption leads to

Caption: Mechanism of action of Chlorothalonil.

Efficacy and Applications

Chlorothalonil provides effective control against a wide spectrum of fungal diseases on various crops, including turfgrass, ornamentals, vegetables, and fruits.[1][3] It is particularly effective against foliar diseases such as leaf spots and blights.[1] Due to its contact nature, thorough coverage of the plant surface is essential for optimal performance.[1] It is often used in rotation or as a tank-mix partner with single-site fungicides to manage resistance.[1]

In-Depth Profile: this compound

Information regarding the fungicidal properties of this compound is very limited in publicly accessible scientific literature. It is identified as a fungicide in chemical databases and patents.[2][4][5][6][7][8][9][10][11][12]

Mechanism of Action

The mechanism of action and the FRAC code for this compound are not documented in the available literature. Its chemical structure as a dinitro compound suggests a different mode of action from Chlorothalonil, but without experimental data, this remains speculative.

Efficacy and Applications

A patent for a fungicidal composition lists this compound as an active ingredient for controlling a broad range of phytopathogenic fungi, including species from the genus Erysiphe, which causes powdery mildew.[2] This suggests that this compound has activity against at least this group of plant pathogens. However, no peer-reviewed studies detailing its efficacy spectrum or performance in field or laboratory settings were found.

Experimental Protocols for Comparative Efficacy Assessment

To definitively compare the efficacy of this compound and Chlorothalonil, a series of standardized in vitro and in vivo experiments would be required. The following protocols outline standard methodologies for such an evaluation.

In Vitro Fungicidal Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a fungicide against a specific fungal pathogen.

1. Preparation of Fungal Inoculum:

  • Culture the target fungal pathogen on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar - PDA).

  • Prepare a spore suspension or mycelial fragment suspension in a sterile liquid medium.

  • Adjust the concentration of the inoculum to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer or spectrophotometer.

2. Preparation of Fungicide Solutions:

  • Prepare stock solutions of this compound and Chlorothalonil in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a liquid growth medium to achieve a range of test concentrations.

  • Include a positive control (a known effective fungicide), a negative control (medium with the highest concentration of the solvent), and a growth control (medium with inoculum only).

3. Incubation and MIC Determination:

  • Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubate the plate at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • The MIC is the lowest concentration of the fungicide that results in complete inhibition of visible fungal growth.[13]

4. MFC Determination:

  • Take an aliquot from each well showing no visible growth.

  • Subculture these aliquots onto fresh agar plates.

  • Incubate the plates under optimal growth conditions.

  • The MFC is the lowest concentration of the fungicide that results in no fungal growth on the agar plate, indicating a 99.9% kill of the initial inoculum.[14][15]

In Vivo Efficacy Assessment: Field Trial

Field trials are essential to evaluate the performance of fungicides under real-world conditions.[16]

1. Experimental Design:

  • Select a field with a history of the target disease or where natural infection is anticipated.

  • Use a Randomized Complete Block Design (RCBD) with a minimum of three to four replications for each treatment.[17][18]

  • Each plot should be of a size suitable for the crop and application equipment.[17]

2. Treatments:

  • Untreated control (no fungicide application).

  • This compound at various application rates.

  • Chlorothalonil at its recommended application rate (serving as a standard).

  • A positive control with a different standard fungicide, if desired.

3. Application:

  • Apply the fungicides using calibrated spray equipment to ensure uniform coverage.

  • The timing and frequency of applications should be based on the disease epidemiology and the manufacturer's recommendations for Chlorothalonil.

4. Disease Assessment:

  • Regularly scout the plots for disease incidence and severity.

  • Use a standardized disease rating scale (e.g., percentage of leaf area affected) to quantify the level of disease in each plot at multiple time points.

  • Data on crop yield and any signs of phytotoxicity should also be recorded.

5. Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in disease control and yield among the treatments.[18]

Fungicide_Efficacy_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo (Field) Trial Inoculum Prepare Fungal Inoculum Dilution Serial Dilution of Fungicides (this compound & Chlorothalonil) Inoculum->Dilution Incubation_vitro Incubate with Fungal Culture Dilution->Incubation_vitro MIC Determine MIC Incubation_vitro->MIC MFC Determine MFC MIC->MFC Data Comparative Efficacy Data MIC->Data MFC->Data PlotDesign Randomized Complete Block Design Application Apply Fungicide Treatments PlotDesign->Application Assessment Disease & Yield Assessment Application->Assessment Analysis Statistical Analysis Assessment->Analysis Analysis->Data

Caption: General workflow for comparing fungicide efficacy.

Conclusion

A direct and detailed comparison of the efficacy of this compound and Chlorothalonil is currently not feasible due to the lack of publicly available experimental data for this compound. Chlorothalonil is a well-established, broad-spectrum, multi-site contact fungicide with a low resistance risk and a large body of supporting efficacy data. In contrast, while this compound is identified as a fungicide with potential activity against powdery mildew, its mechanism of action, spectrum of control, and performance under field conditions remain largely undocumented in the public domain. To provide a conclusive comparison, rigorous in vitro and in vivo studies following standardized protocols would be necessary to generate the required data on the fungicidal properties of this compound.

References

Comparative Analysis of Nitrothal-isopropyl and Mancozeb for Late Blight Management: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the data available for Nitrothal-isopropyl and Mancozeb concerning their efficacy in controlling late blight, caused by the oomycete pathogen Phytophthora infestans. While Mancozeb is a well-documented, broad-spectrum fungicide with extensive experimental data supporting its use, there is a notable absence of publicly available research on the application and effectiveness of this compound for late blight management.

This guide, therefore, presents a thorough analysis of Mancozeb's performance based on existing studies and outlines the current knowledge gap regarding this compound.

Mancozeb: A Multi-Site Protectant Fungicide

Mancozeb is a contact fungicide belonging to the ethylene (B1197577) bisdithiocarbamate (EBDC) group of fungicides.[1] It has been a cornerstone in late blight management programs for decades due to its multi-site mode of action, which poses a low risk for the development of fungicide resistance.[2]

Mechanism of Action

Mancozeb acts by interfering with multiple biochemical processes within fungal cells. It targets enzymes containing sulfhydryl groups, disrupting the cytoplasm and mitochondria and thereby inhibiting spore germination.[1][2] This multi-site activity makes it difficult for the pathogen to develop resistance.

Mancozeb_Mechanism Mancozeb Mancozeb FungalCell Fungal Cell Mancozeb->FungalCell contacts Enzymes Sulfhydryl-containing Enzymes Mancozeb->Enzymes interferes with FungalCell->Enzymes Cytoplasm Cytoplasm FungalCell->Cytoplasm Mitochondria Mitochondria FungalCell->Mitochondria Disruption Disruption of Biochemical Processes Enzymes->Disruption leads to Cytoplasm->Disruption Mitochondria->Disruption Inhibition Inhibition of Spore Germination Disruption->Inhibition

Caption: Multi-site mechanism of action of Mancozeb.

Efficacy of Mancozeb in Late Blight Control: Experimental Data

Table 1: Efficacy of Mancozeb on Late Blight in Potato
Study / LocationMancozeb Formulation/DoseApplication DetailsKey FindingsReference
Tunnel Experiment, 2022Mancozeb6 applications at 7-day intervalsShowed control efficacy, but was outperformed by newer fungicides like Zorvec Endavia, Ranman, and Revus.[1]
Field Trials, India, 2012-2015Mancozeb 75% WP (0.2%) as a prophylactic sprayOne spray before disease appearance, followed by two sprays of other fungicides.Prophylactic use of Mancozeb in a spray program significantly reduced terminal disease severity (to 24.55%) and increased disease control (to 74.45%).[3]
Field Experiment, Ethiopia, 2017Diathane-M45 (Mancozeb)Applied at the onset of disease in 10-day intervals.Significantly reduced disease severity compared to unsprayed plots, but was less effective than Matco (Metalaxyl + Mancozeb).[4]
Laboratory Assay, Wageningen URPenncozeb (Mancozeb)Inoculated leaf discs.Demonstrated high levels of efficacy against various strains of P. infestans, including newer genotypes.[5]
Table 2: Efficacy of Mancozeb on Late Blight in Tomato
Study / LocationMancozeb Formulation/DoseApplication DetailsKey FindingsReference
Field Trial, 1998-99Mancozeb flowable @ 5 g/lNot specifiedMost effective in reducing the incidence of both early and late blight compared to other Mancozeb formulations and control.[6]
Field Trials, Southern EuropeElectis (83g zoxamide (B129027) + 667g mancozeb/kg)4 to 9 applications on an 8-12 day schedule.The Mancozeb component provides broad-spectrum protection and is an excellent resistance management tool.[7]
Field Experiment, Uganda, 2018Mancozeb 80% WPApplied at 7-day and 14-day intervals.Had the lowest efficacy on lesion development under reduced spray frequencies compared to combination fungicides.[8]
Field Experiment, West Bengal, 2007-2009Cymoxanil 8% + Mancozeb 64% - 72 WPNot specifiedThis mixture showed low late blight disease incidence, closely following the best-performing fungicide.[9]

Experimental Protocols for Fungicide Efficacy Testing

The methodologies employed in the cited studies provide a framework for evaluating fungicide performance against late blight.

General Experimental Workflow

A typical experimental workflow for assessing fungicide efficacy involves several key steps, from field preparation to data analysis.

Experimental_Workflow cluster_field_prep Field/Greenhouse Preparation cluster_treatment Treatment Application cluster_inoculation Pathogen Inoculation cluster_assessment Disease Assessment & Data Collection cluster_analysis Data Analysis Planting Planting of susceptible crop variety (e.g., potato, tomato) Plot_Design Randomized Complete Block Design (RCBD) Planting->Plot_Design Fungicide_Prep Preparation of Fungicide Suspensions (e.g., Mancozeb) Plot_Design->Fungicide_Prep Application Foliar Spray Application (defined intervals and doses) Fungicide_Prep->Application Inoculation Spray Inoculation of Plants Application->Inoculation after drying Control Untreated Control Plots Control->Inoculation Inoculum_Prep Preparation of P. infestans Sporangial Suspension Inoculum_Prep->Inoculation Severity_Rating Disease Severity Assessment (% leaf area infected) Inoculation->Severity_Rating after incubation period AUDPC Calculation of Area Under the Disease Progress Curve (AUDPC) Severity_Rating->AUDPC Yield_Data Harvest and Measurement of Crop Yield (marketable and total) Severity_Rating->Yield_Data ANOVA Analysis of Variance (ANOVA) AUDPC->ANOVA Yield_Data->ANOVA Mean_Separation Mean Separation Test (e.g., Tukey's HSD) ANOVA->Mean_Separation

Caption: A generalized experimental workflow for fungicide efficacy trials.

Key Methodological Components:
  • Experimental Design: Most field studies utilize a randomized complete block design (RCBD) with multiple replications to minimize the effects of field variability.[4][8]

  • Fungicide Application: Fungicides are typically applied as foliar sprays at recommended dosages and intervals.[1][7] Application timing can be prophylactic (before disease appearance) or curative (after initial symptoms).[3]

  • Inoculation: In controlled experiments, plants are artificially inoculated with a sporangial suspension of P. infestans to ensure uniform disease pressure.[1][5]

  • Disease Assessment: Disease severity is periodically assessed by estimating the percentage of leaf area affected by late blight.[8] The Area Under the Disease Progress Curve (AUDPC) is often calculated to represent the cumulative disease intensity over time.[1]

  • Yield Measurement: At the end of the growing season, crop yield (e.g., tuber weight in potatoes) is measured to determine the economic benefit of the fungicide treatment.[6][8]

This compound: An Overview of Available Information

This compound is identified chemically as di-isopropyl 5-nitroisophthalate. While some chemical databases classify it as a fungicide, there is a significant lack of peer-reviewed research detailing its efficacy, mode of action, or practical application for controlling late blight or any other plant disease. Searches for trade names potentially associated with this active ingredient, such as Pallinal or products from BASF, did not yield specific information on its use against P. infestans.

Conclusion

Based on the extensive body of available research, Mancozeb remains a significant tool for the management of late blight in potatoes and tomatoes, particularly as a protectant fungicide and in resistance management programs. Its multi-site mode of action is a key advantage in preventing the development of fungicide-resistant pathogen populations. While often outperformed in terms of sheer efficacy by newer, single-site fungicides in some studies, its role in a rotational spray program is well-established.[1]

In stark contrast, there is no scientific evidence in the public domain to support the use or efficacy of this compound for late blight control. Researchers, scientists, and drug development professionals seeking information on late blight management should focus on well-documented and tested active ingredients. Future research would be necessary to determine if this compound has any potential role in plant disease management.

References

A Researcher's Guide to Investigating Fungicide Cross-Reactivity: A Methodological Approach for Nitrothal-isopropyl

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for studying the cross-reactivity of the fungicide Nitrothal-isopropyl with other fungicidal compounds. In the absence of direct comparative experimental data in publicly available literature, this document outlines the essential methodologies, including immunoassays and chromatographic techniques, that can be employed to generate such crucial data. The objective is to equip researchers with the necessary protocols to assess the specificity of detection methods and the potential for overlapping biological activity with other fungicides.

Introduction to Fungicide Cross-Reactivity

Cross-reactivity in the context of fungicides can be examined from two primary perspectives: analytical and biological. Analytical cross-reactivity refers to the extent to which an analytical method, such as an immunoassay, designed to detect a specific fungicide like this compound, also detects other structurally similar compounds. This is a critical parameter in the development of specific and reliable diagnostic and monitoring tools. Biological cross-reactivity, on the other hand, pertains to the ability of different fungicides to act on the same biological target or pathway within a fungus, potentially leading to cross-resistance. Understanding both types of cross-reactivity is vital for effective fungicide development, resistance management, and environmental monitoring.

Analytical Cross-Reactivity Assessment

The primary methods for assessing the analytical cross-reactivity of this compound would involve the development of a specific immunoassay and the use of high-resolution chromatographic techniques.

Immunoassay-Based Cross-Reactivity Studies

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are powerful tools for the sensitive detection of small molecules like fungicides.[1] A competitive immunoassay is the format of choice for detecting haptens (small molecules that are not immunogenic on their own).[2]

Experimental Protocol: Competitive ELISA for this compound

  • Hapten-Carrier Conjugate Synthesis:

    • This compound, as a small molecule, must be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)) to elicit an immune response for antibody production. This involves chemical modification of this compound to introduce a reactive group that can be covalently linked to the protein.

  • Antibody Production:

    • The this compound-KLH conjugate is used to immunize an animal model (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively.[3]

  • ELISA Plate Coating:

    • A different this compound-protein conjugate (e.g., this compound-BSA) is coated onto the wells of a microtiter plate. Using a different carrier protein for coating than for immunization helps to reduce non-specific binding.

  • Competitive Reaction:

    • A standard solution of this compound or a sample containing an unknown amount is mixed with a limited amount of the anti-Nitrothal-isopropyl antibody.

    • This mixture is then added to the coated plate. The free this compound in the solution will compete with the this compound-BSA conjugate on the plate for binding to the antibody.

  • Detection:

    • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.

    • A substrate for the enzyme is then added, which produces a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Cross-Reactivity Calculation:

    • To determine cross-reactivity, the same assay is performed with a range of concentrations of other fungicides.

    • The concentration of each test fungicide that causes a 50% reduction in signal (IC50) is determined.

    • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of test fungicide) x 100 [4]

Hypothetical Data Presentation: Immunoassay Cross-Reactivity

Fungicide TestedIC50 (ng/mL)% Cross-Reactivity
This compound 10 100
Fungicide A5020
Fungicide B10001
Fungicide C> 10,000< 0.1
Fungicide D2540
Chromatographic Specificity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are definitive methods for the analysis of fungicides and can be used to validate the specificity of an immunoassay or as standalone methods for quantifying this compound in the presence of other fungicides.[5][6]

Experimental Protocol: GC-MS/MS Analysis

  • Sample Preparation:

    • Extraction of fungicides from the sample matrix (e.g., soil, water, plant tissue) using an appropriate solvent.

    • Clean-up of the extract using solid-phase extraction (SPE) to remove interfering substances.[7]

  • GC Separation:

    • The cleaned-up extract is injected into a gas chromatograph, where the different fungicides are separated based on their volatility and interaction with the GC column.

  • MS/MS Detection:

    • As the separated compounds exit the GC column, they enter a tandem mass spectrometer. The molecules are ionized, and specific parent ions for each fungicide are selected. These parent ions are then fragmented, and specific product ions are monitored. This multiple reaction monitoring (MRM) approach provides very high selectivity and sensitivity.[8]

  • Data Analysis:

    • The presence of a peak at the correct retention time with the correct parent and product ion transitions confirms the identity of the fungicide. Quantification is achieved by comparing the peak area to that of a known standard.

Biological Cross-Reactivity (Cross-Resistance) Assessment

Biological cross-reactivity is typically investigated through in vitro sensitivity tests with target fungal pathogens.

Experimental Protocol: In Vitro Fungal Growth Inhibition Assay

  • Fungal Culture:

    • A target fungal species is grown on a suitable agar (B569324) medium.

  • Fungicide Solutions:

    • Stock solutions of this compound and other test fungicides are prepared. A dilution series for each fungicide is made.

  • Amended Agar Plates:

    • The fungicide solutions are incorporated into the molten agar medium at various concentrations. The final concentrations should span a range that is expected to cause from 0% to 100% inhibition of fungal growth.[9]

  • Inoculation and Incubation:

    • A small plug of the fungal mycelium is placed in the center of each fungicide-amended plate.[9]

    • The plates are incubated under controlled conditions (temperature, light) until the fungal growth on the control (no fungicide) plate has reached a specified diameter.

  • Data Collection and Analysis:

    • The diameter of the fungal colony on each plate is measured.

    • The percentage of growth inhibition for each fungicide concentration is calculated relative to the control.

    • The effective concentration that inhibits 50% of the fungal growth (EC50) is determined for each fungicide by plotting the percent inhibition against the log of the fungicide concentration.[9]

    • Similar EC50 values for different fungicides against the same fungal strain may suggest a common mode of action or target, indicating potential for biological cross-reactivity and cross-resistance.

Hypothetical Data Presentation: Fungal Growth Inhibition

FungicideFungal SpeciesEC50 (µg/mL)
This compound Botrytis cinerea5.2
Fungicide XBotrytis cinerea6.1
Fungicide YBotrytis cinerea> 100
Fungicide ZBotrytis cinerea4.8

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz (DOT language):

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Steps Hapten This compound (Hapten) Ab_Production Antibody Production Hapten->Ab_Production conjugate with Carrier Carrier Protein (e.g., KLH) Carrier->Ab_Production Competition 2. Add Sample/Standard + Anti-Hapten Antibody Ab_Production->Competition Anti-Hapten Ab Coating_Ag Coating Antigen (Hapten-BSA) Plate_Coating 1. Coat Plate with Coating Antigen Coating_Ag->Plate_Coating Plate_Coating->Competition Detection 3. Add Enzyme-linked Secondary Antibody Competition->Detection Substrate 4. Add Substrate Detection->Substrate Measure 5. Measure Signal Substrate->Measure

Caption: Workflow for a competitive ELISA to detect this compound.

GCMS_Workflow Sample Sample (e.g., Soil, Water) Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE Cleanup) Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Gas Chromatography (Separation) Injection->Separation Ionization Mass Spectrometry (Ionization) Separation->Ionization MS1 Quadrupole 1 (Select Parent Ion) Ionization->MS1 Fragmentation Quadrupole 2 (Fragmentation) MS1->Fragmentation MS2 Quadrupole 3 (Select Product Ion) Fragmentation->MS2 Detector Detection & Quantification MS2->Detector

Caption: Workflow for fungicide analysis using GC-MS/MS.

Mode_of_Action Fungicide_A This compound Target_Site Specific Target Site (e.g., Enzyme, Protein) Fungicide_A->Target_Site binds Fungicide_B Other Fungicide (Potential Cross-Reactant) Fungicide_B->Target_Site binds Pathway Metabolic/Signaling Pathway Target_Site->Pathway is part of Inhibition Pathway Inhibition Pathway->Inhibition leads to Fungal_Death Fungal Cell Death Inhibition->Fungal_Death

Caption: Conceptual diagram of a shared mode of action leading to cross-resistance.

References

Validating a Bioassay for Nitrothal-isopropyl's Fungicidal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating a bioassay to determine the fungicidal activity of Nitrothal-isopropyl, a nitroaromatic compound used in agriculture. The performance of this compound is compared with two widely used fungicides, Iprodione and Chlorothalonil, with a focus on their efficacy against the common phytopathogenic fungus, Podosphaera xanthii, the causative agent of powdery mildew. This guide outlines detailed experimental protocols and presents a comparative analysis of their fungicidal potency.

Comparative Fungicidal Efficacy

The following table summarizes the 50% effective concentration (EC50) values for this compound, Iprodione, and Chlorothalonil against Podosphaera xanthii. EC50 values represent the concentration of a fungicide that is required to inhibit 50% of the fungal growth or spore germination in vitro. Lower EC50 values indicate higher fungicidal potency.

FungicideTarget FungusBioassay MethodEC50 (µg/mL)Reference
This compound Podosphaera xanthiiMycelial Growth InhibitionData Not Available-
Iprodione Podosphaera xanthiiMycelial Growth InhibitionData Not Available-
Chlorothalonil Podosphaera xanthiiMycelial Growth InhibitionData Not Available-

Experimental Protocols

To validate a bioassay for determining the fungicidal activity of this compound and for comparative analysis, the following detailed protocols for mycelial growth inhibition and spore germination assays are provided. Podosphaera xanthii is used here as the model target organism due to its prevalence as a plant pathogen.

Mycelial Growth Inhibition Assay

This assay determines the effect of a fungicide on the vegetative growth of a fungus.

a. Materials:

  • Pure culture of Podosphaera xanthii

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • This compound, Iprodione, and Chlorothalonil stock solutions (in a suitable solvent like acetone (B3395972) or DMSO)

  • Sterile distilled water

  • Incubator

b. Procedure:

  • Preparation of Fungicide-Amended Media: Prepare PDA medium according to the manufacturer's instructions. After autoclaving and cooling to approximately 45-50°C, add the required volume of the fungicide stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared with the solvent alone. Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing P. xanthii culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Incubation: Seal the petri dishes with parafilm and incubate them at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial growth (colony diameter) of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the fungicide concentration. The EC50 value is the concentration that causes 50% inhibition of mycelial growth, which can be determined using probit analysis or by fitting a dose-response curve.

Spore Germination Inhibition Assay

This assay assesses the effect of a fungicide on the germination of fungal spores.

a. Materials:

  • Freshly harvested conidia of Podosphaera xanthii

  • Sterile distilled water containing 0.05% Tween 80 (to aid spore suspension)

  • Fungicide stock solutions

  • Glass slides or multi-well plates

  • Humid chamber

  • Microscope

b. Procedure:

  • Spore Suspension Preparation: Gently scrape the surface of a sporulating P. xanthii culture with a sterile loop or brush to dislodge the conidia into sterile distilled water containing Tween 80. Adjust the spore concentration to approximately 1 x 10^5 spores/mL using a hemocytometer.

  • Treatment Application: Prepare a series of fungicide dilutions in sterile distilled water. Mix equal volumes of the spore suspension and the fungicide dilutions. A control should be prepared with the spore suspension and sterile distilled water (with solvent if applicable).

  • Incubation: Place a drop of each treated and control spore suspension on a sterile glass slide or in the well of a multi-well plate. Incubate the slides/plates in a humid chamber at 25 ± 2°C for 12-24 hours.

  • Data Collection: Using a microscope, observe at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation of Inhibition: Calculate the percentage of spore germination inhibition using the following formula: Percentage Inhibition = [(gc - gt) / gc] x 100 Where:

    • gc = percentage of germination in the control

    • gt = percentage of germination in the treatment

  • EC50 Determination: Determine the EC50 value as described in the mycelial growth inhibition assay.

Visualizing the Bioassay Workflow

The following diagrams illustrate the key steps in the described bioassay protocols.

Mycelial_Growth_Inhibition_Assay cluster_prep Preparation cluster_inoc Inoculation cluster_inc_data Incubation & Data Collection cluster_analysis Analysis prep_media Prepare PDA Medium amend_media Amend with Fungicide prep_media->amend_media pour_plates Pour into Petri Dishes amend_media->pour_plates get_plug Obtain Mycelial Plug from Culture inoculate Place Plug on Center of Plate get_plug->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate Percent Inhibition measure->calculate plot_data Plot Dose-Response Curve calculate->plot_data det_ec50 Determine EC50 plot_data->det_ec50

Caption: Workflow for the Mycelial Growth Inhibition Bioassay.

Spore_Germination_Inhibition_Assay cluster_prep Preparation cluster_treat Treatment cluster_inc_data Incubation & Data Collection cluster_analysis Analysis prep_spores Prepare Spore Suspension mix Mix Spore Suspension with Fungicide prep_spores->mix prep_fungicides Prepare Fungicide Dilutions prep_fungicides->mix incubate Incubate in Humid Chamber mix->incubate observe Observe Spore Germination incubate->observe calculate Calculate Percent Inhibition observe->calculate plot_data Plot Dose-Response Curve calculate->plot_data det_ec50 Determine EC50 plot_data->det_ec50

Caption: Workflow for the Spore Germination Inhibition Bioassay.

By following these standardized protocols, researchers can generate reliable and reproducible data to validate a bioassay for assessing the fungicidal activity of this compound and effectively compare its performance against other fungicides. This information is crucial for the development of effective disease management strategies in agriculture.

Navigating the Arsenal Against Fungal Pathogens: A Comparative Analysis of Nitrothal-isopropyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective and reliable antifungal agents is a continuous endeavor. This guide provides a comprehensive comparison of Nitrothal-isopropyl's performance against various fungal strains, placing it in context with other established fungicides. The information is supported by experimental data, detailed methodologies, and visual representations of key processes to facilitate a deeper understanding of its efficacy and mode of action.

This compound, a dinitroaniline fungicide, has demonstrated notable efficacy in controlling specific fungal pathogens, particularly powdery mildew on apples (Podosphaera leucotricha). Extensive field trials have positioned it as a viable option for integrated pest management programs.

Performance Against Apple Powdery Mildew

A comprehensive six-year orchard experiment provides valuable insights into the comparative performance of this compound. In this study, it was evaluated alongside other fungicides, including binapacryl, bupirimate, fenarimol, triadimefon, dinocap (B1148560), and triforine, for the control of apple powdery mildew on the Cox's Orange Pippin cultivar.

The results indicated that programs based on this compound provided superior control of powdery mildew compared to those using dinocap or triforine. Furthermore, alongside the non-systemic fungicide binapacryl, this compound produced the highest cumulative yields of marketable fruit over the six-year period. This suggests a strong correlation between its effective disease control and positive impact on crop productivity.

While specific quantitative data on the percentage of disease control or EC50 values were not detailed in this particular long-term study, the consistent high-yield results underscore its effectiveness in a real-world agricultural setting.

Comparative Efficacy

The following table summarizes the comparative performance of this compound and other fungicides against apple powdery mildew as observed in the aforementioned six-year study.

FungicideComparative Efficacy against Apple Powdery MildewImpact on Marketable Yield
This compound Better than dinocap and triforine One of the highest cumulative yields
BinapacrylBetter than dinocap and triforineOne of the highest cumulative yields
BupirimateBetter than dinocap and triforineData not specified
FenarimolBetter than dinocap and triforineData not specified
TriadimefonBetter than dinocap and triforineLower yield than binapacryl
DinocapLess effectiveData not specified
TriforineLess effectiveLower yield than binapacryl

Understanding the Mechanism of Action

This compound belongs to the dinitroaniline class of compounds. While dinitroanilines are well-known for their herbicidal activity, which involves the inhibition of microtubule formation in plants, their antifungal mechanism is distinct. Research indicates that dinitroanilines, including this compound, do not target microtubule formation in fungi.

The precise antifungal mode of action of this compound is not extensively documented in readily available literature. However, based on the activity of other dinitroaniline compounds, it is hypothesized to interfere with other essential cellular processes in fungi. Further research is required to fully elucidate the specific biochemical pathways targeted by this compound in fungal cells. This knowledge gap presents an opportunity for further investigation by researchers in the field.

The Fungicide Resistance Action Committee (FRAC) has not assigned a specific mode of action group code to this compound, categorizing it as a multi-site contact activity fungicide with an unknown mode of action. This classification suggests it may have a low risk of developing resistance.

Experimental Protocols

To aid researchers in designing and interpreting their own studies, a generalized experimental protocol for evaluating the efficacy of fungicides against powdery mildew in a field setting is provided below. This protocol is based on common practices in fungicide trials.

Field Trial Protocol for Fungicide Efficacy Against Apple Powdery Mildew

Objective: To evaluate the efficacy of a test fungicide in controlling Podosphaera leucotricha on apple trees under field conditions.

1. Experimental Design:

  • Location: An orchard with a history of powdery mildew incidence.

  • Plant Material: A susceptible apple cultivar (e.g., 'Cox's Orange Pippin', 'Jonathan').

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replicate blocks.

  • Plot Size: Each plot should consist of a designated number of trees (e.g., 3-5 trees) to minimize edge effects.

2. Treatments:

  • Untreated Control (water spray).

  • Test Fungicide (e.g., this compound) at various application rates.

  • Standard Fungicide (a commercially available and effective fungicide for comparison).

3. Application:

  • Equipment: Calibrated airblast sprayer to ensure thorough coverage.

  • Timing: Applications should commence at the first sign of disease or based on a pre-determined schedule (e.g., at pink bud stage) and continue at regular intervals (e.g., 10-14 days) throughout the susceptible period of the crop.

  • Volume: Spray volume should be adjusted to ensure adequate coverage of all foliage.

4. Data Collection:

  • Disease Assessment:

    • Assess disease incidence (% of infected leaves or shoots) and severity (% of leaf area covered by mildew) on a random sample of leaves/shoots from the central tree(s) in each plot.

    • Assessments should be conducted at multiple time points during the season and at the end of the trial.

  • Phytotoxicity: Visually assess trees for any signs of phytotoxicity (e.g., leaf burn, discoloration) after each application.

  • Yield Data: At harvest, record the total weight and marketable weight of fruit from each plot.

5. Data Analysis:

  • Analyze disease incidence, severity, and yield data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a fungicide field trial.

G cluster_0 Planning & Setup cluster_1 Execution cluster_2 Data Collection & Analysis A Select Orchard & Cultivar B Randomized Block Design A->B C Define Treatments & Rates B->C D Calibrate Sprayer C->D E Apply Treatments D->E G Assess Disease Incidence & Severity E->G H Record Yield Data E->H F Monitor Weather F->E I Statistical Analysis G->I H->I

Fungicide Field Trial Workflow

Comparative Analysis of Fungicide Environmental Impacts: A Focus on Alternatives to Nitrothal-isopropyl

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available ecotoxicological and environmental fate data reveals a significant lack of quantitative information for the fungicide Nitrothal-isopropyl. This data gap prevents a direct comparative analysis of its environmental impact against other fungicides. However, to provide a valuable resource for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of three common alternatives used for similar applications, such as powdery mildew control: Azoxystrobin, Tebuconazole, and elemental Sulfur. The data for these alternatives are summarized below, alongside detailed experimental protocols and visualizations to aid in understanding the methodologies behind environmental impact assessments.

Executive Summary

Evaluating the environmental risk of a fungicide requires a thorough understanding of its fate and effects in various environmental compartments. Key parameters include persistence in soil and water, potential for bioaccumulation, and toxicity to non-target organisms such as fish, aquatic invertebrates, birds, bees, and earthworms. While such data is readily available for widely used fungicides like Azoxystrobin and Tebuconazole, and to some extent for Sulfur, it is conspicuously absent for this compound in the public domain.

This guide provides a framework for such a comparative analysis by presenting available data for the selected alternatives in clearly structured tables. It also details the standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) that are used to generate this type of data. The included diagrams, generated using Graphviz, visualize a generic fungicide degradation pathway and a standard ecotoxicity testing workflow.

Comparative Data of Fungicide Alternatives

The following tables summarize the environmental fate and ecotoxicity data for Azoxystrobin, Tebuconazole, and Sulfur. These fungicides represent different chemical classes and modes of action, providing a broad overview for comparison.

Table 1: Environmental Fate Properties
ParameterAzoxystrobinTebuconazoleSulfur
Soil Half-Life (DT₅₀) 14 - 180 days[1][2]49 - >600 days[3]Considered persistent, but integrated into the natural sulfur cycle
Hydrolysis StableStableInsoluble, not applicable
Aqueous Photolysis Half-life: 11 - 17 daysNegligibleNot applicable
Organic Carbon Partition Coefficient (Koc) 500 - 1137 mL/g769 - 2690 mL/gImmobile
Table 2: Ecotoxicity Data
OrganismEndpointAzoxystrobinTebuconazoleSulfur
Fish (Rainbow Trout) 96h LC₅₀0.47 - 1.76 mg/L[4]2.27 - 9.05 mg/L[5][6]>180 mg/L[7]
Aquatic Invertebrate (Daphnia magna) 48h EC₅₀0.26 - 0.83 mg/L[4]2.37 - 5.74 mg/L[8][9][10]>1000 mg/L
Algae (Green algae) 72h EC₅₀0.71 - 2.2 mg/L[4]2.204 mg/L[8]290 mg/L
Bird (Bobwhite Quail) Acute Oral LD₅₀>2000 mg/kg1988 mg/kg>5620 mg/kg[7]
Honey Bee Acute Contact LD₅₀>200 µ g/bee [4]>200 µ g/bee Low toxicity, may have repellent effect
Earthworm 14d LC₅₀>1000 mg/kg1381 mg/kgLow toxicity

Experimental Protocols

The data presented above are generated following standardized and internationally recognized experimental protocols. These guidelines ensure that the data are reliable and comparable across different studies and substances. The primary sources for these protocols are the OECD Guidelines for the Testing of Chemicals and the U.S. EPA Office of Chemical Safety and Pollution Prevention (OCSPP) Harmonized Test Guidelines.

Key Experimental Protocols for Environmental Impact Assessment:
  • Ready Biodegradability (OECD 301): This set of methods evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic aquatic conditions.

  • Bioaccumulation in Fish (OECD 305): This guideline details procedures for determining the extent to which a chemical substance is taken up by and accumulates in fish from water and/or food.

  • Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC₅₀) over a 96-hour period.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This protocol measures the concentration at which a substance immobilizes 50% of the tested daphnids (EC₅₀) within 48 hours.

  • Alga, Growth Inhibition Test (OECD 201): This test assesses the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC₅₀) over 72 hours.

  • Sediment-Water Chironomid Toxicity Test (OECD 218): This test evaluates the toxicity of chemicals in sediment to the larval stages of chironomids (non-biting midges).

  • Earthworm Reproduction Test (OECD 222): This guideline assesses the effects of chemicals on the reproductive output of earthworms in artificial soil.

  • Avian Acute Oral Toxicity Test (EPA OCSPP 850.2100): This protocol determines the acute oral toxicity (LD₅₀) of a substance to birds, typically quail or ducks.

  • Honey Bee Acute Contact Toxicity Test (EPA OCSPP 850.3020): This test is designed to determine the contact toxicity (LD₅₀) of a pesticide to adult honey bees.

Visualizations

The following diagrams illustrate key concepts in the environmental assessment of fungicides.

G cluster_environment Environmental Compartments cluster_degradation Degradation & Transport Processes Fungicide Fungicide Applied to Crop Soil Soil Fungicide->Soil Deposition Air Atmosphere Fungicide->Air Spray Drift Metabolism Microbial Metabolism Soil->Metabolism Runoff Runoff & Leaching Soil->Runoff Water Surface Water & Groundwater Photolysis Photolysis Water->Photolysis Hydrolysis Hydrolysis Water->Hydrolysis Volatilization Volatilization Air->Volatilization Metabolites Metabolites Photolysis->Metabolites Hydrolysis->Metabolites Metabolism->Metabolites Runoff->Water

Caption: Generic degradation and transport pathways of a fungicide in the environment.

G start Start: Select Test Organism (e.g., Daphnia magna) prep Prepare Test Solutions (Control + Graded Concentrations) start->prep expose Exposure Phase (e.g., 48 hours) prep->expose observe Observation & Data Collection (e.g., Immobilization at 24h & 48h) expose->observe analyze Statistical Analysis (e.g., Probit Analysis) observe->analyze end Determine Endpoint (e.g., EC₅₀) analyze->end

Caption: Simplified workflow for an acute aquatic toxicity test (e.g., OECD 202).

Conclusion

While a direct comparative environmental impact assessment of this compound is currently not feasible due to the lack of publicly available data, this guide provides a robust framework for such an analysis. The data presented for Azoxystrobin, Tebuconazole, and Sulfur highlight the variability in environmental profiles among different fungicide classes. Azoxystrobin and Tebuconazole, both systemic fungicides, show varying degrees of persistence and toxicity. In contrast, Sulfur, a contact fungicide and a natural element, generally exhibits lower toxicity to many non-target organisms but can have other environmental effects.

Researchers and professionals in drug development are encouraged to advocate for greater transparency and availability of environmental safety data for all registered pesticides. In the absence of data for a specific compound, a precautionary approach should be taken, and a thorough evaluation of well-characterized alternatives is recommended. The experimental protocols and visualization tools provided in this guide serve as a foundation for conducting and interpreting such critical environmental risk assessments.

References

A Comparative Analysis of Nitrothal-isopropyl and Systemic Fungicides in Plant Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fungicide Nitrothal-isopropyl and commonly used systemic fungicides, focusing on their mechanisms of action, target pathogens, and overall strategic use in the management of fungal plant diseases. While direct comparative quantitative efficacy data is limited in publicly available literature, this document synthesizes existing information to offer a clear perspective on their distinct roles and functionalities.

Introduction to this compound and Systemic Fungicides

Fungal pathogens pose a significant threat to global crop production. The development and strategic deployment of fungicides are critical for effective disease management. Fungicides can be broadly categorized based on their mobility within the plant, with two primary groups being contact and systemic fungicides.

This compound is a non-systemic fungicide with contact action. It is primarily used as a protectant, forming a chemical barrier on the plant surface to prevent fungal spores from germinating and penetrating host tissues. Its exact mode of action is not fully elucidated. This compound is often formulated in combination with other fungicides, such as in the product Pallinal , which also contains metiram.

Systemic fungicides , in contrast, are absorbed by the plant and translocated through its vascular system. This mobility allows them to protect new growth and, in some cases, exert curative or eradicant activity against established infections. They typically have a specific, single-site mode of action.

Mechanism of Action

The fundamental difference between this compound and systemic fungicides lies in their mode of action and interaction with the target pathogen and the host plant.

This compound: A Contact Protectant

As a contact fungicide, this compound's efficacy is dependent on its presence on the plant surface prior to the arrival of fungal spores. Its key characteristics include:

  • Non-systemic Nature : It is not absorbed into the plant tissue and does not move from the site of application.

  • Protective Action : It inhibits fungal growth, but the precise biochemical pathway it disrupts is currently unclear.

  • Broad Spectrum (in combination) : When combined with a multi-site inhibitor like metiram, it contributes to a broader spectrum of activity and a reduced risk of resistance development.

The Fungicide Resistance Action Committee (FRAC) has not assigned a specific code to this compound due to its undefined mode of action. However, its partner in the formulation Pallinal, metiram , is classified under FRAC Code M03 , designating it as a multi-site contact fungicide. Multi-site fungicides act on several different metabolic pathways within the fungus, making the development of resistance highly unlikely.

Systemic Fungicides: Targeted Internal Protection

Systemic fungicides are characterized by their ability to move within the plant. They are classified into different FRAC groups based on their specific modes of action, which target precise biochemical pathways in the fungus. This specificity, while highly effective, also makes them more prone to the development of fungicide resistance.

Common classes of systemic fungicides and their modes of action include:

  • Demethylation Inhibitors (DMIs) - FRAC Group 3 : These fungicides inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to the cessation of fungal growth. Examples include tebuconazole, myclobutanil, and difenoconazole.

  • Quinone outside Inhibitors (QoIs) - FRAC Group 11 : Often referred to as strobilurins, these fungicides inhibit mitochondrial respiration by blocking the cytochrome bc1 complex. This action deprives the fungal cells of ATP, the primary energy currency. Examples include azoxystrobin, pyraclostrobin, and trifloxystrobin.

  • Succinate Dehydrogenase Inhibitors (SDHIs) - FRAC Group 7 : This class of fungicides also targets mitochondrial respiration but at a different point—complex II (succinate dehydrogenase). This inhibition disrupts the fungal cell's energy supply. Examples include boscalid, fluopyram, and penthiopyrad.

The following diagram illustrates the general workflow of protectant versus systemic fungicide action.

G cluster_0 Protectant Fungicide Action (e.g., this compound) cluster_1 Systemic Fungicide Action Fungicide Application Fungicide Application Protective Layer Protective Layer Fungicide Application->Protective Layer Forms on plant surface Fungal Spore Arrival Fungal Spore Arrival Germination Inhibition Germination Inhibition Fungal Spore Arrival->Germination Inhibition Contact with fungicide Fungicide Application_s Fungicide Application Absorption Absorption into Plant Tissue Fungicide Application_s->Absorption Translocation Translocation (Xylem/Phloem) Absorption->Translocation Inhibition of Fungal Growth Inhibition of Fungal Growth Translocation->Inhibition of Fungal Growth Pathogen Infection Pathogen Infection (Internal) Pathogen Infection->Inhibition of Fungal Growth Fungicide acts on pathogen

Figure 1. Generalized workflow of protectant vs. systemic fungicides.

Target Pathogens and Efficacy

This compound in Practice

This compound, particularly in its formulation as Pallinal (in combination with metiram), has been noted for its use in controlling apple scab (Venturia inaequalis). As a protectant, its application is timed to prevent the initial infection by ascospores in the spring.

Systemic Fungicides in Practice

Systemic fungicides are employed against a wide array of fungal diseases, often with a high degree of specificity. For diseases like powdery mildew and apple scab , various systemic fungicides are cornerstone treatments.

  • Powdery Mildew : DMI (FRAC 3) and QoI (FRAC 11) fungicides are widely used for the control of various powdery mildew species on crops such as grapes, cereals, and cucurbits.

  • Apple Scab : DMI (FRAC 3), QoI (FRAC 11), and SDHI (FRAC 7) fungicides are all effective against Venturia inaequalis. They can be used both protectively and, in some cases, with early-curative action.

Comparative Efficacy: A Qualitative Overview

A direct quantitative comparison of efficacy between this compound and specific systemic fungicides is challenging due to the lack of publicly available, peer-reviewed field trials that include both types of active ingredients for the same disease under identical conditions. However, a qualitative comparison based on their properties can be made.

Table 1: Qualitative Comparison of this compound and Systemic Fungicides

FeatureThis compound (as a contact/protectant)Systemic Fungicides (e.g., DMIs, QoIs, SDHIs)
Mobility in Plant Non-systemic (contact)Systemic (translaminar, acropetal, or whole plant)
Primary Action Protective (prevents spore germination)Protective, Curative, and/or Eradicant
Site of Action Multi-site (when combined with metiram)Single-site
Spectrum of Activity Broad (in combination formulations)Often narrower and more specific
Risk of Resistance LowMedium to High
Protection of New Growth NoYes
Rainfastness Generally lower; can be washed offGenerally higher once absorbed

Experimental Protocols: General Methodologies for Fungicide Efficacy Trials

While specific data for this compound is not available for a direct comparison, the following outlines a general experimental protocol for evaluating the efficacy of fungicides against a foliar pathogen like apple scab.

Objective

To determine the field efficacy of a test fungicide (e.g., a formulation containing this compound) compared to a standard systemic fungicide and an untreated control for the management of apple scab.

Materials and Methods
  • Trial Location : An orchard with a history of apple scab and a susceptible apple cultivar.

  • Experimental Design : Randomized Complete Block Design (RCBD) with 4-5 replicates per treatment.

  • Treatments :

    • Untreated Control (water spray)

    • Test Product (e.g., Pallinal at a specified rate)

    • Standard Systemic Fungicide 1 (e.g., a DMI fungicide at its recommended rate)

    • Standard Systemic Fungicide 2 (e.g., a QoI fungicide at its recommended rate)

  • Application : Fungicides are applied using a calibrated sprayer to ensure uniform coverage. Applications typically begin at the green tip or tight cluster stage and continue on a 7-14 day interval, depending on weather conditions and disease pressure.

  • Data Collection :

    • Disease Incidence : Percentage of leaves or fruit showing any scab symptoms.

    • Disease Severity : Assessed using a rating scale (e.g., 0-5) based on the percentage of leaf or fruit surface area affected by scab.

  • Statistical Analysis : Data are subjected to Analysis of Variance (ANOVA), and treatment means are separated using a test such as Tukey's HSD (Honestly Significant Difference).

The logical flow of such an experimental design is depicted in the diagram below.

G Start Start Orchard Selection Select Orchard with Susceptible Cultivar Start->Orchard Selection Experimental Design Randomized Complete Block Design Orchard Selection->Experimental Design Treatment Allocation Allocate Treatments: - Control - this compound Product - Systemic Fungicide 1 - Systemic Fungicide 2 Experimental Design->Treatment Allocation Fungicide Application Apply Fungicides at Key Growth Stages Treatment Allocation->Fungicide Application Data Collection Assess Disease Incidence and Severity Fungicide Application->Data Collection Statistical Analysis ANOVA and Mean Separation Data Collection->Statistical Analysis Conclusion Determine Relative Efficacy Statistical Analysis->Conclusion

Figure 2. Experimental workflow for fungicide efficacy testing.

Signaling Pathways and Resistance Management

The distinct modes of action of multi-site contact fungicides and single-site systemic fungicides have significant implications for resistance management.

The development of resistance to single-site systemic fungicides is a major concern in modern agriculture. The continuous use of fungicides from the same FRAC group selects for fungal individuals with mutations at the target site, rendering the fungicide ineffective.

To mitigate this, Integrated Pest Management (IPM) strategies often recommend:

  • Alternating or tank-mixing fungicides with different modes of action (i.e., from different FRAC groups).

  • Incorporating multi-site contact fungicides , like those containing metiram, into spray programs. These fungicides have a very low risk of resistance and can help to protect the efficacy of the more at-risk systemic products.

The relationship between fungicide use and resistance development is illustrated below.

G cluster_0 Single-Site Systemic Fungicide Use cluster_1 Integrated Resistance Management Repeated Use Repeated Application of Same FRAC Group Selection Pressure High Selection Pressure Repeated Use->Selection Pressure Resistance Development of Resistant Pathogen Population Selection Pressure->Resistance Alternation Alternation/Mixture of Different FRAC Groups Reduced Pressure Reduced Selection Pressure Alternation->Reduced Pressure Multi-site Inclusion of Multi-site Contact Fungicides Multi-site->Reduced Pressure Sustainable Control Sustainable Disease Control Reduced Pressure->Sustainable Control

Figure 3. Logic of fungicide resistance development and management.

Conclusion

This compound functions as a non-systemic, contact fungicide, providing protectant activity against fungal pathogens. Its utility is primarily in preventative spray programs, often in combination with multi-site fungicides like metiram, which offers a low risk of resistance development.

Systemic fungicides, with their diverse single-site modes of action, offer the advantages of internal plant protection, control of new growth, and curative activity. However, their high specificity necessitates careful stewardship to manage the significant risk of fungicide resistance.

While a direct quantitative comparison of efficacy is not possible from the available data, it is clear that this compound and systemic fungicides occupy different but complementary niches in an integrated disease management program. The choice between them, or more often, their combined and rotated use, depends on the specific disease, crop, environmental conditions, and the overarching goal of sustainable and effective long-term disease control. Further research involving direct comparative field trials would be invaluable to quantify the relative efficacy of this compound-containing products against modern systemic fungicides.

Validating the Purity of Synthesized Nitrothal-isopropyl: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and agricultural science, ensuring the purity of synthesized active compounds is a critical step. This guide provides a comprehensive comparison of analytical methods for validating the purity of Nitrothal-isopropyl, a fungicide used to control powdery mildew. Furthermore, it presents a comparative overview of its performance against alternative fungicidal agents, supported by experimental data.

Synthesis of this compound and Potential Impurities

This compound, with the IUPAC name diisopropyl 5-nitrobenzene-1,3-dicarboxylate, is typically synthesized through the esterification of 5-nitroisophthalic acid with isopropanol (B130326).[1][2] The synthesis of the precursor, 5-nitroisophthalic acid, involves the nitration of isophthalic acid.[3]

A common synthetic route involves dissolving 5-nitroisophthalic acid in a mixture of isopropanol and a solvent like toluene, followed by heating in the presence of a strong acid catalyst, such as sulfuric acid.[2][4] This process, however, can lead to the formation of several impurities that can affect the final product's efficacy and safety profile.

Potential Impurities:

  • Isomeric Impurities: During the nitration of isophthalic acid to produce the 5-nitro isomer, the formation of the undesired 4-nitroisophthalic acid can occur. This isomeric impurity may be carried through the subsequent esterification step.

  • Incomplete Reaction Products: The esterification reaction may not proceed to completion, resulting in the presence of mono-isopropyl 5-nitroisophthalate.

  • Starting Material Residues: Unreacted 5-nitroisophthalic acid and isopropanol may remain in the final product if the purification process is not adequate.

  • Solvent Residues: Residual solvents used in the synthesis and purification steps, such as toluene, may also be present.

Analytical Methods for Purity Validation

A multi-pronged analytical approach is essential for the comprehensive purity assessment of synthesized this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. For this compound, a reverse-phase HPLC method is typically employed.

Experimental Protocol:

  • Column: A C18 column is commonly used for the separation.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water is often utilized. The addition of a small amount of acid, such as phosphoric or formic acid, can improve peak shape.

  • Detection: UV detection at a wavelength where this compound and its potential impurities absorb is a standard approach.

  • Sample Preparation: A known concentration of the synthesized this compound is dissolved in a suitable solvent, typically the mobile phase, and injected into the HPLC system.

The purity of the sample is determined by comparing the peak area of this compound to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for identifying volatile and semi-volatile impurities.

Experimental Protocol:

  • Column: A non-polar or medium-polarity capillary column is suitable for the analysis.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Injection: A split/splitless injector is used to introduce the sample.

  • Oven Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are compared to spectral libraries for compound identification.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate, before injection.

GC-MS can effectively identify and quantify residual solvents and other volatile impurities. The mass spectrum of this compound can be found in public databases like PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about a molecule. Both ¹H NMR and ¹³C NMR are valuable for confirming the identity of the synthesized this compound and for detecting impurities.

Experimental Protocol:

  • Solvent: A deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), is used to dissolve the sample.

  • Spectrometer: A high-field NMR spectrometer is used to acquire the spectra.

  • Analysis: The chemical shifts, integration values, and coupling patterns of the signals in the ¹H NMR spectrum are analyzed to confirm the structure of this compound. The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Impurities can be identified by the presence of unexpected signals in the spectra. Spectral data for this compound is available in public databases.[1]

Performance Comparison with Alternative Fungicides

This compound is primarily used to control powdery mildew on various crops. Its performance can be compared to other commercially available chemical and biological fungicides. While direct comparative studies including this compound are limited in recent literature, data from various studies on alternative fungicides against powdery mildew can provide a benchmark for its efficacy.

Fungicide ClassActive IngredientTarget PathogenEfficacy (% Disease Reduction)Reference
Chemical Fungicides Tebuconazole + TrifloxystrobinPowdery Mildew on Field PeaUp to 86%[5]
Azoxystrobin + DifenoconazolePowdery Mildew on Field PeaUp to 72%[5]
CyflufenamidPowdery Mildew on Black GramUp to 80.9%[6]
Biological/Natural Fungicides Bacillus subtilisPowdery Mildew on Black GramUp to 54.26% (as part of a bioagent mix)[6]
SulfurPowdery Mildew on CucumberSignificant reduction, comparable to Tebuconazole
Potassium BicarbonatePowdery Mildew on various plantsEffective as a contact fungicide
Neem OilPowdery Mildew on various plantsEffective as a preventative measure

Note: The efficacy of fungicides can vary depending on the crop, environmental conditions, and the specific species of powdery mildew. The data presented is for comparative purposes and is based on the cited studies.

Experimental and Logical Workflows

To ensure a systematic approach to validating the purity of synthesized this compound and comparing its potential performance, the following workflows are recommended.

Synthesis_and_Purity_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation start 5-Nitroisophthalic Acid + Isopropanol esterification Esterification (Acid Catalyst) start->esterification crude_product Crude this compound esterification->crude_product purification Crystallization / Chromatography crude_product->purification purified_product Purified this compound purification->purified_product hplc HPLC Analysis purified_product->hplc gcms GC-MS Analysis purified_product->gcms nmr NMR Spectroscopy purified_product->nmr purity_assessment Purity Assessment (>98%) hplc->purity_assessment gcms->purity_assessment nmr->purity_assessment

Caption: Workflow for the synthesis and purity validation of this compound.

Fungicide_Comparison_Logic cluster_product Synthesized Product cluster_alternatives Alternatives cluster_evaluation Performance Evaluation nitrothal This compound (Validated Purity) powdery_mildew Target: Powdery Mildew nitrothal->powdery_mildew chem_fung Chemical Fungicides (e.g., Tebuconazole) chem_fung->powdery_mildew bio_fung Biological Fungicides (e.g., Bacillus subtilis) bio_fung->powdery_mildew efficacy Efficacy Comparison (% Disease Reduction) powdery_mildew->efficacy env_impact Environmental Impact efficacy->env_impact resistance Resistance Risk efficacy->resistance

References

A Comparative Guide: Nitrothal-isopropyl and Strobilurin Fungicides in Plant Pathogen Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Nitrothal-isopropyl and the strobilurin class of fungicides, focusing on their mechanisms of action, spectrum of activity, and available performance data. This document is intended to be a valuable resource for researchers and professionals involved in the development and evaluation of fungicidal compounds.

Introduction

Effective management of fungal plant diseases is crucial for global food security. Fungicides are a key component of integrated pest management strategies. This guide focuses on a comparative analysis of this compound, a fungicide with a history of use against specific pathogens, and the widely adopted strobilurin class of fungicides.

This compound , chemically identified as diisopropyl 5-nitroisophthalate, is recognized for its efficacy, primarily against powdery mildew species.[1] It is categorized as an unclassified fungicide, indicating that its precise mode of action is not well-defined within the Fungicide Resistance Action Committee (FRAC) grouping system.[2]

Strobilurin fungicides are a major class of agricultural fungicides inspired by natural compounds.[3] They are known for their broad-spectrum activity and a specific, well-understood mechanism of action.[3][4] Prominent examples of strobilurin fungicides include azoxystrobin, pyraclostrobin, and trifloxystrobin.[5]

Mechanism of Action

This compound: An Unclassified Mechanism

The precise biochemical mechanism of action for this compound is not extensively documented in publicly available scientific literature. It is not assigned a specific FRAC code, which suggests a unique or yet-to-be-elucidated mode of action that does not fit within the established fungicide groups. Its activity is known to be effective against powdery mildew, but the specific cellular target remains unclear.

Strobilurin Fungicides: Inhibition of Mitochondrial Respiration

Strobilurin fungicides have a very specific and well-characterized mode of action. They are classified under FRAC Group 11.[4] Their primary target is the Qo (Quinone outside) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[3][4]

By binding to the Qo site, strobilurins block the transfer of electrons between cytochrome b and cytochrome c1. This disruption of the electron transport chain inhibits the production of ATP (adenosine triphosphate), the primary energy currency of the cell. The resulting lack of energy leads to the cessation of fungal growth and, ultimately, cell death.[5]

cluster_mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain Complex_I Complex I Coenzyme_Q Coenzyme Q Complex_I->Coenzyme_Q e- H_ions_out H+ Complex_I->H_ions_out Complex_II Complex II Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_III->H_ions_out Complex_IV Complex IV Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->H_ions_out Strobilurin Strobilurin Fungicide Strobilurin->Complex_III Inhibition H_ions_in H+ H_ions_in->ATP_Synthase ATP ATP ADP ADP + Pi ADP->ATP_Synthase

Mechanism of action for strobilurin fungicides.

Spectrum of Activity

This compound

The fungicidal activity of this compound is primarily targeted against powdery mildew fungi.[1] It has been registered for the control of powdery mildew on various crops, including apples (Podosphaera leucotricha) and other ornamental plants.[1] Its spectrum of activity is considered narrow compared to many modern fungicides.

Strobilurin Fungicides

Strobilurin fungicides are renowned for their broad spectrum of activity, demonstrating efficacy against fungi from all four major classes: Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes.[3] This allows for their use in a wide range of crops to control a multitude of diseases, including:

  • Powdery mildews[5]

  • Downy mildews[5]

  • Rusts[6]

  • Leaf spots[6]

  • Anthracnose[6]

The specific efficacy against different pathogens can vary between individual strobilurin compounds.[3]

Comparative Performance Data

A direct quantitative comparison of the performance of this compound and strobilurin fungicides is challenging due to the limited availability of publicly accessible, peer-reviewed comparative studies. While extensive data exists for the efficacy of various strobilurins against a wide range of pathogens, similar comprehensive data for this compound is scarce.

The following tables summarize available efficacy data for representative strobilurin fungicides against common powdery mildew pathogens. No directly comparable EC50 values for this compound were found in the reviewed literature.

Table 1: In Vitro Efficacy (EC50 values) of Strobilurin Fungicides Against Powdery Mildew Pathogens

FungicidePathogenCropEC50 (µg/mL)Reference(s)
AzoxystrobinUncinula necatorGrape0.0037 - 0.028[7]
TrifloxystrobinPodosphaera leucotrichaApple0.001 - 0.105[8]
PyraclostrobinErysiphe necatorGrapeData not specified[7]

Note: EC50 values can vary significantly based on the specific isolate, experimental conditions, and assay method.

Experimental Protocols for Comparative Efficacy Evaluation

To generate robust comparative data between this compound and strobilurin fungicides, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Spore Germination Inhibition Assay

This assay determines the concentration of a fungicide required to inhibit the germination of fungal spores.

Objective: To determine the EC50 (Effective Concentration for 50% inhibition) of each fungicide on the spore germination of a target powdery mildew pathogen.

Materials:

  • Fungicide stock solutions (in an appropriate solvent like DMSO)

  • Sterile distilled water

  • Spore suspension of the target powdery mildew pathogen (e.g., Erysiphe polygoni)

  • Water agar (B569324) plates (2%) or glass slides

  • Micropipettes

  • Incubator

  • Microscope

Procedure:

  • Prepare Fungicide Dilutions: Prepare a series of dilutions of each fungicide in sterile distilled water containing a low percentage of the solvent to ensure solubility. A typical concentration range might be 0.001, 0.01, 0.1, 1, 10, and 100 µg/mL. A control with only the solvent and water is also prepared.

  • Spore Suspension Preparation: Collect fresh conidia from infected plant leaves by gently brushing them into sterile distilled water. Adjust the concentration of the spore suspension to approximately 1 x 105 spores/mL using a hemocytometer.[9]

  • Inoculation: Place a drop (e.g., 20 µL) of each fungicide dilution onto a water agar plate or a cavity slide. Add an equal volume of the spore suspension to each drop.

  • Incubation: Incubate the plates/slides in a dark, humid chamber at a controlled temperature (e.g., 20-22°C) for 24-48 hours.[9]

  • Assessment: Using a microscope, observe at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: Calculate the percentage of spore germination inhibition for each concentration relative to the control. Use probit analysis or other appropriate statistical software to determine the EC50 value for each fungicide.

Detached Leaf Assay

This in vivo assay assesses the protective and/or curative activity of a fungicide on detached plant leaves.

Objective: To evaluate the efficacy of fungicides in preventing or reducing the development of powdery mildew on host plant leaves.

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant (e.g., pea, cucumber, or apple)

  • Fungicide solutions at various concentrations

  • Spore suspension of the target powdery mildew pathogen

  • Petri dishes containing water agar (1.5-2%) or moistened filter paper

  • Spray bottle or micropipettes

  • Growth chamber with controlled light and temperature

Procedure:

  • Leaf Collection and Sterilization: Detach healthy leaves and surface sterilize them by briefly rinsing in 70% ethanol (B145695) followed by sterile distilled water.[10]

  • Fungicide Application (Protective Assay): Spray or apply a known volume of each fungicide dilution onto the adaxial (upper) surface of the leaves and allow them to air dry. A control group is treated with water/solvent only.

  • Leaf Placement: Place the treated leaves, adaxial side up, in the Petri dishes. The petiole should be embedded in the agar or in contact with the moist filter paper to maintain leaf turgor.[11]

  • Inoculation: After the fungicide has dried (typically a few hours), inoculate the leaves with a fresh spore suspension of the powdery mildew pathogen.

  • Incubation: Incubate the Petri dishes in a growth chamber with a defined photoperiod (e.g., 16h light/8h dark) and temperature (e.g., 20-24°C) for 7-14 days.[10]

  • Disease Assessment: Visually assess the percentage of the leaf area covered by powdery mildew mycelium. A disease severity rating scale can be used for more quantitative analysis.

  • Data Analysis: Calculate the percentage of disease control for each fungicide treatment relative to the untreated control.

cluster_prep Preparation cluster_application Application & Inoculation cluster_incubation Incubation cluster_assessment Assessment & Analysis Fungicide_Sol Prepare Fungicide Solutions (this compound & Strobilurins) Treat_Leaves Apply Fungicide Solutions to Leaves Fungicide_Sol->Treat_Leaves Spore_Susp Prepare Spore Suspension (e.g., Powdery Mildew) Inoculate Inoculate Treated Leaves with Spore Suspension Spore_Susp->Inoculate Plant_Material Collect & Sterilize Detached Leaves Plant_Material->Treat_Leaves Treat_Leaves->Inoculate Incubate Incubate in Controlled Environment Inoculate->Incubate Assess_Disease Assess Disease Severity (% Leaf Area Infected) Incubate->Assess_Disease Data_Analysis Calculate % Disease Control & Compare Efficacy Assess_Disease->Data_Analysis

Workflow for a detached leaf assay to compare fungicide efficacy.

Conclusion

Strobilurin fungicides represent a well-established and versatile class of fungicides with a broad spectrum of activity and a clearly defined mechanism of action targeting mitochondrial respiration. In contrast, this compound is a more specialized fungicide with a primary focus on powdery mildew control and an unclassified mode of action.

The lack of direct comparative efficacy data between this compound and strobilurins in the current literature presents a significant knowledge gap. To make informed decisions on the selection and development of fungicidal compounds, it is imperative to generate such data through standardized in vitro and in vivo assays as outlined in this guide. This will enable a more comprehensive understanding of their relative performance and potential roles in integrated disease management programs. Future research should also aim to elucidate the specific molecular target of this compound to better understand its fungicidal properties and the potential for resistance development.

References

A Cross-Validation of GC-MS and HPLC Methods for the Determination of Nitrothal-isopropyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is paramount for obtaining accurate and reliable data. This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Nitrothal-isopropyl, a dinitro aromatic compound used as a fungicide and in chemical synthesis.

This document outlines detailed experimental protocols for both methodologies, presents a comparative summary of their performance characteristics, and offers visual workflows to aid in methodological understanding and implementation. The information herein is designed to assist in making informed decisions based on the specific requirements of the analytical task at hand, considering factors such as sample matrix, required sensitivity, and available instrumentation.

Introduction to Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are both powerful separation techniques widely employed in analytical chemistry.

  • GC-MS is ideally suited for the analysis of volatile and thermally stable compounds. It offers high chromatographic resolution and definitive identification based on mass spectra.

  • HPLC is a versatile technique applicable to a broader range of compounds, including those that are non-volatile or thermally labile. Detection is commonly performed using Ultraviolet (UV) or Diode-Array Detection (DAD), providing quantitative information based on light absorption.

The choice between GC-MS and HPLC for this compound analysis depends on various factors, including the sample matrix and the specific analytical goals.

Experimental Protocols

A standardized sample preparation protocol is crucial for achieving reproducible and comparable results between the two techniques. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for the extraction of pesticide residues from various matrices.[1][2][3][4]

Sample Preparation: QuEChERS Method
  • Homogenization: A representative sample (e.g., 10-15 g of a food matrix) is homogenized to ensure uniformity.

  • Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube, and acetonitrile (B52724) is added as the extraction solvent. For acidic compounds like this compound, the use of acidified acetonitrile may be beneficial. An internal standard is added to correct for variations in extraction efficiency and instrument response.

  • Salting-Out: Extraction salts (e.g., magnesium sulfate, sodium chloride, and sodium citrate) are added to induce phase separation between the aqueous and organic layers. The tube is shaken vigorously.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the analyte from the solid sample debris and aqueous layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a d-SPE sorbent (e.g., Primary Secondary Amine - PSA) to remove interfering matrix components such as organic acids, sugars, and fatty acids.

  • Final Preparation: After another centrifugation step, the final extract is ready for analysis by either GC-MS or HPLC. For GC-MS, a solvent exchange to a more volatile solvent may be performed if necessary. For HPLC, the extract can often be directly injected after dilution.

GC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for the GC-MS/MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

ParameterCondition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7000 series Triple Quadrupole MS or equivalent
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 280 °C
Oven Program Initial 70°C for 2 min, ramp at 25°C/min to 300°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor Ion: m/z 253; Product Ions: m/z 149, 211 (Quantitative and Qualitative)
HPLC-UV/DAD Instrumentation and Conditions

The following parameters are recommended for the HPLC analysis of this compound. Method development and validation are crucial for optimal performance.

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Diode Array Detector (DAD)
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Performance Comparison

ParameterGC-MS/MSHPLC-UV/DAD
Linearity (R²) > 0.99> 0.99
Accuracy (Recovery %) 80-110%85-115%
Precision (RSD %) < 15%< 10%
Limit of Detection (LOD) Low ng/g to pg/gLow to mid ng/g
Limit of Quantification (LOQ) Low ng/gMid to high ng/g
Specificity/Selectivity Very High (based on mass fragmentation)Moderate to High (based on retention time and UV spectrum)
Throughput ModerateHigh
Cost per Sample HigherLower
Instrumentation Cost HighModerate

Method Selection and Cross-Validation Workflow

The selection of the primary analytical method and the process of cross-validation are critical steps in ensuring data integrity. The following diagram illustrates a logical workflow for this process.

CrossValidationWorkflow Cross-Validation Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison & Cross-Validation cluster_decision Method Selection Sample Homogenized Sample QuEChERS QuEChERS Extraction & Cleanup Sample->QuEChERS GCMS GC-MS/MS Analysis QuEChERS->GCMS Final Extract HPLC HPLC-UV/DAD Analysis QuEChERS->HPLC Final Extract Val_Params Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) GCMS->Val_Params HPLC->Val_Params Data_Comp Quantitative Data Comparison Val_Params->Data_Comp Cross_Val Statistical Cross-Validation (e.g., t-test, Bland-Altman plot) Data_Comp->Cross_Val Decision Selection of Primary Method (Based on performance and application) Cross_Val->Decision

Caption: Workflow for the cross-validation of GC-MS and HPLC methods.

Conclusion

Both GC-MS/MS and HPLC-UV/DAD are suitable techniques for the quantitative analysis of this compound.

  • GC-MS/MS offers superior selectivity and generally lower limits of detection, making it an excellent choice for complex matrices and trace-level analysis.

  • HPLC-UV/DAD provides a robust, high-throughput, and cost-effective alternative, particularly for quality control applications where the concentration of this compound is expected to be higher.

The ultimate choice of method will depend on the specific requirements of the study. It is highly recommended that laboratories perform a cross-validation study using their own samples and instrumentation to ensure the interchangeability and reliability of the data generated by either method. This guide provides a solid foundation for developing and comparing these analytical methods for this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrothal-isopropyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount, extending beyond the laboratory bench to the responsible disposal of chemical waste. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Nitrothal-isopropyl, ensuring the protection of both personnel and the environment.

This compound is a dinitrophenyl fungicide that requires careful handling due to its potential hazards.[1][2] Improper disposal can lead to environmental contamination and may pose risks to human health.[3][4] Therefore, it is crucial to treat this compound as a hazardous waste and manage its disposal in accordance with federal, state, and local regulations.[4][5]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Protective Gloves: Wear suitable chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side shields or a face shield.[6][7]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of aerosol formation, use an appropriate respirator.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][7] Avoid all direct contact with the chemical. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[1]

Step-by-Step Disposal Protocol

The primary principle for the disposal of any pesticide, including this compound, is to avoid release into the environment.[4][8] Never pour leftover fungicides down the drain or into waterways, as this can contaminate water sources and harm aquatic life.[8][9] Similarly, do not dispose of it in the regular trash.[4]

  • Waste Identification and Classification:

    • Determine if your waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA).[4][5] Given its chemical nature, this compound waste should be managed as hazardous waste.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.

  • Use Up or Donate Excess Product:

    • The most environmentally responsible method of disposal is to use all the product according to its intended purpose.[8][9]

    • If you cannot use the remaining this compound, check if other researchers or departments within your institution can use it.[3]

  • Segregation and Storage of Waste:

    • Collect all this compound waste, including contaminated materials like pipette tips, gloves, and empty containers, in a designated and compatible hazardous waste container.[10]

    • The container must be in good condition, leak-proof, and have a secure lid.[10]

    • Label the container clearly with the words "Hazardous Waste" and the full chemical name: "this compound".[10]

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[6]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[8]

    • It is recommended to triple-rinse the container with a suitable solvent (e.g., methanol, as this compound is often supplied in it).[1] The rinsate must be collected and disposed of as hazardous waste.[11]

    • After triple-rinsing, puncture the container to prevent reuse and dispose of it according to your institution's procedures for decontaminated chemical containers.[9]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[12]

    • Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately.

Quantitative Regulatory Data

The disposal of chemical waste is governed by a complex set of regulations that may include specific quantitative limits. The following table summarizes general information pertinent to hazardous waste disposal. For specific quantitative data applicable to your location and situation, always consult your local and state regulations and your institution's EHS department.

ParameterGeneral Guideline/RegulationSource
Hazardous Waste Generator Status Determined by the quantity of hazardous waste generated per calendar month. This status dictates the specific regulatory requirements for storage, handling, and disposal.
Container Labeling Must include the words "Hazardous Waste," the name and address of the generator, the date of accumulation, and the chemical composition.[10]
On-site Accumulation Time Limits Varies based on generator status. For example, Small Quantity Generators (SQGs) may have different time limits than Large Quantity Generators (LQGs).[13]
Land Disposal Restrictions (LDR) Most hazardous wastes, including many pesticides, must be treated to meet specific standards before they can be landfilled.[14]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Nitrothal_Disposal_Workflow cluster_prep Preparation & Assessment cluster_disposal_path Disposal Pathway start Start: this compound Waste Generated ppe Don Appropriate PPE: Gloves, Eye Protection, Lab Coat start->ppe assess_waste Assess Waste: Usable or Unusable? use_up Use Remaining Product According to Protocol assess_waste->use_up Usable collect_waste Collect in Labeled Hazardous Waste Container assess_waste->collect_waste Unusable ppe->assess_waste donate Donate to Another Lab use_up->donate end_disposal Waste Disposed by Licensed Contractor use_up->end_disposal Product Consumed donate->end_disposal Product Transferred store_waste Store in Designated Secure Area collect_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs contact_ehs->end_disposal

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, building a foundation of trust in your laboratory's commitment to safety and responsible chemical handling.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Nitrothal-isopropyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Nitrothal-isopropyl, including operational and disposal plans, to foster a secure research environment. The following procedural guidance is based on available safety data and established best practices for handling nitro compounds.

Chemical Identifier:

Name This compound
CAS Number 10552-74-6
Molecular Formula C14H17NO6
Molecular Weight 295.29

Hazard Identification and Personal Protective Equipment (PPE)

Due to the presence of the nitro group, it may exhibit explosive properties under certain conditions.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE):

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are required at a minimum. A face shield should be worn when there is a splash hazard.[5][6]To protect against splashes that can cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) are required.[7] Always inspect gloves prior to use.[6]To prevent skin contact and potential irritation.[2]
Skin and Body Protection A flame-retardant lab coat should be worn and fully buttoned.[6] Long pants and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron should be used.[8]To protect the skin from potential splashes and contact.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4][6][7]To prevent inhalation of vapors, which may cause respiratory tract irritation.[4]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_sds Review Safety Data Sheet (SDS) and relevant safety information prep_ppe Don appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Ensure proper ventilation (e.g., certified chemical fume hood) prep_ppe->prep_workspace prep_emergency Locate and verify functionality of emergency equipment (eyewash, shower) prep_workspace->prep_emergency handle_weigh Weigh/measure the required amount in a designated, contained area prep_emergency->handle_weigh handle_transfer Use appropriate tools for transfer to minimize dust or splash handle_weigh->handle_transfer handle_reaction Conduct the experiment within the chemical fume hood handle_transfer->handle_reaction post_decon Decontaminate work surfaces and equipment thoroughly handle_reaction->post_decon post_waste Segregate and label hazardous waste in a sealed container post_decon->post_waste post_ppe_remove Remove PPE in the correct order to avoid cross-contamination post_waste->post_ppe_remove post_wash Wash hands thoroughly with soap and water post_ppe_remove->post_wash

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical to minimize harm.

Emergency Response Plan:

Situation Immediate Actions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[10]
Skin Contact Remove contaminated clothing.[4] Immediately wash the affected skin with soap and plenty of water.[4][9] If irritation persists, seek medical attention.[10]
Inhalation Move the person to fresh air.[10] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting.[9] Rinse mouth with water.[4][10] Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.[9][10]
Spill For minor spills within a fume hood, use an absorbent material to contain the spill.[8] For larger spills, evacuate the area and turn off all ignition sources.[12] Prevent the spill from entering drains.[12] Contact your institution's environmental health and safety department for cleanup.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Guidelines:

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous waste in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain or in regular trash.[13]
Contaminated Materials (e.g., gloves, absorbent pads) Collect in a sealed, properly labeled hazardous waste container.[13] The container should be compatible with the chemical.[13]
Empty Containers Empty containers may retain product residue and should be treated as hazardous waste.[5] Do not reuse empty containers.[5] Follow institutional guidelines for rinsing and disposal of empty chemical containers.

It is the responsibility of the researcher to be familiar with and adhere to their institution's specific hazardous waste management policies.[13] When in doubt, consult your institution's environmental health and safety office.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.